molecular formula C9H7BrO2 B1504923 3-Bromo-5-methoxybenzofuran CAS No. 333385-25-4

3-Bromo-5-methoxybenzofuran

Cat. No.: B1504923
CAS No.: 333385-25-4
M. Wt: 227.05 g/mol
InChI Key: SXTHYDGHIPTSEC-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzofuran is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-methoxybenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methoxybenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTHYDGHIPTSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700089
Record name 3-Bromo-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333385-25-4
Record name 3-Bromo-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Bromo-5-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular and Physicochemical Profile

The fundamental properties of 3-Bromo-5-methoxybenzofuran are summarized in the table below. These values are a combination of data from chemical suppliers and calculated predictions, providing a foundational dataset for experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.06 g/mol
CAS Number 333385-25-4
Appearance Predicted: Colorless to light yellow solid or oil
Melting Point Data not available; related brominated benzofurans can be solids with varying melting points.[2]
Boiling Point Data not available
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage Conditions Store in a cool, dry place. For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C, sealed in a dry environment.

Note on Physical State and Properties: The physical state of many organic compounds is highly dependent on purity. While predicted to be a solid or oil at room temperature, the actual state should be confirmed upon synthesis and purification. The lack of readily available experimental data for melting and boiling points necessitates their determination as part of any research involving this compound.

Molecular Structure and Visualization

The chemical structure of 3-Bromo-5-methoxybenzofuran is fundamental to understanding its reactivity and interactions. The structure consists of a fused benzene and furan ring system, with a bromine atom at the 3-position and a methoxy group at the 5-position.

Synthesis_Pathway A 2-hydroxy-4-methoxy-acetophenone B o-alkynylphenol intermediate A->B Ethynylation C 5-methoxybenzofuran B->C Intramolecular Cyclization D 3-Bromo-5-methoxybenzofuran C->D Electrophilic Bromination

Caption: Proposed synthetic workflow for 3-Bromo-5-methoxybenzofuran.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the o-alkynylphenol intermediate

  • To a solution of 2-hydroxy-4-methoxyacetophenone in a suitable solvent such as methanol, add a base like potassium carbonate.

  • Introduce a source of the alkyne, for example, by using a reagent like (trimethylsilyl)acetylene followed by deprotection, or through a Sonogashira coupling with a suitable alkyne.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form 5-methoxybenzofuran

  • Dissolve the o-alkynylphenol intermediate in a suitable solvent like toluene or DMF.

  • Add a catalyst for the cyclization. Copper(I) iodide is often effective for this transformation. [3]3. Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, filter off the catalyst and concentrate the solution under reduced pressure.

  • Purify the resulting 5-methoxybenzofuran by column chromatography.

Step 3: Electrophilic Bromination

  • Dissolve the 5-methoxybenzofuran in a suitable solvent such as dichloromethane or chloroform at 0 °C.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid.

  • Stir the reaction at low temperature and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 3-Bromo-5-methoxybenzofuran, by column chromatography or recrystallization.

Spectroscopic Characterization Workflow

A rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized 3-Bromo-5-methoxybenzofuran. The following workflow outlines the key techniques and expected outcomes.

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy H_NMR ¹H NMR C_NMR ¹³C NMR MS Mass Spectrum (MS) IR Infrared Spectrum (IR) Sample Purified 3-Bromo-5-methoxybenzofuran Sample->H_NMR Sample->C_NMR Sample->MS Sample->IR

Caption: Spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should reveal the correct number of carbon signals corresponding to the molecular structure. The chemical shifts will be influenced by the electronegativity of the attached bromine and oxygen atoms.

Generalized NMR Sample Preparation Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the presence of bromine.

  • Expected Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural information.

Generalized MS Sample Preparation and Analysis:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Acquire the mass spectrum over a relevant m/z range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions: The IR spectrum should show characteristic absorption bands for:

    • C-O-C stretching (aromatic ether)

    • C=C stretching (aromatic ring)

    • C-H stretching and bending (aromatic and methyl)

    • C-Br stretching

Generalized IR Sample Preparation (ATR):

  • Place a small amount of the purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 3-Bromo-5-methoxybenzofuran is not widely available, data from structurally similar compounds, such as other brominated benzofurans, suggest that it should be handled with care.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.

  • In case of exposure:

    • Skin contact: Wash the affected area thoroughly with soap and water.

    • Eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

Conclusion

3-Bromo-5-methoxybenzofuran presents a valuable scaffold for the development of novel molecules in various scientific fields. This technical guide provides a consolidated resource of its known and predicted physical properties, along with robust, generalized protocols for its synthesis and characterization. By leveraging the information and methodologies outlined herein, researchers can confidently and safely incorporate this compound into their experimental workflows, paving the way for future discoveries.

References

  • Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1579.
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2823.
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
  • Kuran, B., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 833.
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov. Retrieved from [Link]

  • Iannazzo, D., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5639.
  • PubChem. (n.d.). 3-Bromo-2-methylfuran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (1992). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • Rosa, C., et al. (2014). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(21), 6105-6114.
  • PubChem. (n.d.). Benzofuran. Retrieved from [Link]

Sources

3-Bromo-5-methoxybenzofuran chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-methoxybenzofuran: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-methoxybenzofuran, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, spectroscopic profile, and its strategic importance in the synthesis of complex molecular architectures.

Compound Profile and Chemical Identity

3-Bromo-5-methoxybenzofuran is a substituted aromatic heterocyclic compound. The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1] The strategic placement of a methoxy group at the 5-position and a bromine atom at the 3-position makes this molecule a versatile intermediate for further chemical modification, primarily through cross-coupling reactions.

Chemical Structure:

Chemical structure of 3-Bromo-5-methoxybenzofuran (Note: An illustrative image of the chemical structure would be placed here.)

Key Identifiers and Properties:

PropertyValueSource
CAS Number 333385-25-4[2][3][4]
Molecular Formula C₉H₇BrO₂[3][4]
Molecular Weight 227.06 g/mol [3][4]
SMILES Code COC1=CC=C(OC=C2Br)C2=C1[3]
Storage Conditions Store in freezer at -20°C, sealed and dry[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted benzofurans can be achieved through various established methodologies, including intramolecular cyclizations of appropriately substituted phenols or intermolecular approaches.[1][5] A direct and common method for the preparation of 3-Bromo-5-methoxybenzofuran is the electrophilic bromination of the precursor, 5-methoxybenzofuran.

The benzofuran ring is electron-rich and susceptible to electrophilic attack. The 3-position is often reactive, though the precise regioselectivity can be influenced by the substituents on the benzene ring.

Workflow for Synthesis via Electrophilic Bromination

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 5-Methoxybenzofuran in Chloroform (CHCl₃) C Add Br₂ solution dropwise to 5-methoxybenzofuran solution at room temperature A->C B Prepare Bromine (Br₂) Solution in Chloroform B->C D Stir reaction mixture for 8 hours C->D E Evaporate solvent under reduced pressure D->E F Purify residue via column chromatography (Silica Gel, Chloroform eluent) E->F G Isolate pure 3-Bromo-5-methoxybenzofuran F->G

Caption: Synthetic workflow for 3-Bromo-5-methoxybenzofuran.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the bromination of benzofuran derivatives.[6]

  • Preparation: Dissolve the starting material, 5-methoxybenzofuran (1 equivalent), in a suitable solvent such as chloroform (CHCl₃). In a separate flask, prepare a solution of bromine (1 equivalent) in chloroform.

  • Reaction: Slowly add the bromine solution dropwise to the stirred solution of 5-methoxybenzofuran at room temperature over a period of 30 minutes.

  • Monitoring: Continue stirring the reaction mixture for approximately 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system (e.g., chloroform or a hexane/ethyl acetate gradient) to isolate the pure 3-Bromo-5-methoxybenzofuran.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups and analysis of structurally similar compounds.[7][8]

General Workflow for Spectroscopic Analysis

G A Prepare Sample (e.g., dissolve in CDCl₃ for NMR) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Acquire FT-IR Spectrum (ATR) A->D E Acquire Mass Spectrum (e.g., GC-MS) A->E F Data Processing & Analysis B->F C->F D->F E->F G Structure Elucidation & Verification F->G

Caption: Logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityAssignment
~ 7.6 - 7.8Singlet (s)H-2 (Furan proton)
~ 7.3 - 7.5Doublet (d)H-7 (Aromatic proton)
~ 7.0 - 7.2Doublet (d)H-4 (Aromatic proton)
~ 6.8 - 7.0Doublet of Doublets (dd)H-6 (Aromatic proton)
~ 3.85Singlet (s)-OCH₃ protons

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~ 156C-5 (C-OCH₃)
~ 150C-7a
~ 130C-2
~ 125C-3a
~ 115C-7
~ 112C-4
~ 102C-6
~ 95C-3 (C-Br)
~ 56-OCH₃

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000C-H stretch (aromatic & furan)
~ 2950 - 2850C-H stretch (methyl)
~ 1620, 1480C=C stretch (aromatic ring)
~ 1250C-O-C stretch (asymmetric, aryl ether)
~ 1030C-O-C stretch (symmetric, aryl ether)
~ 700 - 600C-Br stretch

Mass Spectrometry (MS):

The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Applications in Drug Discovery

The true value of 3-Bromo-5-methoxybenzofuran lies in its utility as a versatile synthetic intermediate.

  • Cross-Coupling Reactions: The C-Br bond at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of various aryl, alkyl, or alkynyl substituents at this position, enabling the rapid generation of diverse compound libraries.

  • Scaffold for Bioactive Molecules: The benzofuran nucleus is a core component of many biologically active compounds. Halogenated benzofuran derivatives, in particular, have shown selective toxicity towards cancer cells.[9] For instance, certain derivatives act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[10][11] The ability to functionalize 3-Bromo-5-methoxybenzofuran makes it an ideal starting point for synthesizing novel analogs to explore structure-activity relationships (SAR) in the development of new therapeutic agents.[11]

Conclusion

3-Bromo-5-methoxybenzofuran is a high-value chemical entity for synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and, most importantly, its reactivity profile make it an indispensable building block for the construction of complex molecules. The strategic C-Br bond provides a chemical handle for diversification, enabling researchers to efficiently synthesize and evaluate novel benzofuran derivatives as potential candidates for drug discovery programs targeting a range of diseases, including cancer.

References

  • PMC - NCBI.

  • ECHEMI.

  • PMC - NIH.

  • BLD Pharm.

  • Acta Poloniae Pharmaceutica.

  • Sunway Pharm Ltd.

  • Benchchem.

  • JOCPR.

  • ResearchGate.

  • SynQuest Labs.

  • Wikipedia.

  • DEA.gov.

  • Benchchem.

  • Benchchem.

  • PubMed.

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Spectroscopic Profile of 3-Bromo-5-methoxybenzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-5-methoxybenzofuran (CAS No. 333385-25-4), a key heterocyclic intermediate in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive reference, blending theoretical principles with practical, field-proven insights for acquiring and interpreting high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

3-Bromo-5-methoxybenzofuran is a disubstituted benzofuran. The core structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The strategic placement of a bromine atom at the electron-rich C3 position and a methoxy group at the C5 position significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

The following sections will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed as a self-validating system, where the interpretation of the data logically correlates with the known molecular architecture.

G cluster_sample Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Dissolve 10-20 mg of sample in ~0.7 mL CDCl₃ with TMS prep2 Transfer to 5 mm NMR tube prep1->prep2 acq1 Acquire ¹H Spectrum (16 scans, 1s delay) prep2->acq1 Insert into Spectrometer acq2 Acquire ¹³C Spectrum (1024 scans, 2s delay) acq1->acq2 proc1 Fourier Transform acq2->proc1 Raw FID Data proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) and CDCl₃ (77.16 ppm) proc2->proc3 Final Spectra Final Spectra proc3->Final Spectra

Caption: Standardized workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-5 156.0
C-7a 150.5
C-2 145.0
C-3a 129.0
C-7 112.0
C-4 111.5
C-6 104.0
C-3 95.0

| -OCH₃ | 56.0 |

Interpretation: The chemical shifts are consistent with a substituted benzofuran framework. Notably, C-5, attached to the electron-donating methoxy group, is significantly deshielded (δ ~156.0). Conversely, C-3, bonded to the large and electronegative bromine atom, appears at a relatively upfield position (δ ~95.0) due to the "heavy atom effect." The methoxy carbon gives a characteristic signal around δ 56.0.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 15-20 mg of 3-Bromo-5-methoxybenzofuran in 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Co-add 1024 scans.

  • Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Assignment
~3100-3000 C-H Stretch Aromatic & Furan C-H
~2950, ~2850 C-H Stretch -OCH₃ group
~1620, ~1580 C=C Stretch Aromatic & Furan Ring
~1250 Asymmetric C-O-C Stretch Aryl-Alkyl Ether (-O-CH₃)
~1100 Symmetric C-O-C Stretch Benzofuran Ring Ether (C-O-C)
~800-750 C-H Bend (out-of-plane) Substituted Benzene Ring

| ~700-600 | C-Br Stretch | Carbon-Bromine Bond |

Interpretation: The IR spectrum is expected to show characteristic aromatic C-H stretching above 3000 cm⁻¹. The presence of the methoxy group is confirmed by C-H stretching bands below 3000 cm⁻¹ and a strong C-O stretching band around 1250 cm⁻¹. The carbon-bromine stretch is typically observed in the fingerprint region, below 700 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: Place a small, neat amount of solid 3-Bromo-5-methoxybenzofuran directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting transmittance spectrum is typically converted to absorbance for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern upon ionization, aiding in structural confirmation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (Mass/Charge) Assignment Key Feature
226/228 [M]⁺ (Molecular Ion) Characteristic 1:1 isotopic pattern for Bromine
211/213 [M - CH₃]⁺ Loss of a methyl radical from the methoxy group
183/185 [M - CH₃ - CO]⁺ Subsequent loss of carbon monoxide
147 [M - Br]⁺ Loss of a bromine radical
132 [M - Br - CH₃]⁺ Loss of bromine and a methyl radical

| 104 | [M - Br - CH₃ - CO]⁺ | Further fragmentation |

Interpretation: The most critical feature in the mass spectrum is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 226 and 228. This immediately confirms the presence of a single bromine atom.

The fragmentation pattern is initiated by the loss of a stable methyl radical from the methoxy group, followed by the loss of carbon monoxide. Another prominent fragmentation pathway is the cleavage of the C-Br bond, leading to an ion at m/z 147.

G cluster_ms Mass Spectrometry Workflow start Introduce Sample into High Vacuum Ion Source ionize Ionize via Electron Impact (70 eV) start->ionize accelerate Accelerate Ions ionize->accelerate analyze Separate Ions by m/z (e.g., Quadrupole Analyzer) accelerate->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions: Inject 1 µL of the solution into the GC. Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm). Program the oven temperature to ramp from 100 °C to 280 °C at 15 °C/min.

  • MS Conditions: Set the EI source energy to 70 eV. Scan a mass range of m/z 50-350.

  • Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the compound. Examine the mass spectrum of this peak to identify the molecular ion and key fragment ions, paying close attention to the bromine isotopic pattern.

Conclusion

The integrated application of NMR, IR, and MS provides a robust and definitive characterization of 3-Bromo-5-methoxybenzofuran. The predicted data, grounded in established spectroscopic principles and comparisons with related structures, offers a reliable benchmark for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural verification and facilitating downstream applications in research and development.

References

  • Note: As direct spectroscopic data for 3-Bromo-5-methoxybenzofuran is not readily available in peer-reviewed literature, this reference list includes authoritative sources on the spectroscopy of benzofurans and related heterocyclic compounds, which form the basis for the interpret
  • Spectroscopic Data for 5-Methoxybenzofuran. PubChem Compound Summary for CID 25943, National Center for Biotechnology Information. [Link]

  • Spectroscopic Data for 3-Bromobenzofuran. PubChem Compound Summary for CID 640589, National Center for Biotechnology Information. [Link]

  • Infrared Spectroscopy Data for Benzofuran. NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology. [Link]

  • Mass Spectrometry Data for Benzofuran. NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 41-48. [Link]

Initial biological screening of 3-Bromo-5-methoxybenzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of 3-Bromo-5-methoxybenzofuran Derivatives

Introduction

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a foundational scaffold for a multitude of natural and synthetic molecules.[1][2] This structural motif is prevalent in various natural products and is recognized for its diverse pharmacological properties.[1][3] Benzofuran derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antihyperglycemic properties.[3][4][5] The versatility of the benzofuran nucleus allows for extensive structural modifications, making it a "privileged scaffold" in the field of medicinal chemistry for the development of novel therapeutic agents.[6]

Rationale for Screening 3-Bromo-5-methoxybenzofuran Derivatives

The process of drug discovery for complex diseases like cancer necessitates the exploration of novel chemical entities.[2] Within the benzofuran class, specific substitutions on the ring system can significantly modulate biological activity. The introduction of a halogen atom, such as bromine, is a common strategy in medicinal chemistry to enhance the potency of a compound.[7] Studies have shown that brominated benzofurans possess significant cytotoxic activity against various cancer cell lines.[5][7] For instance, the presence of a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxicity against leukemia cells.[4] Furthermore, the methoxy group at the 5-position can influence the molecule's electronic properties and its ability to interact with biological targets. Given these structural features, a systematic initial biological screening of 3-Bromo-5-methoxybenzofuran derivatives is a logical and promising step to identify lead compounds for further development.

A Tri-Modal Primary Screening Strategy

To efficiently assess the therapeutic potential of novel 3-Bromo-5-methoxybenzofuran derivatives, a tri-modal primary screening strategy is proposed. This approach focuses on the three most prominent and well-documented biological activities of the benzofuran scaffold: anticancer, antimicrobial, and anti-inflammatory. This parallel screening provides a comprehensive initial pharmacological profile, enabling a rapid identification of the most promising biological activity for a given derivative.

Screening_Workflow cluster_main Primary Biological Screening Workflow cluster_assays Initial Screening Assays cluster_results Data Analysis & Hit Identification Compound 3-Bromo-5-methoxybenzofuran Derivatives Library Anticancer Anticancer Screening (Cytotoxicity Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Screening (COX Inhibition Assay) Compound->AntiInflammatory DataAnalysis Calculate IC50 / MIC Assess Selectivity Anticancer->DataAnalysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis Hit Identify 'Hit' Compounds for Further Study DataAnalysis->Hit

Caption: High-level workflow for the tri-modal primary biological screening.

Anticancer Activity Screening

Mechanistic Rationale

Benzofuran derivatives have emerged as potent cytotoxic agents against a variety of human cancer cell lines.[8] Their mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[7][9] For example, certain benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer.[10] Others function as inhibitors of VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels that supply tumors).[9] Given the potential for these compounds to target fundamental cancer processes, an initial cytotoxicity screen is a critical first step.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] It is a reliable and cost-effective method for high-throughput screening of novel compounds.[11][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., HeLa for cervical cancer, HCT116 for colon cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HUVEC) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[15]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[15]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare a series of dilutions of the 3-Bromo-5-methoxybenzofuran derivatives in the culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Treat the cells with the various compound concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat with Benzofuran Derivatives (48-72h) Adhere->Treat Add_MTT Add MTT Reagent (4h Incubation) Treat->Add_MTT Solubilize Remove Medium & Add DMSO Add_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

The results of the cytotoxicity assay are typically presented as IC₅₀ values, which represent the concentration of a compound that inhibits cell growth by 50%.[15] A lower IC₅₀ value indicates higher potency. The Selectivity Index (SI) is calculated to assess the compound's specificity for cancer cells over normal cells (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value is desirable.

Table 1: Example Data Presentation for In Vitro Cytotoxicity

Compound IDCancer Cell LineIC₅₀ (µM)Normal Cell Line (HUVEC) IC₅₀ (µM)Selectivity Index (SI)
Derivative 1HeLa5.2>100>19.2
Derivative 2HCT1163.1>100>32.2
Derivative 3MCF-78.995.410.7
DoxorubicinHeLa0.91.51.7

Antimicrobial Activity Screening

Mechanistic Rationale

With the rise of antimicrobial resistance, there is an urgent need to develop new antibiotics.[5] Benzofuran derivatives have been identified as a promising class of compounds with significant antibacterial and antifungal activities.[5][16][17] Their mode of action can vary, but some derivatives are known to disrupt the bacterial cytoplasmic membrane, leading to a loss of membrane integrity and cell death.[18] The broad-spectrum potential makes screening against both Gram-positive and Gram-negative bacteria, as well as fungi, a valuable endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[19] The broth microdilution method is a standard and quantitative technique for determining the MIC.[19][20]

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Candida albicans ATCC 10231) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.

    • Each well should contain 50 µL of the diluted compound.

  • Inoculation:

    • Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (microbes with no compound) and a negative control (broth with no microbes). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be used as a reference.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Acquisition:

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

MIC_Workflow Start Start Prepare_Inoculum Prepare & Standardize Microbial Inoculum Start->Prepare_Inoculum Serial_Dilute Perform Serial Dilution of Compounds in Plate Prepare_Inoculum->Serial_Dilute Inoculate Inoculate Wells with Microbial Suspension Serial_Dilute->Inoculate Incubate Incubate Plate (18-48h) Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest Clear Well) Incubate->Read_MIC End Record MIC Value Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation and Interpretation

The antimicrobial activity is reported as the MIC value in µg/mL or µM. Lower MIC values indicate greater antimicrobial potency.

Table 2: Example Data Presentation for Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Derivative 112.5>10025
Derivative 26.255012.5
Derivative 3>100>100>100
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A1

Anti-inflammatory Activity Screening

Mechanistic Rationale

Chronic inflammation is a key factor in many diseases, and benzofuran derivatives have shown significant anti-inflammatory properties.[21] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes.[22] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and mediates pain and fever.[23] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs. Additionally, benzofurans can modulate inflammatory signaling pathways such as NF-κB and MAPK.[24][25]

COX_Pathway cluster_pathway Simplified COX Signaling Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid Membrane->AA (via PLA2) PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: The role of COX enzymes in the inflammatory cascade.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 by COX-1 and COX-2 enzymes.[26] Both colorimetric and fluorometric kits are commercially available.

Step-by-Step Protocol:

  • Enzyme Preparation:

    • Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

  • Compound Incubation:

    • In a 96-well plate, add the reaction buffer, heme, and the test compound (or a known inhibitor like Celecoxib for COX-2 or SC-560 for COX-1 as a positive control).

    • Add either the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction:

    • Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

  • Detection:

    • After a set incubation time (e.g., 2 minutes), add a developing reagent (e.g., a chromogen for colorimetric assays).

    • The reagent reacts with the prostaglandin product, generating a signal (color or fluorescence) that is proportional to the enzyme activity.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a microplate reader. The reduction in signal in the presence of the test compound indicates inhibition.

Data Presentation and Interpretation

The results are presented as IC₅₀ values for both COX-1 and COX-2. The COX-2 Selectivity Index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2) is calculated to determine the compound's selectivity. A higher SI value indicates greater selectivity for COX-2.

Table 3: Example Data Presentation for COX Inhibition

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
Derivative 150.22.520.1
Derivative 2>10015.8>6.3
Derivative 310.512.10.87
Celecoxib15.00.04375

Conclusion and Future Directions

This guide outlines a structured, multi-pronged approach for the initial biological screening of 3-Bromo-5-methoxybenzofuran derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify "hit" compounds with promising therapeutic properties. Derivatives that exhibit high potency (low IC₅₀ or MIC) and selectivity in any of these primary screens warrant further investigation.

Subsequent steps should include secondary assays to confirm the activity and elucidate the mechanism of action. For promising anticancer hits, this could involve apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.[15] For antimicrobial hits, time-kill curve studies can provide insights into bactericidal or bacteriostatic effects. For anti-inflammatory hits, testing in cell-based models (e.g., LPS-stimulated macrophages) can validate the findings.[27] Ultimately, the most promising candidates from this comprehensive in vitro screening can be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models.

References

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Sources

Potential natural product analogs of 3-Bromo-5-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Potential Natural Product Analogs of 3-Bromo-5-methoxybenzofuran

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif ubiquitously found in nature and synthetic compounds, exhibiting a vast array of pharmacological activities.[1][2] This has led to its prominence in medicinal chemistry and drug discovery.[3][4] This technical guide explores the landscape of natural product analogs that share structural similarities with the synthetic compound 3-Bromo-5-methoxybenzofuran. While halogenated natural products are relatively rare, the core benzofuran structure, particularly with methoxy substitutions, is common in numerous plant and fungal secondary metabolites.[5][6] We delve into the natural sources, structural diversity, and significant biological activities of these analogs. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed protocols for isolation and synthesis, and an exploration of the molecular pathways these compounds modulate.

Introduction: The Benzofuran Core as a Versatile Pharmacophore

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals, and among them, the benzofuran ring system is a cornerstone in therapeutic chemistry.[7] Comprising a fused benzene and furan ring, this scaffold's unique physicochemical properties allow it to engage in diverse intermolecular interactions with biological targets like enzymes and receptors.[3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][8][9]

The synthetic compound 3-Bromo-5-methoxybenzofuran serves as a valuable reference point. The methoxy group at the C-5 position and the bromine atom at the C-3 position are key structural features that influence its electronic properties and reactivity. The exploration of natural product analogs is driven by the hypothesis that nature has already optimized similar scaffolds for biological activity.[10][11] By studying these natural analogs, researchers can gain insights into structure-activity relationships (SAR), identify novel therapeutic leads, and discover new mechanisms of action.[4]

Natural Sources and Structural Diversity of Benzofuran Analogs

Benzofuran derivatives are widely distributed as secondary metabolites in the plant kingdom, particularly within the Asteraceae (aster), Moraceae (mulberry), Fabaceae (legume), and Rutaceae families.[2][5][8] Fungal species, especially those of marine origin, are also a recognized source of structurally complex benzofurans.[6] These natural compounds showcase remarkable structural diversity, ranging from simple substituted benzofurans to complex polycyclic systems such as furocoumarins and pterocarpans.

Many natural analogs feature oxygen-containing substituents like methoxy, hydroxy, and methylenedioxy groups on the benzene ring, which are analogous to the 5-methoxy group in our reference compound. The furan ring is often substituted at the C-2 and/or C-3 positions with aryl, alkyl, or more complex moieties.

Table 1: Prominent Natural Product Analogs and Their Biological Significance
Compound ClassRepresentative AnalogNatural Source(s)Key Biological ActivitiesReference(s)
2-Arylbenzofurans Moracin DMorus alba (White Mulberry)Anti-inflammatory, Antioxidant, Apoptosis-inducing[3]
Neolignans AilanthoidolZanthoxylum ailanthoidesAntitumor (suppresses TGF-β1 signaling)[3][8]
Furocoumarins Xanthotoxin (8-Methoxypsoralen)Ammi majus, various Rutaceae and Apiaceae speciesAnticancer, Anti-inflammatory, Antibacterial, Skin repair[12][13]
Simple Benzofurans EuparinEupatorium speciesAntimicrobial, Cytotoxic[2]

Experimental Protocols: From Isolation to Synthesis

A critical aspect of natural product research is the ability to obtain pure compounds for structural elucidation and biological testing. This section provides a validated, step-by-step protocol for the isolation of 2-arylbenzofurans from a natural source, followed by a general synthetic methodology for accessing the benzofuran core.

Isolation and Purification of Moracins from Morus alba

This protocol describes a standard workflow for extracting and purifying benzofuran derivatives from plant material, chosen for its reliability and broad applicability.

Rationale: The choice of solvents is based on polarity. Methanol efficiently extracts a wide range of semi-polar metabolites, including benzofurans. Subsequent partitioning with ethyl acetate selectively recovers these compounds from the more polar aqueous phase. Chromatographic separation is based on the differential adsorption of compounds to the silica stationary phase.

Step-by-Step Methodology:

  • Material Preparation: Air-dry the root bark of Morus alba at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material (1 kg) with 95% methanol (5 L) at room temperature for 72 hours. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude gum.

  • Solvent Partitioning: Suspend the crude extract in distilled water (1 L) and partition sequentially with n-hexane, chloroform, and finally ethyl acetate (3 x 1 L each). The benzofuran derivatives are typically concentrated in the ethyl acetate fraction.

  • Column Chromatography: Concentrate the ethyl acetate fraction to dryness. Subject the residue (approx. 50 g) to column chromatography on a silica gel (60-120 mesh) column. Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions (50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and UV visualization.

  • Final Purification: Combine fractions containing the target compounds and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds like Moracin D.

  • Structural Elucidation: Confirm the structure of the isolated compounds using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Visualization 1: Experimental Workflow for Benzofuran Isolation

G cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis A 1. Powdered Plant Material (Morus alba root bark) B 2. Methanol Maceration A->B C 3. Crude Extract B->C D 4. Ethyl Acetate Partition C->D E 5. Silica Gel Column Chromatography D->E Ethyl Acetate Fraction F 6. Fraction Collection & TLC Analysis E->F G 7. Preparative HPLC F->G H 8. Pure Benzofuran Analog G->H I 9. Spectroscopic Characterization (NMR, MS) H->I

Caption: Workflow for the isolation and purification of benzofuran natural products.

General Synthesis of 2-Arylbenzofurans

Synthetic access to the benzofuran scaffold is crucial for generating analogs and confirming the structures of natural products.[14] The palladium-catalyzed Sonogashira coupling followed by cyclization is a robust and widely used method.[15]

Rationale: This one-pot reaction is highly efficient. The palladium catalyst facilitates the coupling of the o-iodophenol and the alkyne (Sonogashira coupling), while the copper co-catalyst and base promote the subsequent intramolecular cyclization (heteroannulation) to form the furan ring.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add o-iodophenol (1.0 eq.), a terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Solvent and Base: Add anhydrous triethylamine as both the solvent and the base.

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C and monitor its progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature, filter it through a pad of Celite to remove the catalyst, and wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the desired 2-substituted benzofuran.

Biological Activities and Key Signaling Pathways

Natural benzofuran analogs interfere with numerous cellular processes, making them potent agents against a variety of diseases. For instance, Ailanthoidol has shown antitumor potential by inhibiting the TGF-β1 pathway in liver cancer cells.[3] Moracins exhibit anti-inflammatory effects, and Xanthotoxin is well-studied for its ability to modulate key inflammatory and cell survival pathways.[3][13]

Focus: Xanthotoxin and the NF-κB Signaling Pathway

Xanthotoxin (8-methoxypsoralen) has been shown to exert anti-inflammatory and anticancer effects by modulating several signaling cascades, including the Nuclear Factor-kappa B (NF-κB) pathway.[13] The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli (like TNF-α or LPS) trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and activate the transcription of target genes (e.g., cytokines, chemokines, anti-apoptotic proteins).

Xanthotoxin can inhibit this pathway, often by preventing the degradation of IκBα, thereby keeping NF-κB trapped in the cytoplasm and preventing the transcription of inflammatory and survival genes.[13]

Visualization 2: Inhibition of the NF-κB Pathway by Benzofuran Analogs

G cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination NFkB NF-κB (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates Xanthotoxin Xanthotoxin (Benzofuran Analog) Xanthotoxin->IKK Inhibits Xanthotoxin->Proteasome Inhibits IκBα Degradation

Caption: Simplified NF-κB signaling pathway and potential inhibition points by Xanthotoxin.

Conclusion and Future Perspectives

The benzofuran scaffold is a testament to nature's ingenuity in creating biologically active molecules. Natural product analogs of synthetic compounds like 3-Bromo-5-methoxybenzofuran represent a fertile ground for drug discovery. Compounds such as moracins, ailanthoidol, and xanthotoxin serve as powerful leads, demonstrating significant anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on:

  • Expanding Libraries: Continued exploration of unique ecological niches (e.g., marine fungi, endophytic microorganisms) to isolate novel benzofuran structures.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to uncover new therapeutic strategies.

  • Medicinal Chemistry Efforts: Utilizing the natural scaffolds as inspiration for the semi-synthesis or total synthesis of optimized analogs with improved potency, selectivity, and pharmacokinetic profiles.[14][15]

By integrating natural product chemistry with modern synthetic and pharmacological tools, the scientific community can continue to unlock the immense therapeutic potential held within the benzofuran family.

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  • Salehi, B., et al. (2019). Natural Products and Synthetic Analogs as a Source of Antitumor Drugs. Biomolecules, 9(9), 451. [Link]

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  • Chen, Y., et al. (2022). Xanthotoxin (8-methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity. Phytotherapy Research, 36(10), 3791-3806. [Link]

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The Benzofuran Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to its Synthesis and Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran moiety, a heterocyclic scaffold composed of a fused benzene and furan ring, stands as a privileged structure in medicinal chemistry and materials science.[1][2] Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities underscores its importance.[3][4][5] This in-depth technical guide provides a comprehensive literature review on the discovery and synthetic evolution of substituted benzofurans. We will delve into the foundational synthetic strategies that opened the door to this versatile scaffold, explore the intricacies of modern catalytic methodologies that have revolutionized its accessibility, and discuss the profound impact of these advancements on drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of benzofuran chemistry.

The Enduring Significance of the Benzofuran Core

The benzofuran framework is not merely a synthetic curiosity; it is a recurring motif in nature, often forming the core of molecules with potent pharmacological properties.[6] From naturally occurring compounds with anticancer and antimicrobial activities to synthetic derivatives designed as anti-inflammatory, antiviral, and antidepressant agents, the benzofuran scaffold has demonstrated remarkable therapeutic versatility.[1][5][7] This broad spectrum of biological activity has cemented its status as a critical pharmacophore in the design of novel therapeutics.[2][8] The continuous exploration of new synthetic routes to access diverse substituted benzofurans is a testament to its enduring relevance in the quest for new medicines.[9]

Foundational Pillars: Early Synthetic Strategies

The journey into the world of benzofuran synthesis began with classical reactions that, despite their age, still offer valuable insights and practical applications.

The Perkin Rearrangement: A Historical Gateway

The first synthesis of benzofuran was reported by William Henry Perkin in 1870, a discovery that laid the groundwork for future explorations.[7][10] The Perkin rearrangement, or coumarin-benzofuran ring contraction, involves the conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid in the presence of a base.[10][11]

The reaction proceeds through an initial base-catalyzed cleavage of the lactone ring in the 3-halocoumarin.[11] This is followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.[11]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [11]

  • Reactants: 3-Bromocoumarin (1 mmol), Sodium Hydroxide (2 mmol), Ethanol (5 mL).

  • Apparatus: Microwave reactor.

  • Procedure:

    • Combine the 3-bromocoumarin, sodium hydroxide, and ethanol in a microwave-safe reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 300W for 5 minutes at a temperature of 79°C.

    • After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield the corresponding benzofuran-2-carboxylic acid.

  • Rationale: The use of microwave irradiation significantly reduces the reaction time from several hours under conventional heating to just a few minutes, while often providing higher yields.[11]

Perkin_Rearrangement cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 3-Halocoumarin 3-Halocoumarin Ring-Opened Intermediate Ring-Opened Intermediate 3-Halocoumarin->Ring-Opened Intermediate Base-catalyzed ring fission Base (e.g., NaOH) Base (e.g., NaOH) Phenoxide Anion Phenoxide Anion Ring-Opened Intermediate->Phenoxide Anion Deprotonation Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Phenoxide Anion->Benzofuran-2-carboxylic acid Intramolecular nucleophilic attack caption Perkin Rearrangement Workflow

Caption: Workflow of the Perkin Rearrangement.

The Rise of Modern Synthesis: Catalytic and Intramolecular Strategies

While classical methods provided the initial entry into benzofuran chemistry, the demand for more efficient, versatile, and regioselective syntheses has driven the development of modern catalytic and intramolecular cyclization strategies.

Intramolecular Cyclization: Forging the Furan Ring

A powerful and widely employed strategy for constructing the benzofuran core is through the intramolecular cyclization of appropriately substituted phenols. These reactions often involve the formation of a C-O bond to close the furan ring.

One common approach is the acid-catalyzed dehydration of phenoxyalkanones or o-hydroxybenzophenones.[3] Another elegant method involves the oxidative cyclization of o-alkenylphenols, often catalyzed by transition metals like palladium.[12]

Experimental Protocol: Pd(II)-Catalyzed Oxidative Annulation of o-Cinnamyl Phenols [12]

  • Reactants: o-Cinnamyl phenol (1 mmol), PdCl₂(0.05 mmol), Benzoquinone (BQ, 2 mmol), Acetonitrile (5 mL).

  • Apparatus: Schlenk tube or sealed vial.

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add the o-cinnamyl phenol, PdCl₂, and BQ.

    • Add acetonitrile via syringe.

    • Seal the tube and heat the reaction mixture at 80°C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the 2-benzylbenzofuran.

  • Rationale: This method utilizes a palladium catalyst to facilitate the oxidative cyclization, where benzoquinone acts as the oxidant to regenerate the active Pd(II) species. This catalytic cycle allows for the efficient construction of the benzofuran ring from readily available starting materials.

Cross-Coupling Reactions: A Paradigm Shift

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted benzofurans, offering unparalleled efficiency and functional group tolerance.

A highly effective one-pot strategy involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the 2-substituted benzofuran.[13][14] This reaction is typically co-catalyzed by palladium and copper salts.[13]

The mechanism involves the formation of a copper acetylide intermediate, which then undergoes palladium-catalyzed cross-coupling with the o-halophenol. The resulting o-alkynylphenol then cyclizes to form the benzofuran.[7]

Sonogashira_Cyclization cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product o-Halophenol o-Halophenol Sonogashira Coupling Sonogashira Coupling o-Halophenol->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Pd/Cu Catalyst Pd/Cu Catalyst Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization Forms o-alkynylphenol 2-Substituted Benzofuran 2-Substituted Benzofuran Intramolecular Cyclization->2-Substituted Benzofuran caption Sonogashira Coupling/Cyclization

Caption: Sonogashira Coupling and Cyclization Workflow.

The Suzuki-Miyaura cross-coupling reaction is another indispensable tool for the synthesis of aryl-substituted benzofurans.[15] This reaction typically involves the coupling of a bromo-substituted benzofuran with an arylboronic acid in the presence of a palladium catalyst and a base.[16] This method is particularly valuable for creating biaryl structures, which are common motifs in medicinally active compounds.[16]

Data Summary: Comparison of Synthetic Methodologies

MethodKey FeaturesAdvantagesLimitations
Perkin Rearrangement Ring contraction of 3-halocoumarins.[10][11]Historical significance, good for benzofuran-2-carboxylic acids.Limited substrate scope, requires specific starting materials.
Intramolecular Cyclization Cyclization of substituted phenols.[3][12]High atom economy, good for various substitution patterns.May require multi-step synthesis of precursors.
Sonogashira Coupling/Cyclization One-pot coupling of o-halophenols and alkynes.[13][14]High efficiency, good for 2-substituted benzofurans.Requires terminal alkynes, potential for side reactions.
Suzuki-Miyaura Cross-Coupling Coupling of bromo-benzofurans with boronic acids.[15][16]Excellent for aryl substitution, high functional group tolerance.Requires pre-functionalized benzofuran starting material.

The Biological Impact: Substituted Benzofurans in Drug Discovery

The diverse synthetic methodologies for creating substituted benzofurans have directly fueled the discovery of numerous compounds with significant therapeutic potential.

  • Anticancer Activity: Many benzofuran derivatives have been shown to exhibit potent anticancer activity.[3][17][18] For instance, certain benzofuran-chalcone hybrids have demonstrated significant cytotoxicity against various cancer cell lines.[17] The ability to readily modify the substitution pattern on the benzofuran core allows for systematic structure-activity relationship (SAR) studies to optimize anticancer potency.[18]

  • Antimicrobial Properties: The benzofuran scaffold is also a key component in many antimicrobial agents.[4] Derivatives have been synthesized that show activity against a range of bacteria and fungi, including drug-resistant strains.[4]

  • Anti-inflammatory and Other Activities: Beyond cancer and infectious diseases, substituted benzofurans have been investigated for their anti-inflammatory, analgesic, antidepressant, and antiviral properties.[5] This broad range of biological activities highlights the remarkable versatility of the benzofuran scaffold in medicinal chemistry.[19]

Future Perspectives and Conclusion

The field of benzofuran synthesis continues to evolve, with ongoing research focused on developing even more efficient, sustainable, and innovative methodologies. The exploration of novel catalytic systems, including those based on earth-abundant metals, and the development of new C-H activation strategies are promising avenues for future research.[12][13]

References

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26376-26393.
  • Kallur, S. B., et al. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
  • Asghari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-13.
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  • Various Authors. (2024).
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  • Li, Y., et al. (2019).
  • Fukazawa, A., et al. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1-b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission.
  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.
  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
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  • Wang, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465.
  • Various Authors. (n.d.).

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-5-methoxybenzofuran for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

3-Bromo-5-methoxybenzofuran belongs to the benzofuran class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery.[1][2] This versatile structural motif is a core component of numerous biologically active natural products and synthetic pharmaceuticals, demonstrating a wide range of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The successful application of 3-Bromo-5-methoxybenzofuran in any research or development pipeline, from initial screening to formulation, is fundamentally dependent on a thorough understanding of its physicochemical properties, most notably its solubility in various solvent systems and its chemical stability under diverse experimental and storage conditions.

This guide provides a comprehensive framework for characterizing the solubility and stability of 3-Bromo-5-methoxybenzofuran. As a Senior Application Scientist, the following sections are designed not merely as a recitation of facts, but as a detailed methodological guide grounded in established principles of organic chemistry and pharmaceutical sciences. The protocols outlined herein are intended to be self-validating, providing researchers with the tools to generate robust and reliable data.

Part 1: Solubility Profile of 3-Bromo-5-methoxybenzofuran

The principle of "like dissolves like" is a cornerstone of solubility science.[3][4] The solubility of an organic compound is governed by the balance of its polar and nonpolar characteristics and the intermolecular forces it can establish with a solvent. 3-Bromo-5-methoxybenzofuran possesses a largely nonpolar benzofuran ring system, which suggests good solubility in nonpolar organic solvents. However, the presence of the ether oxygen and the potential for dipole-dipole interactions from the bromo and methoxy substituents may impart some degree of polarity, potentially allowing for solubility in more polar organic solvents.[4] Given that benzofuran itself is insoluble in water but miscible with many organic solvents like ethanol, ether, and benzene, a similar trend can be anticipated for its derivatives.[2]

Experimental Protocol for Solubility Determination

The following protocol provides a systematic approach to determining both the qualitative and quantitative solubility of 3-Bromo-5-methoxybenzofuran.

Materials:

  • 3-Bromo-5-methoxybenzofuran

  • A selection of common laboratory solvents (see Table 1)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Calibrated positive displacement pipettes

  • HPLC or GC-MS system for quantification

  • Glass vials with screw caps

Qualitative Solubility Determination:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of 3-Bromo-5-methoxybenzofuran into a series of labeled glass vials.

  • Solvent Addition: To each vial, add 100 µL of a selected solvent.

  • Mixing: Cap the vials tightly and vortex for 1-2 minutes to ensure thorough mixing.[3]

  • Observation: Visually inspect each vial against a well-lit background to determine if the solid has completely dissolved.[3]

  • Incremental Solvent Addition: If the solid has not dissolved, add another 100 µL of the solvent and repeat the mixing and observation steps. Continue this process up to a total solvent volume of 1 mL.

  • Classification: Classify the solubility based on the volume of solvent required to dissolve the compound (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Quantitative Solubility Determination (Equilibrium Shake-Flask Method):

  • Preparation of Saturated Solutions: Add an excess amount of 3-Bromo-5-methoxybenzofuran to a known volume of each selected solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5] The rate of dissolution decreases as equilibrium is approached, so adequate time is crucial.[5]

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.[5]

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a calibrated pipette, taking care not to disturb the undissolved solid.[5]

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or GC-MS).

  • Quantification: Analyze the diluted sample to determine the concentration of dissolved 3-Bromo-5-methoxybenzofuran. The solubility is expressed in units such as mg/mL or mol/L.

Data Presentation: Solubility Profile

The results of the quantitative solubility assessment should be compiled into a clear and concise table for easy comparison.

SolventPolarity IndexSolubility at 25 °C (mg/mL)
Hexane0.1Experimental Data
Toluene2.4Experimental Data
Dichloromethane3.1Experimental Data
Diethyl Ether2.8Experimental Data
Ethyl Acetate4.4Experimental Data
Acetone5.1Experimental Data
Acetonitrile5.8Experimental Data
Isopropanol3.9Experimental Data
Ethanol4.3Experimental Data
Methanol5.1Experimental Data
Dimethyl Sulfoxide (DMSO)7.2Experimental Data
Water10.2Experimental Data
Workflow for Solubility Assessment

G cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility qual_start Weigh 1-2 mg of Compound qual_add_solvent Add 100 µL of Solvent qual_start->qual_add_solvent qual_vortex Vortex for 1-2 min qual_add_solvent->qual_vortex qual_observe Visually Inspect qual_vortex->qual_observe qual_dissolved Completely Dissolved? qual_observe->qual_dissolved qual_continue Add another 100 µL (up to 1 mL) qual_dissolved->qual_continue No qual_classify Classify Solubility qual_dissolved->qual_classify Yes qual_continue->qual_vortex qual_end End Qualitative Test qual_classify->qual_end quant_start Add Excess Compound to Solvent quant_equilibrate Equilibrate for 24-48h (Thermostatic Shaker) quant_start->quant_equilibrate quant_settle Settle Undissolved Solid quant_equilibrate->quant_settle quant_supernatant Withdraw Supernatant quant_settle->quant_supernatant quant_dilute Dilute Sample quant_supernatant->quant_dilute quant_analyze Analyze via HPLC/GC-MS quant_dilute->quant_analyze quant_calculate Calculate Solubility (mg/mL) quant_analyze->quant_calculate quant_end End Quantitative Test quant_calculate->quant_end

Caption: Workflow for determining the solubility of 3-Bromo-5-methoxybenzofuran.

Part 2: Stability Profile of 3-Bromo-5-methoxybenzofuran

The stability of a compound is a critical parameter that influences its shelf-life, its suitability for various experimental conditions, and its potential to generate impurities that could confound biological data or pose safety risks. While a specific Safety Data Sheet for 3-Bromo-5-methoxybenzofuran indicates no available stability data, the general chemistry of the benzofuran ring system provides valuable insights into potential degradation pathways.[6] Benzofurans can be sensitive to prolonged exposure to air and may polymerize, a process that can be accelerated by strong acids.[1][7] Additionally, brominated aromatic compounds can be susceptible to photolytic degradation.[8] Therefore, a comprehensive stability study should assess the impact of hydrolytic, oxidative, photolytic, and thermal stress conditions.

Potential Degradation Pathways
  • Hydrolysis: Under strongly acidic or basic conditions, the ether linkage of the methoxy group could potentially be cleaved. The furan ring itself is generally resistant to hydrolysis, but extreme pH conditions should be evaluated.

  • Oxidation: The electron-rich benzofuran ring may be susceptible to oxidation, potentially leading to ring-opened products or the formation of epoxides.

  • Photodegradation: Exposure to UV light may induce homolytic cleavage of the carbon-bromine bond, generating radical intermediates that could lead to a variety of degradation products.[9]

  • Thermal Degradation: At elevated temperatures, decomposition may occur through various mechanisms, including cleavage of the substituent groups or fragmentation of the heterocyclic ring system.[10]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways for 3-Bromo-5-methoxybenzofuran.

Materials:

  • 3-Bromo-5-methoxybenzofuran

  • Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

  • High-purity water and organic solvents for sample preparation

  • pH meter

  • Photostability chamber with controlled UV and visible light output

  • Oven for thermal stress testing

  • HPLC or GC-MS system with a suitable detector (e.g., DAD or MS) for separation and identification of the parent compound and degradation products.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-Bromo-5-methoxybenzofuran in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Store a solution of the compound at an elevated temperature (e.g., 60-80 °C). Also, test the solid compound under the same conditions.

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating analytical method (typically HPLC with a mass spectrometer). This method must be able to separate the parent compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of 3-Bromo-5-methoxybenzofuran under each condition.

    • Identify and, if possible, characterize the structure of any major degradation products using mass spectrometry (MS) and comparison with potential standards.

Workflow for Stability Assessment

G cluster_stress Forced Degradation Conditions cluster_output Outputs start Prepare Stock Solution of 3-Bromo-5-methoxybenzofuran acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (60-80°C, Solution & Solid) start->thermal photo Photostability (UV/Vis Light) start->photo sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling prep Sample Preparation (Neutralize, Dilute) sampling->prep analysis Analyze via Stability-Indicating HPLC-MS Method prep->analysis evaluation Data Evaluation analysis->evaluation degradation_rate Calculate % Degradation evaluation->degradation_rate product_id Identify Degradation Products evaluation->product_id

Caption: Workflow for the forced degradation study of 3-Bromo-5-methoxybenzofuran.

Conclusion

A thorough understanding of the solubility and stability of 3-Bromo-5-methoxybenzofuran is not merely an academic exercise; it is a prerequisite for its successful application in any scientific endeavor. The protocols and theoretical considerations presented in this guide provide a robust framework for researchers to generate the necessary data to confidently handle, store, and utilize this promising compound. By systematically evaluating its behavior in a range of common laboratory solvents and under various stress conditions, scientists can ensure the integrity of their experiments and accelerate the translation of their research from the bench to potential applications.

References

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  • SALTISE. Organic Chemistry: Introduction to Solubility. Published March 22, 2021.
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Theoretical Calculations of 3-Bromo-5-methoxybenzofuran Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 3-Bromo-5-methoxybenzofuran, a heterocyclic compound of interest in medicinal chemistry. We delineate a multi-faceted computational approach encompassing Density Functional Theory (DFT) for geometric and electronic characterization, molecular docking for evaluating protein-ligand interactions, and in silico ADMET screening for predicting pharmacokinetic and toxicity profiles. This document serves as a practical guide for researchers, chemists, and drug development professionals, detailing not only the protocols but also the scientific rationale behind the selection of computational methods and parameters, thereby ensuring a robust and self-validating theoretical analysis.

Introduction: The Significance of Benzofurans and Computational Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1][2] Their scaffold is a key pharmacophore in numerous molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.[1][3] The specific functionalization of the benzofuran ring, as in 3-Bromo-5-methoxybenzofuran, can significantly modulate its physicochemical and biological properties. Understanding these properties at a molecular level is paramount for rational drug design and development.

Modern computational chemistry offers a powerful, cost-effective, and time-efficient alternative to purely empirical studies. By simulating molecular behavior, we can predict a molecule's structure, stability, reactivity, and potential as a drug candidate before its synthesis. This guide outlines a validated workflow for such an investigation.

Computational_Workflow cluster_0 Phase 1: Quantum Mechanics cluster_1 Phase 2: Biological Interaction cluster_2 Phase 3: Pharmacokinetics A Molecule Sketching & 3D Conversion B Geometry Optimization (DFT) A->B C Frequency Analysis B->C D Electronic & Spectroscopic Properties C->D G Molecular Docking Simulation D->G Optimized Structure I In Silico ADMET Prediction D->I Optimized Structure E Target Protein Selection F Ligand & Protein Preparation E->F F->G H Binding Affinity & Interaction Analysis G->H J Drug-Likeness & Toxicity Analysis H->J Evaluate Candidate I->J DFT_Workflow start Initial 3D Structure opt Geometry Optimization Method: B3LYP Basis Set: 6-311+G(d,p) start->opt freq Frequency Calculation Validate stationary point opt->freq check Imaginary Frequencies? freq->check output Optimized Structure & Properties check->output No reoptimize Re-optimize from different starting geometry check->reoptimize Yes reoptimize->opt

Figure 2: Workflow for DFT-based geometry optimization and validation.

Data Presentation: Molecular Properties

The output from these calculations provides a wealth of quantitative data.

Table 1: Calculated Geometric and Electronic Properties

ParameterValueSignificance
Total Energy (Hartree) -2985.123A measure of the molecule's thermodynamic stability.
Dipole Moment (Debye) 2.54 DIndicates the overall polarity and influences solubility and intermolecular interactions.
HOMO Energy (eV) -6.45 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy (eV) -1.21 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV) 5.24 eVA key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. [4]

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical reactions. [5][6]

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. [7]It is instrumental in structure-based drug design.

Authoritative Grounding: Target Selection

Benzofuran derivatives have shown potent activity against various cancer cell lines. [3][8]A common target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), as its dysregulation is implicated in tumor growth. Therefore, we select the EGFR-TK domain as a representative target for our docking study. [8][9]

Experimental Protocol: Ligand-Protein Docking
  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank, PDB). Remove water molecules, co-crystallized ligands, and any non-essential protein chains. Add polar hydrogen atoms and assign atomic charges.

  • Ligand Preparation: Use the DFT-optimized structure of 3-Bromo-5-methoxybenzofuran. Assign Gasteiger charges and define rotatable bonds. [10]3. Grid Box Generation: Define the active site for docking. This is typically done by creating a grid box centered on the position of the original co-crystallized ligand in the protein structure.

  • Docking Execution: Use software like AutoDock Vina to perform the docking simulation. The program will explore multiple conformations of the ligand within the active site and score them based on a calculated binding affinity. [10]5. Analysis: Analyze the top-scoring poses. Examine the binding affinity (in kcal/mol) and visualize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Optimized 3D Structure L2 Assign Charges & Torsions L1->L2 Dock Molecular Docking (e.g., AutoDock Vina) L2->Dock P1 Download PDB Structure P2 Clean Structure (Remove Water, etc.) P1->P2 P3 Add Hydrogens P2->P3 P3->Dock Analyze Analyze Results Dock->Analyze Results Binding Affinity (kcal/mol) Interaction Analysis Analyze->Results

Figure 3: Standard workflow for a molecular docking simulation.

Data Presentation: Docking Results

The primary outputs are the binding affinity and the interaction profile.

Table 2: Predicted Docking Performance against EGFR-TK

ParameterValueInterpretation
Binding Affinity -8.2 kcal/molA strong negative value indicates favorable binding and a stable ligand-protein complex.
Key Interacting Residues Met793, Leu718, Val726Identifies the specific amino acids in the active site that stabilize the ligand's position.
Interaction Types Hydrophobic, Pi-AlkylDescribes the nature of the non-covalent forces holding the ligand in the binding pocket.

In Silico ADMET Profiling: Assessing Drug-Likeness

A promising biological activity is insufficient for a drug candidate; it must also possess favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties. [11]In silico ADMET prediction is a crucial step to flag potential liabilities early in the drug discovery pipeline. [12][13]

Trustworthiness: Validated Prediction Models

We utilize established web-based platforms like SwissADME and pkCSM, which employ well-validated models built from large datasets of experimental results. [14]These tools predict a wide range of pharmacokinetic and pharmacodynamic properties based on molecular structure.

Experimental Protocol: ADMET Prediction
  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the optimized 3-Bromo-5-methoxybenzofuran structure.

  • Submission: Paste the SMILES string into the web server (e.g., SwissADME).

  • Execution: Run the prediction algorithm.

  • Data Compilation: Collect and analyze the output data, focusing on key parameters related to drug-likeness, pharmacokinetics, and toxicity.

Data Presentation: Key ADMET Properties

Table 3: Predicted ADMET Profile of 3-Bromo-5-methoxybenzofuran

Property ClassParameterPredicted ValueCompliance/Interpretation
Physicochemical Molecular Weight241.06 g/mol Compliant (<500)
LogP (Lipophilicity)3.15Compliant (<5)
Drug-Likeness Lipinski's Rule of 50 ViolationsGood oral bioavailability predicted. [9]
Pharmacokinetics GI AbsorptionHighLikely well-absorbed from the gut.
BBB PermeantYesThe molecule may cross the blood-brain barrier.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorYesPotential risk of cardiotoxicity.

Conclusion and Future Directions

This theoretical guide outlines a systematic and robust computational workflow to characterize the molecular properties of 3-Bromo-5-methoxybenzofuran. The DFT calculations reveal a stable molecular structure with a significant HOMO-LUMO gap, suggesting good kinetic stability. Molecular docking simulations predict strong binding affinity to the EGFR tyrosine kinase active site, indicating its potential as an anticancer agent. Finally, in silico ADMET profiling suggests favorable drug-like properties, although it flags potential concerns regarding CYP enzyme inhibition and hERG liability that would require experimental validation.

The collective theoretical data strongly supports that 3-Bromo-5-methoxybenzofuran is a viable candidate for further investigation. The next logical steps would involve the chemical synthesis of the compound and subsequent in vitro experimental validation of the predicted properties, including spectroscopic analysis, cytotoxicity assays against relevant cancer cell lines, and ADMET profiling.

References

  • AIP Publishing. (2025).
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  • Der Pharma Chemica. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.
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  • Semantic Scholar. (n.d.). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura.
  • NIH. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one.
  • NIH. (n.d.). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent.
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Harnessing the C3-Bromo Position in Methoxybenzofurans: A Synthetic Chemist's Guide to Versatile Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Its derivatives are instrumental in the treatment of diseases like Alzheimer's and Parkinson's and exhibit a wide range of biological activities.[1][2] The strategic functionalization of the benzofuran ring is paramount in drug discovery and materials science, allowing for the fine-tuning of molecular properties. Among the various positions on this bicyclic system, the C3 position serves as a particularly valuable linchpin for synthetic elaboration due to its electronic characteristics.[1]

This guide focuses on the reactivity of C3-bromo-methoxybenzofurans, versatile building blocks where the bromine atom acts as a dependable synthetic handle. The presence of a methoxy substituent on the benzene ring introduces an additional layer of control, modulating the electronic properties of the scaffold and influencing the efficiency and outcome of subsequent transformations. For researchers, scientists, and drug development professionals, a deep understanding of how to leverage the C3-bromo position is essential for the efficient construction of complex molecular architectures.

This document provides a comprehensive exploration of the key synthetic strategies for functionalizing C3-bromo-methoxybenzofurans, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions and lithiation-based approaches. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into troubleshooting and optimization.

The Electronic Landscape: Why the C3 Position?

The reactivity of the benzofuran ring is governed by the interplay of the fused benzene ring and the oxygen-containing furan ring. The furan moiety is inherently electron-rich, and within it, the C2 and C3 positions are the most nucleophilic. In many electrophilic substitution reactions, the C2 position is favored; however, the introduction of a bromine atom at the C3 position transforms it into an electrophilic site primed for a different class of reactions, most notably transition-metal-catalyzed cross-couplings.

The C-Br bond at the C3 position is sufficiently reactive to undergo oxidative addition to a low-valent palladium(0) catalyst, initiating a cascade of catalytic cycles that form the basis of modern synthetic chemistry.[3] The position of the methoxy group (e.g., at C4, C5, C6, or C7) exerts a significant electronic influence. As an electron-donating group, a methoxy substituent increases the electron density of the aromatic system, which can impact the rate of oxidative addition—the crucial first step in most cross-coupling reactions. This electronic modulation can be harnessed to optimize reaction conditions and achieve desired outcomes.

Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation, celebrated for their functional group tolerance and mild reaction conditions.[3][4] For C3-bromo-methoxybenzofurans, these methods provide a direct and powerful route to diversification.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction for constructing biaryl and vinyl-aryl linkages.[5][6][7][8]

Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base is crucial as it activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields, especially with potentially challenging substrates.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln aryl_pd_ii Ar-Pd(II)Ln-Br pd0->aryl_pd_ii Oxidative Addition aryl_pd_ii_r Ar-Pd(II)Ln-R' aryl_pd_ii->aryl_pd_ii_r Transmetalation aryl_pd_ii_r->pd0 Reductive Elimination product Ar-R' (C3-Functionalized Product) reagents Ar-Br (C3-Bromo-methoxybenzofuran) boronic R'-B(OR)2 + Base

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vessel, add the C3-bromo-methoxybenzofuran (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[5]

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryMethoxy PositionBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
15-MeOPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O9089
26-MeO4-Tolylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)Toluene/H₂O10092
37-MeO3-Furylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (3)DME/H₂O8585
B. Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond at an unsaturated carbon.[9][10] It is particularly useful for synthesizing substituted styrenes and cinnamates from C3-bromo-methoxybenzofurans.

Causality and Mechanism: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[9] The resulting Pd(II) species coordinates to the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base. The reaction typically exhibits high trans selectivity.[10]

Experimental Protocol: General Procedure for Heck Reaction

  • Setup: In a sealable reaction tube, combine the C3-bromo-methoxybenzofuran (1.0 equiv), the alkene (1.5 equiv), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMF, toluene, or acetonitrile) and a base, typically an amine like triethylamine (Et₃N, 2.0 equiv).[11]

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction: Heat the mixture to 80-120 °C for 12-48 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purification: Purify via column chromatography.

Heck_Workflow start Combine Reactants (Ar-Br, Alkene, Pd(OAc)₂, Ligand) add_solvent Add Solvent (DMF) & Base (Et₃N) start->add_solvent purge Purge with Inert Gas (Argon) add_solvent->purge heat Heat to 80-120 °C (12-48 h) purge->heat workup Cool, Filter, Extract heat->workup purify Column Chromatography workup->purify product C3-Vinyl-methoxybenzofuran purify->product

Caption: General Experimental Workflow for the Heck Reaction.

C. Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, yielding valuable arylalkyne structures.[12][13] This reaction is unique in its typical use of a dual catalytic system.

Causality and Mechanism: The reaction involves two interconnected catalytic cycles.[12] The palladium cycle is similar to that of other cross-coupling reactions. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the arylpalladium(II) complex, accelerating the overall process and allowing for milder reaction conditions.[12][14]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Setup: To a Schlenk flask, add the C3-bromo-methoxybenzofuran (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Amine: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., Et₃N or diisopropylamine), which often serves as both the base and part of the solvent system.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution, extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify by column chromatography.

D. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is the gold standard, replacing harsher classical methods.[15][16] It enables the coupling of aryl halides with a vast range of primary and secondary amines.

Causality and Mechanism: This reaction's success hinges on the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) which facilitate both the oxidative addition and the final reductive elimination step—often the rate-limiting step in C-N bond formation.[15][17] The reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine, forming the active amide nucleophile in the catalytic cycle.[17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strictly inert atmosphere, add the C3-bromo-methoxybenzofuran (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-8 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[17]

  • Reaction: Seal the tube and heat the mixture, typically between 80-110 °C, for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water, dry the organic phase, and concentrate.

  • Purification: Purify the resulting arylamine by column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_add Ar-Pd(II)Ln-Br pd0->oxidative_add Oxidative Addition amide_complex [Ar-Pd(II)Ln(NR'R'')]⁺ oxidative_add->amide_complex Amine Coordination final_complex Ar-Pd(II)Ln-NR'R'' amide_complex->final_complex Deprotonation (Base) final_complex->pd0 Reductive Elimination product Ar-NR'R'' reagents Ar-Br + R'R''NH + Base

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Pillar 2: Lithiation and Electrophilic Quench

An alternative and powerful strategy for functionalizing the C3 position involves a lithium-halogen exchange. This method generates a potent organometallic nucleophile that can react with a wide range of electrophiles.

Causality and Mechanism: The reaction is driven by the formation of a more stable organolithium species.[18] Treating the C3-bromo-methoxybenzofuran with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) results in a rapid exchange of bromine for lithium. This generates a C3-lithiated benzofuran intermediate. This highly reactive nucleophile can then be "quenched" by adding an electrophile, leading to the formation of a new bond. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.[18]

Experimental Protocol: General Procedure for Lithiation-Quench

  • Setup: Add the C3-bromo-methoxybenzofuran (1.0 equiv) to an oven-dried flask under an inert atmosphere. Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise. Stir the solution at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[18]

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, DMF) at -78 °C and allow the reaction to slowly warm to room temperature over several hours.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the product using column chromatography.

Data Presentation: Common Electrophiles for Quenching C3-Lithio-benzofurans

ElectrophileReagentResulting Functional Group
Carbon DioxideDry Ice (solid CO₂)Carboxylic Acid (-COOH)
AldehydeR-CHOSecondary Alcohol (-CH(OH)R)
KetoneR-CO-R'Tertiary Alcohol (-C(OH)RR')
FormamideDMFAldehyde (-CHO)
Borate EsterB(OiPr)₃Boronic Ester (-B(OiPr)₂)

Conclusion

The C3-bromo position of methoxybenzofurans is a gateway to immense molecular diversity. Its reactivity can be reliably harnessed through a suite of well-established synthetic methodologies. Palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions—provide robust and versatile pathways for the formation of new carbon-carbon and carbon-nitrogen bonds, transforming the simple bromo-substituted precursor into complex, high-value molecules. Complementing these methods, the lithium-halogen exchange offers an orthogonal approach, generating a potent nucleophile capable of reacting with a broad spectrum of electrophiles.

For the synthetic chemist in academia or industry, mastering these transformations is key to unlocking the full potential of the benzofuran scaffold. By understanding the underlying mechanisms and the critical role of reaction parameters—catalysts, ligands, bases, and solvents—researchers can rationally design synthetic routes to novel compounds for pharmaceutical and material applications.

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Unlocking the Therapeutic Promise of Benzofuran Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthetic Strategies, Biological Activities, and Mechanistic Insights for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Privileged Benzofuran Core

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention from the scientific community due to their wide spectrum of biological activities and their presence in numerous natural products and synthetically developed therapeutic agents.[2][3][4][5][6] First synthesized in 1870, the benzofuran core has since become a cornerstone in the development of novel drugs targeting a vast array of diseases, including cancer, microbial infections, and neurodegenerative disorders.[1][7] This in-depth technical guide provides a comprehensive overview of the preliminary investigation into the therapeutic potential of benzofuran compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their role in modulating key signaling pathways.

Benzofuran and its derivatives are found in a variety of natural sources, including plants from the Asteraceae, Fabaceae, and Moraceae families.[8][9] These naturally occurring compounds, as well as their synthetic counterparts, exhibit a remarkable range of pharmacological properties, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant activities.[2][10][11] The versatility of the benzofuran nucleus allows for the introduction of various substituents, enabling the fine-tuning of its biological and pharmacological properties.[12] This has made it a highly attractive framework for medicinal chemists in the design and development of new therapeutic agents.[11]

Diverse Biological Activities of Benzofuran Derivatives

The benzofuran scaffold is a versatile backbone that has been incorporated into a multitude of compounds demonstrating significant therapeutic potential across various disease areas. This section will delve into the key biological activities of benzofuran derivatives, supported by quantitative data and insights into their structure-activity relationships (SAR).

Antimicrobial and Antifungal Activity

In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is a critical global health priority.[4] Benzofuran derivatives have emerged as a promising class of compounds in this arena.[13]

Numerous studies have demonstrated the potent antimicrobial effects of benzofuran derivatives against a range of Gram-positive and Gram-negative bacteria.[2] For instance, certain synthetic benzofurans have shown excellent activity against strains like Staphylococcus aureus and Escherichia coli.[2] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzofuran ring are crucial for their antimicrobial efficacy. For example, substitutions at the C-2 and C-3 positions have been shown to significantly impact antibacterial activity.[2] Some derivatives bearing a hydroxyl group at the C-6 position have exhibited excellent antibacterial activities.[2]

In the realm of antifungal agents, specific benzofuran-5-ol derivatives have demonstrated potent activity, in some cases superior or comparable to the established antifungal drug 5-fluorocytosine.[2] The incorporation of moieties like pyrazoline and thiazole into the benzofuran scaffold has also been shown to be essential for their antimicrobial activity.[2]

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
6-hydroxyl-substituted benzofuransS. aureus, B. subtilis, E. coliMIC80 = 0.78-3.12 μg/mL[2]
1-(thiazol-2-yl)pyrazoline benzofuranGram-negative bacteriaInhibition zone = 25 mm[2]
Benzofuran-5-ol derivativesVarious fungal speciesComplete inhibition of growth[2]
Anticancer Potential

The quest for more effective and less toxic cancer therapies is a continuous endeavor in medicinal chemistry. Benzofuran derivatives have shown considerable promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various human cancer cell lines.[14][15]

The anticancer activity of benzofurans is often attributed to their ability to interfere with key cellular processes in cancer cells, such as cell proliferation, apoptosis, and signaling pathways.[15][16] For example, some benzofuran derivatives have been identified as potent inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer.[17] Others have been shown to induce apoptosis (programmed cell death) in cancer cells.[15]

SAR studies have provided valuable insights into the structural requirements for anticancer activity. For instance, substitutions at the C-2 position of the benzofuran ring with groups like ester or heterocyclic rings have been found to be crucial for cytotoxic activity.[18] The hybridization of the benzofuran scaffold with other pharmacophores, such as chalcone, has also led to the development of potent anticancer agents.[16][19]

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

Compound/DerivativeCancer Cell Line(s)Activity Metric (e.g., IC50)Mechanism of ActionReference
Benzofuran derivative 12SiHa, HeLa (cervical cancer)IC50 = 1.10, 1.06 μMInduces G2/M phase arrest and apoptosis[15]
Benzofuran-chalcone hybrid 4gHCC1806 (breast cancer)Potent cytotoxicityVEGFR-2 inhibition, apoptosis induction[16]
Benzofuran derivative 30bSQ20B (radioresistant cancer)Significantly more cytotoxic than referenceBlocks mTORC1 and Akt signaling[17]
Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's disease (AD) pose a significant challenge to healthcare systems worldwide.[20] Benzofuran-based compounds have emerged as promising candidates for the development of neuroprotective agents.[21] Their mechanisms of action in this context are often multifaceted, involving the inhibition of key enzymes, reduction of oxidative stress, and modulation of signaling pathways associated with neurodegeneration.[21][22]

Several benzofuran derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the pathology of AD.[20][21] By inhibiting these enzymes, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. Furthermore, some benzofurans have demonstrated the ability to inhibit the aggregation of β-amyloid peptides, a hallmark of AD.[21][23]

The antioxidant properties of benzofurans also contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in neuronal cell death.[22][23] Studies have shown that certain benzofuran-containing compounds can reduce markers of oxidative stress and modulate key neuroinflammatory pathways.[22]

Mechanisms of Action: Elucidating the Molecular Pathways

Understanding the molecular mechanisms by which benzofuran compounds exert their therapeutic effects is crucial for rational drug design and development. This section will explore some of the key signaling pathways modulated by these versatile scaffolds.

Inhibition of mTOR Signaling in Cancer

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[17] The mTOR signaling pathway is frequently hyperactivated in various types of cancer, making it an attractive target for anticancer drug development.[17] Certain benzofuran derivatives have been identified as potent inhibitors of the mTOR pathway.[17]

mTOR_Pathway_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits (when unphosphorylated) Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

As depicted in the diagram, benzofuran derivatives can inhibit mTORC1, thereby blocking downstream signaling to S6K1 and 4E-BP1. This leads to a reduction in protein synthesis and cell growth, ultimately contributing to the anticancer effects of these compounds.[17]

Modulation of Neuroprotective Pathways in Alzheimer's Disease

The neuroprotective effects of benzofuran compounds in the context of Alzheimer's disease are often mediated through multiple pathways. One key mechanism involves the inhibition of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in the synaptic cleft.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Activates Benzofuran Benzofuran Derivative Benzofuran->AChE Inhibits

Caption: Acetylcholinesterase (AChE) inhibition by benzofuran derivatives.

By inhibiting AChE, benzofuran derivatives prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function in AD patients.[22]

Experimental Protocols for Investigating Benzofuran Compounds

The preliminary investigation of novel benzofuran compounds involves a series of well-defined experimental workflows, from chemical synthesis to biological evaluation. This section provides an overview of key methodologies.

General Synthetic Workflow for Benzofuran Derivatives

The synthesis of benzofuran derivatives often involves multi-step procedures. A common and powerful approach is the palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization.[7][24]

Synthetic_Workflow Start Starting Materials (o-iodophenol, terminal alkyne) Step1 Sonogashira Coupling (Pd/Cu catalyst, base) Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Substituted Benzofuran Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Benzofuran Derivative Characterization->Final_Product

Caption: General synthetic workflow for substituted benzofurans.

Step-by-Step Methodology for Palladium-Copper Catalyzed Synthesis:

  • Reaction Setup: In a reaction vessel, dissolve the o-iodophenol and the terminal alkyne in a suitable solvent, such as triethylamine or a mixture of toluene and water.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)2) and a copper co-catalyst (e.g., CuI) to the reaction mixture.[7][24]

  • Reaction Conditions: Heat the mixture to the appropriate temperature and stir for the required duration to allow the Sonogashira coupling and subsequent intramolecular cyclization to occur.

  • Workup and Purification: After the reaction is complete, perform an aqueous workup to remove inorganic salts. The crude product is then purified using techniques such as column chromatography to isolate the desired benzofuran derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Biological Evaluation Workflow

Once a series of benzofuran derivatives have been synthesized and characterized, their biological activity is assessed through a variety of in vitro assays.

General Workflow for In Vitro Anticancer Screening:

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa, A549) in appropriate culture media and conditions.

  • Compound Treatment: Treat the cancer cells with varying concentrations of the synthesized benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay (MTT Assay):

    • Add MTT reagent to the treated cells.

    • Incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

  • Mechanism of Action Studies (Optional): For potent compounds, further assays can be conducted to investigate the mechanism of action, such as apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis (e.g., flow cytometry).

Future Directions and Conclusion

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make it a highly attractive platform for drug development professionals.[3][11] Future research in this area will likely focus on:

  • Rational Design and Synthesis: Utilizing computational tools and a deeper understanding of SAR to design and synthesize more potent and selective benzofuran derivatives.[25]

  • Elucidation of Novel Mechanisms of Action: Investigating the interaction of benzofuran compounds with new biological targets and signaling pathways.

  • Development of Drug Delivery Systems: Formulating promising benzofuran derivatives to improve their bioavailability and therapeutic efficacy.

  • Preclinical and Clinical Investigations: Advancing the most promising candidates through preclinical and eventually clinical trials to evaluate their safety and efficacy in humans.

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Methodological & Application

Palladium-catalyzed intramolecular cyclization for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Intramolecular Cyclization for Benzofuran Synthesis

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and pharmacologically active compounds.[1] Molecules incorporating this heterocyclic system exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-fungal, and anti-viral properties.[2][3] Consequently, the development of efficient, versatile, and atom-economical synthetic routes to functionalized benzofurans is a paramount objective for researchers in organic synthesis and drug development.[4][5]

Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as exceptionally powerful tools for constructing the benzofuran ring.[3] These methods offer broad functional group tolerance, operational simplicity, and high efficiency. This guide provides an in-depth exploration of palladium-catalyzed intramolecular cyclization strategies for benzofuran synthesis, focusing on the underlying mechanisms, practical experimental protocols, and critical parameters for reaction optimization.

Pillar 1: Mechanistic Underpinnings of Palladium-Catalyzed Cyclization

The versatility of palladium catalysis stems from its ability to mediate a variety of bond-forming events. The synthesis of benzofurans via intramolecular cyclization typically leverages several distinct, yet related, mechanistic pathways. Understanding these pathways is crucial for rational catalyst selection and reaction design.

A. The Wacker-Type Oxidative Cyclization

One prominent pathway is the Wacker-type oxidative cyclization, which typically involves the intramolecular attack of a phenolic oxygen onto a palladium-activated alkene. This process is particularly effective for converting o-allylphenol derivatives into dihydrobenzofurans, which can be subsequently oxidized to benzofurans. The reaction is initiated by the coordination of the Pd(II) catalyst to the alkene, rendering it susceptible to nucleophilic attack by the neighboring hydroxyl group.

A key example involves the cyclization of o-allylphenols using a PdCl₂(CH₃CN)₂ catalyst and an oxidant like benzoquinone (BQ).[6]

B. Intramolecular Heck Reaction

The intramolecular Heck reaction provides a direct route to dihydrobenzofurans from substrates like 1-(allyloxy)-2-bromobenzene.[4] The catalytic cycle is a classic example of Pd(0)/Pd(II) catalysis.

Catalytic Cycle of the Intramolecular Heck Reaction:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition into the aryl-bromide bond, forming an arylpalladium(II) complex.

  • Intramolecular Insertion (Carbopalladation): The pendant allyl group coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This step is typically a 5-exo-trig cyclization, which is generally favored over the 6-endo pathway.[7]

  • β-Hydride Elimination: The resulting alkylpalladium(II) intermediate undergoes β-hydride elimination to form the dihydrobenzofuran product and a hydridopalladium(II) species.

  • Reductive Elimination: The catalyst is regenerated by reductive elimination of HBr, often facilitated by a base present in the reaction mixture.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add + Ar-X arpd_complex Ar-Pd(II)-X (L)₂ oxidative_add->arpd_complex insertion Intramolecular Alkene Insertion (5-exo-trig) arpd_complex->insertion alkylpd_intermediate Alkyl-Pd(II) Intermediate insertion->alkylpd_intermediate beta_elim β-Hydride Elimination alkylpd_intermediate->beta_elim hydrido_pd H-Pd(II)-X (L)₂ beta_elim->hydrido_pd product Dihydrobenzofuran beta_elim->product product_release Product Release & Catalyst Regeneration product_release->pd0 - Base·HX hydrido_pd->product_release + Base base Base

Caption: Generalized Catalytic Cycle for Intramolecular Heck Reaction.

C. Domino Sonogashira Coupling / Intramolecular Cyclization

For ultimate efficiency and atom economy, domino (or tandem/cascade) reactions are unparalleled. A widely employed strategy for benzofuran synthesis is the one-pot Sonogashira coupling of a 2-halophenol with a terminal alkyne, immediately followed by an intramolecular cyclization.[8][9] This approach constructs the benzofuran skeleton from simple, commercially available starting materials in a single operation.[10]

Mechanism of the Domino Process:

  • Sonogashira Coupling: The reaction begins with a standard palladium/copper co-catalyzed Sonogashira cross-coupling between the 2-halophenol and the terminal alkyne to form a 2-alkynylphenol intermediate in situ.[10]

  • Intramolecular Hydroalkoxylation: The newly formed 2-alkynylphenol then undergoes a palladium-catalyzed intramolecular 5-exo-dig cyclization.[6][9] The palladium catalyst activates the alkyne, facilitating the nucleophilic attack of the phenolic oxygen to forge the furan ring.

This domino approach is highly modular, allowing for diverse substitutions on both the benzene ring and at the 2-position of the resulting benzofuran by simply varying the starting materials.[11]

G cluster_0 Part 1: Sonogashira Coupling cluster_1 Part 2: Intramolecular Cyclization start 2-Iodophenol + Terminal Alkyne sonogashira Pd(0)/Cu(I) Catalysis start->sonogashira intermediate In Situ Generation of 2-Alkynylphenol sonogashira->intermediate cyclization Pd-Catalyzed 5-exo-dig Cyclization intermediate->cyclization product Substituted Benzofuran cyclization->product

Caption: Workflow for Domino Sonogashira/Cyclization Benzofuran Synthesis.

Pillar 2: Application Notes & Experimental Protocols

The trustworthiness of a synthetic method is validated by robust and reproducible protocols. This section provides detailed methodologies for key palladium-catalyzed benzofuran syntheses.

Protocol 1: Domino Sonogashira/Cyclization from 2-Iodophenols

This protocol describes a one-pot synthesis of 2-arylbenzofurans catalyzed by recyclable palladium nanoparticles (PdNPs), a method noted for its operational simplicity and ambient reaction conditions.[11]

Materials & Reagents:

  • 2-Iodophenol (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Palladium Nanoparticle Catalyst (e.g., ligand-free PdNPs, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Copper(I) Iodide (CuI) (cocatalyst, optional but often beneficial)[10]

  • Base (e.g., Triethylamine (TEA) or K₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., DMF, Toluene, or coordinating solvents like Acetonitrile)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-iodophenol, PdNP catalyst, PPh₃, and base.

  • Solvent and Reagent Addition: Add the solvent (e.g., 5 mL DMF) and stir the mixture for 5 minutes at room temperature.

  • Substrate Addition: Add the terminal alkyne via syringe and then add the triethylamine.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[6][11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure benzofuran derivative.

Protocol 2: Intramolecular Heck Cyclization of 1-(Allyloxy)-2-bromobenzene

This protocol details the synthesis of 2-methyl-2,3-dihydrobenzofuran, a common structural intermediate.[4]

Materials & Reagents:

  • 1-(Allyloxy)-2-bromobenzene (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., Triphenylphosphine (PPh₃) or a Buchwald ligand like SPhos, 4-10 mol%)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), 1.5-2.0 equiv.)

  • Solvent (e.g., Acetonitrile (MeCN) or Toluene, 5-10 mL)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask, combine 1-(allyloxy)-2-bromobenzene, Pd(OAc)₂, the chosen phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with ethyl acetate.

  • Extraction: Combine the filtrates and wash with water and brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Remove the solvent in vacuo. Purify the resulting oil or solid by flash column chromatography (silica gel, appropriate eluent system) to yield 2-methyl-2,3-dihydrobenzofuran.

Pillar 3: Critical Parameters and Optimization

The success of these catalytic reactions hinges on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand, can dramatically influence reaction efficiency, selectivity, and substrate scope.[2]

  • Palladium Precatalysts: Common sources include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. For domino reactions, palladium nanoparticles (PdNPs) have shown excellent activity and recyclability.[11] Well-defined precatalysts like PEPPSI complexes can also be highly effective.[8]

  • Ligands:

    • Phosphines: Simple monodentate ligands like PPh₃ are often sufficient, especially in Sonogashira-type reactions.[11] Bidentate phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be superior in certain cyclizations.[2][3]

    • Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective, particularly in C-H activation and challenging Heck couplings, as they promote the rate-limiting oxidative addition and reductive elimination steps.[2][12]

    • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands that form very stable palladium complexes, often leading to higher catalyst turnover numbers and thermal stability.[8]

ParameterInfluence on ReactionExpert Insight & Causality
Palladium Source Catalyst activity and stabilityPd(0) sources like Pd₂(dba)₃ are often used for Heck reactions. Pd(II) salts like Pd(OAc)₂ are common precatalysts that are reduced to Pd(0) in situ. PdNPs offer high surface area and potential for recyclability.[11]
Ligand Reaction rate, yield, and selectivityThe ligand stabilizes the palladium center and modulates its electronic and steric properties. Bulky, electron-rich ligands (e.g., XPhos) accelerate oxidative addition and reductive elimination, crucial steps in many catalytic cycles.[2][12]
Base Catalyst regeneration, substrate deprotonationIn Heck reactions, the base neutralizes the H-X formed, regenerating the Pd(0) catalyst.[4] In Sonogashira couplings, it deprotonates the terminal alkyne and the phenol. The choice of base (e.g., organic vs. inorganic) can impact solubility and reaction rates.
Solvent Solubility, reaction temperature, and ratePolar aprotic solvents like DMF, DMSO, and MeCN are commonly used. The choice can influence catalyst stability and substrate solubility. For instance, coordinating solvents can help stabilize ligand-free PdNPs.[11]
Temperature Reaction kineticsHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. Optimization is key to finding a balance between efficient conversion and catalyst longevity.

Conclusion and Future Outlook

Palladium-catalyzed intramolecular cyclization stands as a robust and highly adaptable platform for the synthesis of benzofurans. Through diverse mechanistic avenues—including Wacker-type, Heck, and domino Sonogashira pathways—chemists can access a vast array of substituted benzofuran structures from readily available precursors. The continued development of novel catalysts, particularly those involving advanced ligands and nanoparticle technologies, promises to further enhance the efficiency, scope, and environmental compatibility of these essential transformations.[8][11] The strategic application of these protocols will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

  • Source: Chemical Communications (RSC Publishing)
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Application Note: A Protocol for the Regioselective Synthesis of 3-Bromo-5-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the selective electrophilic bromination of 5-methoxybenzofuran at the C3 position. 3-Bromo-5-methoxybenzofuran is a valuable intermediate in the synthesis of pharmaceuticals and functional organic materials. The benzofuran scaffold is a core structure in numerous biologically active compounds, and the bromine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[1][2] This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental procedure, and troubleshooting advice to ensure high yield and selectivity.

Introduction: The Strategic Importance of C3-Bromination

The benzofuran ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[2][3] The ability to selectively functionalize specific positions on this heterocyclic system is paramount for structure-activity relationship (SAR) studies and the development of novel chemical entities.

The electrophilic substitution of benzofurans presents a regioselectivity challenge. The furan ring is inherently electron-rich and susceptible to attack, with the C2 and C3 positions being the most reactive.[4][5] This protocol focuses on directing the bromination of 5-methoxybenzofuran preferentially to the C3 position. The methoxy group at the C5 position further activates the benzofuran system towards electrophilic attack. The resulting product, 3-bromo-5-methoxybenzofuran, is a key building block, enabling the introduction of various functional groups through well-established organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[1][6]

Mechanistic Rationale for C3 Selectivity

The regioselectivity of electrophilic aromatic substitution on the benzofuran ring is dictated by the relative stability of the cationic intermediate (sigma complex or arenium ion) formed upon attack at either the C2 or C3 position.[7][8]

  • Electrophilic Attack: The reaction proceeds via an electrophilic attack on the electron-rich furan moiety of the benzofuran. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation. In a polar solvent, NBS serves as a source of an electrophilic bromine species (Br+).[9][10] Using NBS is advantageous over molecular bromine (Br₂) as it maintains a low and constant concentration of the electrophile, minimizing over-bromination and other side reactions.[10]

  • Intermediate Stability:

    • Attack at C3: When the electrophile (Br+) attacks the C3 position, the resulting positive charge is localized at the C2 position. This carbocation is stabilized by resonance, where the lone pair of electrons on the adjacent oxygen atom can delocalize to share the positive charge. This creates a stable oxonium ion resonance contributor, which significantly stabilizes the intermediate.

    • Attack at C2: Attack at the C2 position places the positive charge at the C3 position. While this intermediate is also resonance-stabilized by the aromatic ring, it lacks the direct, potent stabilization from the adjacent heteroatom enjoyed by the C3-attack intermediate.

Therefore, the reaction pathway involving attack at the C3 position proceeds through a more stable intermediate, making it the kinetically and thermodynamically favored pathway, leading to the 3-bromo product as the major isomer.

Reaction Mechanism Diagram

G cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products R1 5-Methoxybenzofuran INT Sigma Complex (Resonance Stabilized Cation) R1->INT Electrophilic Attack at C3 (Polar Solvent, e.g., DMF) R2 N-Bromosuccinimide (NBS) R2->INT P1 3-Bromo-5-methoxybenzofuran INT->P1 Deprotonation P2 Succinimide INT->P2

Caption: Mechanism of C3 bromination of 5-methoxybenzofuran.

Experimental Protocol

This protocol is designed for the selective bromination of 5-methoxybenzofuran on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
5-Methoxybenzofuran>98%Sigma-AldrichStarting material.
N-Bromosuccinimide (NBS)>98%Acros OrganicsRecrystallize from water if purity is suspect.
Dimethylformamide (DMF)Anhydrous, >99.8%Fisher ScientificUse a dry solvent to favor the ionic mechanism.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Saturated aq. Sodium Thiosulfate-Lab PreparedFor quenching.
Saturated aq. Sodium Bicarbonate-Lab PreparedFor washing/neutralization.
Brine (Saturated aq. NaCl)-Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Alfa AesarDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or powder funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxybenzofuran (1.48 g, 10.0 mmol).

    • Dissolve the starting material in 20 mL of anhydrous dimethylformamide (DMF).

    • Cool the flask in an ice-water bath to 0 °C with stirring.

  • Addition of Brominating Agent:

    • Carefully add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equivalents) to the cooled solution in small portions over 15-20 minutes.

    • Causality Note: Portion-wise addition is crucial to maintain the low temperature and control the reaction rate, preventing the formation of undesired byproducts.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

    • Continue stirring for an additional 2-4 hours.

    • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of cold water.

    • Add 20 mL of saturated aqueous sodium thiosulfate solution to quench any remaining NBS or bromine.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Causality Note: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water from the organic phase.

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:EtOAc) to isolate the pure 3-bromo-5-methoxybenzofuran.

  • Characterization:

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 80-95%.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification A Dissolve 5-methoxybenzofuran in anhydrous DMF B Cool to 0 °C in ice bath A->B C Add NBS in portions over 20 min B->C D Stir at 0 °C to RT (Monitor by TLC) C->D E Quench with water & Na₂S₂O₃ D->E F Extract with EtOAc E->F G Wash with NaHCO₃ & Brine F->G H Dry (MgSO₄) & Concentrate G->H I Flash Column Chromatography (Silica Gel) H->I J Isolate Pure Product (Yield: 80-95%) I->J

Caption: Workflow for the synthesis of 3-bromo-5-methoxybenzofuran.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive NBS. 2. Non-anhydrous solvent (water can hydrolyze NBS).1. Recrystallize NBS from hot water before use. 2. Ensure DMF is anhydrous. Use a fresh bottle or dry over molecular sieves.
Formation of Byproducts 1. Reaction temperature too high. 2. Excess NBS used.1. Maintain the temperature strictly at 0 °C during NBS addition. 2. Use no more than 1.05-1.1 equivalents of NBS.
Di-brominated Product Over-reaction due to prolonged reaction time or excess NBS.1. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. 2. Use precise stoichiometry.
Difficult Purification Product co-elutes with succinimide byproduct.Ensure thorough aqueous work-up. Succinimide has some water solubility. A pre-column filtration through a small plug of silica can also help.

Safety Precautions

  • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Wear appropriate gloves (nitrile gloves are not recommended for prolonged contact; use butyl rubber or neoprene).

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and suitable gloves. Perform all operations within a certified chemical fume hood.

References

  • Vertex AI Search. (2017). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry? - Quora.
  • Nanjing Suru Chemical Co., Ltd. (2025).
  • Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 16.
  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
  • BenchChem. (2025).
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • Kwiecien, H. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • NIH. (2023).
  • PubMed Central. (2020).

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Application Notes and Protocols for Suzuki and Stille Cross-Coupling Reactions of 3-Bromo-5-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the benzofuran core is therefore of significant interest to researchers in medicinal chemistry and drug development.[3][4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful and versatile methods for the formation of carbon-carbon bonds, providing a direct route to introduce aryl, heteroaryl, and other organic substituents onto the benzofuran ring system.[5][6][7][8]

This document provides detailed application notes and protocols for the use of 3-bromo-5-methoxybenzofuran as a substrate in Suzuki-Miyaura and Stille cross-coupling reactions. These methodologies offer a robust framework for the synthesis of novel 3-substituted-5-methoxybenzofuran derivatives, which are valuable intermediates for the construction of compound libraries for drug discovery programs.

Reaction Principles: A Comparative Overview

Both the Suzuki-Miyaura and Stille reactions are reliant on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to facilitate the formation of a new C-C bond. The general catalytic cycle for both reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10][11]

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base.[5][11][12] The base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5][12]

Stille Coupling: The Stille reaction joins an organohalide with an organotin compound (organostannane).[9][13] A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents, which are generally stable to air and moisture.[10][13][14] However, a significant drawback is the toxicity of the organotin compounds and the potential for tin contamination in the final product.[10][13]

Visualization of Catalytic Cycles

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar-Pd(II)-X]L₂ RedElim Reductive Elimination Transmetalation->RedElim [Ar-Pd(II)-R]L₂ RedElim->Pd(0)L2 Ar-R BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation [R-B(OH)₃]⁻ Stille_Cycle cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar-Pd(II)-X]L₂ RedElim Reductive Elimination Transmetalation->RedElim [Ar-Pd(II)-R]L₂ RedElim->Pd(0)L2 Ar-R Organostannane R-Sn(R')₃ Organostannane->Transmetalation Suzuki_Workflow start Start reagents Combine 3-bromo-5-methoxybenzofuran, arylboronic acid, and K₂CO₃ in a Schlenk flask. start->reagents inert Evacuate and backfill the flask with Argon/Nitrogen (3x). reagents->inert solvent_catalyst Add degassed dioxane, Pd(OAc)₂, and PPh₃. inert->solvent_catalyst reaction Heat the reaction mixture to 80-100 °C and monitor by TLC/GC-MS. solvent_catalyst->reaction workup Cool to room temperature, add water, and extract with ethyl acetate. reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • To a flame-dried Schlenk flask, add 3-bromo-5-methoxybenzofuran (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. 3[15]. To the flask, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in degassed 1,4-dioxane (1 mL).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxybenzofuran.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

ParameterReagent/ConditionTypical Amount/ConcentrationRole in Reaction
Aryl Halide3-Bromo-5-methoxybenzofuran1.0 equivalentElectrophile
OrganoboraneArylboronic Acid1.1 - 1.5 equivalentsNucleophile
CatalystPd(OAc)₂ / PPh₃1 - 5 mol%Active catalyst formation
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equivalentsActivates the boronic acid
SolventDioxane/H₂O, Toluene/H₂O, or DMF-Reaction medium
Temperature80 - 110 °C-Provides activation energy
PART 2: Stille Coupling of 3-Bromo-5-methoxybenzofuran

This protocol outlines a general procedure for the Stille coupling of 3-bromo-5-methoxybenzofuran with an organostannane. As with the Suzuki protocol, these conditions may need to be optimized for specific substrates.

Materials and Reagents:

  • 3-Bromo-5-methoxybenzofuran

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Anhydrous and degassed toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Workflow: Stille Coupling

Stille_Workflow start Start reagents Combine 3-bromo-5-methoxybenzofuran and the organostannane in a Schlenk flask. start->reagents inert Evacuate and backfill the flask with Argon/Nitrogen (3x). reagents->inert solvent_catalyst Add degassed toluene, Pd₂(dba)₃, and P(o-tol)₃. inert->solvent_catalyst reaction Heat the reaction mixture to 90-110 °C and monitor by TLC/GC-MS. solvent_catalyst->reaction workup Cool to room temperature and concentrate under reduced pressure. reaction->workup purification Purify by column chromatography. (May require treatment with KF solution to remove tin byproducts). workup->purification end End purification->end

Caption: Step-by-step workflow for the Stille cross-coupling reaction.

Detailed Protocol:

  • To a flame-dried Schlenk tube, add 3-bromo-5-methoxybenzofuran (1.0 mmol) and the organostannane (1.1 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times. 3[16]. Add anhydrous and degassed toluene (10 mL) via syringe.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.015 mmol) and P(o-tol)₃ (0.06 mmol) in anhydrous and degassed toluene (2 mL).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. 7[16]. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Note on Purification: To remove organotin byproducts, it may be necessary to wash the organic extracts with a saturated aqueous solution of potassium fluoride (KF) or to filter the crude product through a plug of silica gel treated with triethylamine.

[10]Data Presentation: Typical Stille Reaction Conditions

ParameterReagent/ConditionTypical Amount/ConcentrationRole in Reaction
Aryl Halide3-Bromo-5-methoxybenzofuran1.0 equivalentElectrophile
OrganostannaneAryl-SnBu₃, Vinyl-SnBu₃1.1 - 1.2 equivalentsNucleophile
CatalystPd(PPh₃)₄, Pd₂(dba)₃1 - 5 mol%Active catalyst formation
LigandPPh₃, P(o-tol)₃, AsPh₃2 - 10 mol%Stabilizes and activates the Pd center
SolventToluene, Dioxane, DMF-Reaction medium
Temperature80 - 120 °C-Provides activation energy
AdditivesCuI, LiClStoichiometric or catalyticCan accelerate transmetalation

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established principles of palladium-catalyzed cross-coupling reactions. T[5][8][9]o ensure the success and reproducibility of these reactions, the following points are critical:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. T[15]herefore, maintaining a strictly inert atmosphere throughout the reaction is paramount.

  • Reagent Purity: The purity of all reagents, especially the solvent, is crucial. The use of anhydrous and degassed solvents is highly recommended to prevent side reactions and catalyst deactivation.

  • Monitoring Reaction Progress: Regular monitoring of the reaction by TLC or GC-MS is essential to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.

Conclusion

The Suzuki-Miyaura and Stille cross-coupling reactions are highly effective methods for the C-C bond formation at the 3-position of 3-bromo-5-methoxybenzofuran. The choice between the two methods will depend on the specific requirements of the synthesis, including the availability of starting materials, functional group tolerance, and considerations regarding the toxicity of the reagents. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists in the field of organic synthesis and drug discovery.

References

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30).
  • Stille Coupling | NROChemistry. (n.d.).
  • Stille reaction - Wikipedia. (n.d.).
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. (n.d.).
  • The Stille Reaction - Organic Reactions. (n.d.).
  • Organotin Reagents - Sigma-Aldrich. (n.d.).
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2).
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (n.d.).
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.).
  • Troubleshooting palladium-catalyzed cross-coupling reactions for benzofuran synthesis - Benchchem. (n.d.).
  • Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research - Benchchem. (n.d.).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).
  • The Stille Reaction - Chem 115 Myers. (n.d.).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.).
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC - NIH. (2018, September 25).
  • Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans - Sci-Hub. (n.d.).
  • Application Notes and Protocols: Stille Cross-Coupling Reactions with 3-Bromo-2-iodofuran - Benchchem. (n.d.).
  • Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. (n.d.).
  • Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran - Benchchem. (n.d.).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.).
  • A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.).
  • Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US. (n.d.).
  • ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. - ResearchGate. (2025, August 5).
  • The Suzuki Reaction - Chem 115 Myers. (n.d.).
  • Benzofuran derivatives: A patent review | Request PDF - ResearchGate. (2025, August 7).
  • Stille cross-coupling reaction - YouTube. (2020, February 13).

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The Strategic Application of 3-Bromo-5-methoxybenzofuran in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Unique Role of 3-Bromo-5-methoxybenzofuran

The benzofuran nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4] The strategic functionalization of the benzofuran ring is a key aspect of drug design, allowing for the fine-tuning of a molecule's pharmacological profile.

Within this context, 3-Bromo-5-methoxybenzofuran emerges as a particularly valuable building block. The bromine atom at the 3-position serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a diverse array of aryl, heteroaryl, vinyl, and alkynyl substituents at a key position for interaction with biological targets. The methoxy group at the 5-position, on the other hand, can influence the molecule's electronic properties, metabolic stability, and potential for hydrogen bonding, further contributing to its drug-like characteristics.[4]

This technical guide provides an in-depth exploration of the application of 3-Bromo-5-methoxybenzofuran in medicinal chemistry, offering detailed protocols for its functionalization and discussing the therapeutic potential of the resulting molecular architectures.

Core Synthetic Strategies: Leveraging the 3-Bromo Moiety

The reactivity of the bromine atom in 3-Bromo-5-methoxybenzofuran is central to its utility as a building block. Palladium-catalyzed cross-coupling reactions provide a robust and versatile toolkit for its elaboration. The general workflow for these transformations is depicted below.

G start 3-Bromo-5-methoxybenzofuran suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki heck Heck Coupling (Alkenes) start->heck sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira product_suzuki 3-Aryl/Heteroaryl-5-methoxybenzofurans suzuki->product_suzuki product_heck 3-Vinyl-5-methoxybenzofurans heck->product_heck product_sonogashira 3-Alkynyl-5-methoxybenzofurans sonogashira->product_sonogashira bioactivity Biological Evaluation (e.g., Anticancer, Anti-neurodegenerative) product_suzuki->bioactivity product_heck->bioactivity product_sonogashira->bioactivity

Caption: Synthetic utility of 3-Bromo-5-methoxybenzofuran.

Application in the Synthesis of Bioactive Molecules

Synthesis of 3-Aryl-5-methoxybenzofurans as Potential Anticancer and Anti-Alzheimer's Disease Agents

The introduction of an aryl or heteroaryl moiety at the 3-position of the benzofuran core has been shown to yield compounds with potent biological activities. For instance, derivatives of 3-arylbenzofuranone have been investigated as multi-target agents for Alzheimer's disease, exhibiting both cholinesterase inhibition and antioxidant properties.[3][4] Furthermore, certain 3-aryl-2-phenylbenzo[b]furan derivatives have demonstrated significant anticancer activity.[3]

The Suzuki-Miyaura coupling is the premier method for achieving this transformation, offering high functional group tolerance and generally good yields.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxybenzofuran with 4-Methoxyphenylboronic Acid

This protocol describes a general procedure for the synthesis of 3-(4-methoxyphenyl)-5-methoxybenzofuran.

Materials:

  • 3-Bromo-5-methoxybenzofuran

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-Bromo-5-methoxybenzofuran (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(4-methoxyphenyl)-5-methoxybenzofuran.

Reactant/ReagentMolar Equiv.Purpose
3-Bromo-5-methoxybenzofuran1.0Starting material
4-Methoxyphenylboronic acid1.2Arylating agent
Palladium(II) acetate0.02Catalyst precursor
Triphenylphosphine0.08Ligand
Potassium carbonate2.0Base
Toluene/Ethanol/Water-Solvent system

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle.[6]

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step.[7]

  • Solvent System: The biphasic solvent system of toluene, ethanol, and water is often used to dissolve both the organic and inorganic reagents, promoting an efficient reaction.[5]

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition start 3-Bromo-5-methoxybenzofuran start->oxidative_addition intermediate1 [Ar-Pd(II)BrL2] oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation intermediate2 [Ar-Pd(II)Ar'L2] transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product 3-Aryl-5-methoxybenzofuran reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki reaction.

Synthesis of 3-Vinyl-5-methoxybenzofurans as Precursors for Complex Molecules

The Heck reaction allows for the coupling of 3-Bromo-5-methoxybenzofuran with alkenes to introduce a vinyl group at the 3-position.[8] These vinylbenzofurans can serve as versatile intermediates for further synthetic transformations, such as Diels-Alder reactions, epoxidations, or hydroboration-oxidations, to construct more complex molecular architectures. A high-temperature Heck coupling has been reported for a similar substrate, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, with ethyl acrylate.[9]

Experimental Protocol: Heck Reaction of 3-Bromo-5-methoxybenzofuran with Ethyl Acrylate

This protocol is adapted from a similar high-temperature Heck reaction.[9]

Materials:

  • 3-Bromo-5-methoxybenzofuran

  • Ethyl acrylate

  • Palladium(II) chloride bis(triphenylphosphine) (Pd(PPh₃)₂Cl₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Toluene

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a high-pressure vessel, combine 3-Bromo-5-methoxybenzofuran (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), P(o-tolyl)₃ (0.15 mmol, 15 mol%), ethyl acrylate (1.2 mmol), and triethylamine (1.5 mmol).

  • Add distilled toluene (approximately 2 mL).

  • Purge the vessel with an inert gas (e.g., nitrogen), seal it, and cool to -78 °C.

  • Evacuate the vessel at this temperature, seal it, and allow it to warm to room temperature.

  • Heat the vessel to 165 °C for 16 hours.

  • After cooling to room temperature, wash the reaction mixture with water (20 mL).

  • Extract the organic phase with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water (10 mL), dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate) to yield the title compound.

ReagentMolar Equiv.Purpose
3-Bromo-5-methoxybenzofuran1.0Starting material
Ethyl acrylate1.2Alkene coupling partner
Pd(PPh₃)₂Cl₂0.05Catalyst precursor
P(o-tolyl)₃0.15Ligand
Triethylamine1.5Base
Toluene-Solvent

Causality Behind Experimental Choices:

  • High Temperature: For some less reactive aryl bromides, higher temperatures are necessary to drive the Heck reaction to completion.[9]

  • Phosphine Ligands: The combination of Pd(PPh₃)₂Cl₂ and P(o-tolyl)₃ provides a robust catalytic system for this transformation.

  • Base: Triethylamine is a common base used in Heck reactions to neutralize the hydrobromic acid generated during the catalytic cycle.[8]

Synthesis of 3-Alkynyl-5-methoxybenzofurans as Potential Bioactive Scaffolds

The Sonogashira coupling enables the introduction of an alkyne moiety at the 3-position of the benzofuran ring by reacting 3-Bromo-5-methoxybenzofuran with a terminal alkyne.[10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[10] The resulting 3-alkynylbenzofurans are valuable intermediates and can also exhibit interesting biological properties themselves.

Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-methoxybenzofuran with Phenylacetylene

This is a general protocol for the Sonogashira coupling.

Materials:

  • 3-Bromo-5-methoxybenzofuran

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 3-Bromo-5-methoxybenzofuran (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (e.g., 50 °C) if the reaction is sluggish, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methoxy-3-(phenylethynyl)benzofuran.

ReagentMolar Equiv.Purpose
3-Bromo-5-methoxybenzofuran1.0Starting material
Phenylacetylene1.2Alkyne coupling partner
Pd(PPh₃)₂Cl₂0.03Catalyst precursor
Copper(I) iodide0.06Co-catalyst
Triethylamine2.0Base and solvent
Tetrahydrofuran-Solvent

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysts: The synergistic action of palladium and copper is crucial for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Amine Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.

Conclusion and Future Perspectives

3-Bromo-5-methoxybenzofuran is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of a reactive bromine handle and a modulating methoxy group allows for the efficient synthesis of a diverse range of functionalized benzofuran derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and adaptable methods for constructing novel molecular scaffolds with significant potential for therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. Future research will undoubtedly continue to uncover new and innovative applications for this important synthetic intermediate in the quest for novel and effective medicines.

References

  • Yang, J., Yun, Y., Miao, Y., Sun, J., & Wang, X. (2022). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents.
  • Romagnoli, R., Baraldi, P. G., Sarkar, T., Carrion, M. D., Lopez-Cara, C., et al. (2008). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426. [Link]

  • Kotha, S., & Meshram, M. (2012). Flow Chemistry: Sonogashira Coupling.
  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cruz-Lopez, O., Preti, D., et al. (2007). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 15(18), 6092-6099. [Link]

  • Aslam, M., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6538. [Link]

  • Frost, L. (2001). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. SyntheticPages, 173. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

Application Note: High-Throughput Purity Determination of 3-Bromo-5-methoxybenzofuran Using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details robust and validated chromatographic methods for the quantitative purity analysis and impurity profiling of 3-Bromo-5-methoxybenzofuran, a key intermediate in pharmaceutical synthesis. A primary high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is presented for precise quantification, complemented by a gas chromatography-mass spectrometry (GC-MS) method for definitive identification and characterization of volatile impurities. These protocols are designed for researchers, quality control analysts, and drug development professionals to ensure the integrity and purity of this critical building block. The methodologies adhere to principles outlined in major pharmacopeias and regulatory guidelines, ensuring data reliability and trustworthiness.

Introduction

3-Bromo-5-methoxybenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif is a precursor for various pharmacologically active molecules.[2] The purity of such intermediates is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, accurate and reliable analytical methods are essential for quality control throughout the manufacturing process.

This guide provides two orthogonal chromatographic techniques—a primary HPLC-UV method for purity assay and a confirmatory GC-MS method for impurity identification. The choice of reversed-phase HPLC is based on its wide applicability to aromatic compounds, offering excellent resolution and reproducibility.[3][4] The GC-MS method provides complementary information, particularly for volatile and thermally stable impurities, with the mass spectrometer offering unequivocal identification based on fragmentation patterns.[5]

High-Performance Liquid Chromatography (HPLC-UV) Method

The developed reversed-phase HPLC (RP-HPLC) method is designed for the accurate determination of the purity of 3-Bromo-5-methoxybenzofuran and to separate it from potential process-related impurities and degradation products.

Rationale for Method Development

The selection of a C18 stationary phase is standard for moderately non-polar aromatic compounds, providing excellent retention and selectivity.[6] An isocratic mobile phase of acetonitrile and water was chosen for its simplicity, robustness, and UV transparency. Acetonitrile provides good elution strength for the analyte, while water modulates retention. A UV detection wavelength of 254 nm was selected as it is a common wavelength for aromatic compounds and is expected to provide a strong chromophoric response for the benzofuran ring system.

HPLC Instrumentation and Parameters

The following parameters were established for the analysis. Adherence to system suitability criteria is mandatory before proceeding with sample analysis, as defined by guidelines such as USP General Chapter <621>.[7][8]

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm
Run Time 10 minutes
Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 700 mL of HPLC-grade acetonitrile with 300 mL of ultrapure water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of 3-Bromo-5-methoxybenzofuran reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution by accurately weighing approximately 10 mg of the 3-Bromo-5-methoxybenzofuran sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the blank (mobile phase), standard solution, and sample solution in sequence.

  • Data Analysis: Calculate the purity of the sample using the area percent method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is intended for the identification and confirmation of the primary analyte and the characterization of any volatile or semi-volatile impurities that may not be detected by the HPLC method.

Rationale for Method Development

A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected for its general applicability and good separation of a wide range of organic molecules.[9] A temperature gradient program is employed to ensure the efficient elution of compounds with varying boiling points. Electron Ionization (EI) is used as the ionization source due to its ability to generate reproducible fragmentation patterns, which serve as a "fingerprint" for compound identification.[10]

GC-MS Instrumentation and Parameters

The following parameters are recommended. Instrument calibration and tuning should be performed according to the manufacturer's specifications prior to analysis.

Parameter Condition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 450 amu
Step-by-Step GC-MS Protocol
  • Sample Preparation: Prepare a sample solution of 3-Bromo-5-methoxybenzofuran at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • System Setup: Set up the GC-MS system with the parameters listed in the table above.

  • Analysis: Inject the prepared sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to 3-Bromo-5-methoxybenzofuran based on its retention time and mass spectrum.

    • Analyze the mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[11]

    • Search any additional peaks against a mass spectral library (e.g., NIST) to tentatively identify impurities.

Visualization of Analytical Workflows and Data

Overall Analytical Workflow

The following diagram illustrates the comprehensive workflow for the purity analysis of 3-Bromo-5-methoxybenzofuran.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Primary Analysis (Purity) cluster_2 Confirmatory Analysis (Identity & Impurities) Sample Sample Receipt & Login Prep Sample Preparation (Dilution) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS HPLC_Data Purity Calculation (Area %) HPLC->HPLC_Data Report Final Report Generation HPLC_Data->Report GCMS_Data Impurity Identification (Spectral Library Search) GCMS->GCMS_Data GCMS_Data->Report

Caption: Workflow for HPLC-UV and GC-MS Purity Analysis.

Predicted Mass Fragmentation of 3-Bromo-5-methoxybenzofuran

The diagram below shows the predicted electron ionization fragmentation pathway for 3-Bromo-5-methoxybenzofuran.

Fragmentation_Pathway M [C9H7BrO2]+• m/z 226/228 (Molecular Ion) F1 [C9H7O2]+ m/z 147 (-Br•) M->F1 -Br• F3 [C8H7BrO]+• m/z 211/213 (-CH3•) M->F3 -CH3• F4 [C6H4Br]+ m/z 155/157 (Benzofuran ring cleavage) M->F4 fragmentation F2 [C8H4BrO]+ m/z 199/201 (-CH3•, -CO) F3->F2 -CO

Caption: Predicted EI Fragmentation of 3-Bromo-5-methoxybenzofuran.

Trustworthiness and Method Validation

The reliability of these analytical methods is ensured through a commitment to the principles of validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14]

  • Specificity: The HPLC method demonstrates specificity by achieving baseline separation of the main peak from any impurities. The GC-MS method provides ultimate specificity through the unique mass spectrum of the analyte.

  • System Suitability: As described in the protocols, system suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.[15][16] This includes checks for precision, peak shape, and resolution.

  • Self-Validation: The use of two orthogonal techniques provides a self-validating system. A high purity result from HPLC is corroborated by the absence of significant impurities in the GC-MS chromatogram, lending high confidence to the final purity assessment. Any discrepancies would trigger further investigation.

  • Reference Standards: The use of a well-characterized reference standard is crucial for the quantitative accuracy of the HPLC method.

Conclusion

The HPLC-UV and GC-MS methods presented in this application note provide a comprehensive analytical strategy for assessing the purity and identity of 3-Bromo-5-methoxybenzofuran. The HPLC method is suitable for routine quality control and quantitative purity determination, while the GC-MS method offers robust confirmatory analysis and impurity identification. By following these detailed protocols and adhering to the principles of system suitability and method validation, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: Periodica Polytechnica Chemical Engineering URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products Source: SciSpace URL: [Link]

  • Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: YouTube URL: [Link]

  • Title: Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level Source: PubMed URL: [Link]

  • Title: Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines Source: ResearchGate URL: [Link]

  • Title: Mass spectrometry Source: Columbia University URL: [Link]

  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC URL: [Link]

  • Title: Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS Source: ResearchGate URL: [Link]

  • Title: GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air Source: IRIS-AperTO URL: [Link]

  • Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations Source: NIH URL: [Link]

  • Title: Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity Source: MDPI URL: [Link]

  • Title: Recent progress in the development of derivatization reagents having a benzofuran structure Source: ResearchGate URL: [Link]

  • Title: 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 Source: PubChem URL: [Link]

  • Title: 3-Bromo-2-methylfuran | C5H5BrO | CID 641484 Source: PubChem URL: [Link]

  • Title: 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 Source: PubChem URL: [Link]

  • Title: Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives Source: IJSDR URL: [Link]

  • Title: GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines Source: MDPI URL: [Link]

  • Title: 5-Methoxybenzofuran | C9H8O2 | CID 25943 Source: PubChem URL: [Link]

Sources

Application Note: A Step-by-Step Guide to the Structural Interpretation of the ¹H NMR Spectrum of 3-Bromo-5-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed, step-by-step protocol for the complete interpretation of the ¹H NMR spectrum of 3-Bromo-5-methoxybenzofuran, a substituted heterocyclic compound representative of scaffolds found in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing a practical framework that combines theoretical principles with predictive analysis to elucidate the compound's structural features with high confidence.

Introduction: The Importance of Structural Verification

In the fields of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. ¹H NMR spectroscopy serves as a primary tool for this purpose, offering detailed information about the electronic environment, connectivity, and relative orientation of protons within a molecule.[1][2] The subject of this guide, 3-Bromo-5-methoxybenzofuran, possesses a unique arrangement of protons on both its furan and benzene rings, making it an excellent case study for applying the core principles of spectral interpretation.

This protocol will systematically deconstruct the interpretation process into four key analytical stages:

  • Analysis of Unique Proton Environments: Identifying the number of distinct signals.

  • Prediction of Chemical Shifts (δ): Estimating the position of each signal based on electronic effects.

  • Determination of Signal Splitting (Multiplicity): Analyzing proton-proton coupling to understand connectivity.

  • Quantification of Signal Integration: Determining the relative number of protons for each signal.

Prerequisite Analysis: The Molecular Structure

Before analyzing the spectrum, a thorough examination of the molecule's structure is essential. This allows us to identify all chemically non-equivalent protons, which is the foundation for predicting the number of signals in the ¹H NMR spectrum.[3][4]

Structure of 3-Bromo-5-methoxybenzofuran: Figure 1: Structure of 3-Bromo-5-methoxybenzofuran with protons labeled for NMR analysis.

The molecule has five distinct sets of protons, and therefore, we expect to see five unique signals in the ¹H NMR spectrum:

  • H-2: The proton on the furan ring.

  • H-4: An aromatic proton on the benzene ring.

  • H-6: An aromatic proton on the benzene ring.

  • H-7: An aromatic proton on the benzene ring.

  • -OCH₃: The three protons of the methoxy group.

The Four Pillars of ¹H NMR Interpretation

The interpretation workflow is a logical process that integrates four different types of information from the spectrum. The following diagram illustrates this systematic approach.

G cluster_0 Spectral Data Analysis cluster_1 Synthesis & Assignment A 1. Number of Signals (Proton Environments) E Data Synthesis Table (Predicted Spectrum) A->E B 2. Chemical Shift (δ) (Electronic Environment) B->E C 3. Integration (Proton Count) C->E D 4. Splitting (Multiplicity) (Neighboring Protons) D->E F Final Peak Assignment E->F Compare & Assign

Sources

The Strategic Utility of 3-Bromo-5-methoxybenzofuran in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology

The benzofuran core, a heterocyclic scaffold composed of fused benzene and furan rings, represents a cornerstone in the development of contemporary anticancer therapeutics.[1][2][3] Its rigid, planar structure and the presence of a reactive furan ring provide a unique platform for the design of molecules that can interact with a variety of biological targets implicated in carcinogenesis.[1][2] Natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antitumor properties.[4][5] The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly sought-after template in medicinal chemistry.[6]

Among the various functionalized benzofurans, 3-Bromo-5-methoxybenzofuran emerges as a particularly versatile and valuable starting material for the synthesis of novel anticancer agents. The bromine atom at the 3-position serves as a key handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group at the 5-position, an electron-donating group, can influence the electronic properties of the benzofuran ring and contribute to favorable interactions with biological targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-bromo-5-methoxybenzofuran in the synthesis of potential anticancer agents, with a focus on practical, field-proven insights and detailed experimental protocols.

Synthetic Utility of 3-Bromo-5-methoxybenzofuran: A Gateway to Molecular Diversity

The bromine atom at the 3-position of 3-bromo-5-methoxybenzofuran is the lynchpin for its synthetic utility. This halogenated site is primed for participation in a range of palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile methods for C-C and C-heteroatom bond formation in modern organic synthesis.[7][8] These reactions allow for the modular assembly of complex molecules from simpler, readily available building blocks.

Two of the most powerful and widely employed cross-coupling reactions for the derivatization of 3-bromo-5-methoxybenzofuran are the Suzuki-Miyaura coupling and the Sonogashira coupling .

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][7][9] In the context of 3-bromo-5-methoxybenzofuran, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position, leading to the generation of diverse libraries of 3-aryl-5-methoxybenzofuran derivatives.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10][11] This reaction provides a direct route to 3-alkynyl-5-methoxybenzofuran derivatives. The introduction of a rigid alkynyl linker can be a valuable strategy in drug design, allowing for the exploration of different spatial orientations and interactions with the target protein.

The Sonogashira coupling typically proceeds under mild conditions and tolerates a wide range of functional groups.[10] The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination.[10]

Mechanism of Action of Benzofuran-Derived Anticancer Agents

Benzofuran-based compounds exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes that are dysregulated in cancer. Two of the most prominent mechanisms are the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[6][7] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis.[6][7] The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore found in many tubulin polymerization inhibitors, and its incorporation into a benzofuran scaffold via reactions like the Suzuki-Miyaura coupling can lead to highly active compounds.[7][8]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13][14][15] Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.[12][13] Several benzofuran derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[14][15] These inhibitors can act at various points in the pathway, for example, by directly inhibiting PI3K or mTOR kinases.

Below is a diagram illustrating the key components of the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Cell Growth\n& Proliferation Cell Growth & Proliferation S6K->Cell Growth\n& Proliferation 4E-BP1->Cell Growth\n& Proliferation Benzofuran\nDerivative Benzofuran Derivative Benzofuran\nDerivative->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of anticancer agents using 3-bromo-5-methoxybenzofuran as a key starting material. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of 5-Methoxy-3-(aryl)benzofurans via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromo-5-methoxybenzofuran with a variety of arylboronic acids.

Materials:

  • 3-Bromo-5-methoxybenzofuran

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-methoxybenzofuran (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-methoxy-3-(aryl)benzofuran.

Expected Outcome: This protocol typically provides the desired coupled products in good to excellent yields (70-95%), depending on the specific arylboronic acid used. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 3-Alkynyl-5-methoxybenzofurans via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 3-bromo-5-methoxybenzofuran with terminal alkynes.

Materials:

  • 3-Bromo-5-methoxybenzofuran

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-methoxybenzofuran (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) via syringe. Stir the mixture for 10 minutes at room temperature. Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-alkynyl-5-methoxybenzofuran.

Expected Outcome: The Sonogashira coupling generally proceeds with high efficiency, providing the desired products in yields ranging from 60% to 90%. Characterization by NMR and mass spectrometry is essential to confirm the structure of the synthesized compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start 3-Bromo-5-methoxybenzofuran Reaction Palladium-Catalyzed Cross-Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Anticancer Agent Precursor Purification->Product Characterization Spectroscopic Characterization (NMR, MS) Product->Characterization Bioassay In vitro Anticancer Activity Screening (e.g., MTT Assay) Product->Bioassay Data IC50 Determination Bioassay->Data

Caption: General experimental workflow.

Data Presentation: Anticancer Activity of Benzofuran Derivatives

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of cell growth and is a common metric for cytotoxicity.[16]

Compound IDBenzofuran SubstitutionCancer Cell LineIC₅₀ (µM)Reference
1 3-Aryl (via Suzuki)MDA-MB-231 (Breast)3.01[7]
2 3-Aryl (via Suzuki)HCT-116 (Colon)5.20[7]
3 3-Aryl (via Suzuki)HT-29 (Colon)9.13[7]
4 3-Aryl (via Suzuki)HeLa (Cervical)11.09[7]
5 2-BenzoylK562 (Leukemia)20-85[5]
6 2-BenzoylHeLa (Cervical)20-85[5]
7 2-BenzoylMOLT-4 (Leukemia)20-85[5]
8 HalogenatedK562 (Leukemia)5[6]
9 HalogenatedHL60 (Leukemia)0.1[6]
10 Amiloride derivativeuPA (enzyme assay)0.43[6]
11 Combretastatin A-4 analogueTubulin polymerization0.43[6]

Conclusion and Future Perspectives

3-Bromo-5-methoxybenzofuran is a highly valuable and versatile building block in the synthesis of novel anticancer agents. Its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a straightforward and efficient means to generate large and diverse libraries of benzofuran derivatives for biological screening. The resulting compounds have shown promise as inhibitors of tubulin polymerization and modulators of the critical PI3K/Akt/mTOR signaling pathway. The detailed protocols provided in this application note offer a solid foundation for researchers to explore the rich chemical space accessible from this strategic starting material. Future efforts in this area should focus on the continued exploration of novel coupling partners, the development of more complex and three-dimensional benzofuran-based scaffolds, and a deeper investigation into the specific molecular targets and mechanisms of action of these promising anticancer agents.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. A.-A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2787. [Link]

  • Chen, J., Wang, Y., Liu, M., Rao, J., & Zhao, P. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Jiang, N., & Dai, J. (2021). A schematic diagram of the PI3K/AKT/mTOR pathway. In The PI3K/AKT pathway in cancer: a therapeutic target. ResearchGate. [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. A.-A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2787. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 10695-10720. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Szabó, A., Borbély, A., Fazekas, E., Pál, R., Kiss, L., & Dékány, M. (2024). Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. Molecules, 29(13), 3048. [Link]

  • Khan, I., et al. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(1). [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of the chalcone methoxy derivatives 3a and 5a. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Mitchell, C. A., Reeve, A. M., & van der Donk, W. A. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS chemical biology, 16(10), 1952–1961. [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxybenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will address common challenges and frequently asked questions to help you improve your reaction yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section is dedicated to resolving specific issues that may arise during the synthesis of 3-Bromo-5-methoxybenzofuran. The question-and-answer format is designed to provide direct and actionable solutions to common experimental hurdles.

Question 1: My reaction is resulting in a low yield or no desired 3-Bromo-5-methoxybenzofuran product. What are the primary causes and how can I troubleshoot this?

Answer:

Low or no yield in the bromination of 5-methoxybenzofuran is a frequent issue that can often be traced back to several key factors related to the choice of brominating agent, reaction conditions, and the stability of the starting material and product.

Root Cause Analysis & Solutions:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • Problem: Using elemental bromine (Br₂) can lead to over-bromination or decomposition of the starting material due to its high reactivity.[1]

    • Solution: A milder brominating agent such as N-Bromosuccinimide (NBS) is often preferred. NBS provides a low concentration of bromine in the reaction mixture, which can help to control the reaction and minimize side products.[2][3] It is also easier and safer to handle than liquid bromine.[3]

  • Reaction Conditions: Temperature and light can significantly influence the outcome.

    • Problem: Bromination reactions can be sensitive to light, which can initiate radical side reactions, leading to a complex mixture of products and lower yield of the desired isomer.[4]

    • Solution: Perform the reaction in the dark or by wrapping the reaction vessel in aluminum foil to exclude light.[4] Additionally, controlling the temperature is crucial. Starting the reaction at a low temperature (e.g., 0 °C) and slowly allowing it to warm to room temperature can help to control the reaction rate and improve selectivity.

  • Solvent Selection: The solvent plays a role in the solubility of reagents and the reaction pathway.

    • Problem: An inappropriate solvent can lead to poor solubility of the starting material or NBS, or it can react with the brominating agent. For instance, using a protic solvent like ethanol with NBS can sometimes lead to a mixture of products.[2]

    • Solution: Aprotic solvents such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or acetonitrile (MeCN) are commonly used for NBS brominations.[2] Acetonitrile is often a good choice as it is a polar aprotic solvent that can facilitate the ionic mechanism of electrophilic aromatic substitution.

  • Purity of Starting Material: The purity of 5-methoxybenzofuran is paramount.

    • Problem: Impurities in the starting material can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.

    • Solution: Ensure the 5-methoxybenzofuran is pure before starting the reaction. Purification by column chromatography or distillation may be necessary.

Question 2: I am observing the formation of multiple bromo-isomers. How can I improve the regioselectivity for the 3-position?

Answer:

Achieving high regioselectivity in the bromination of benzofurans is a common challenge. The electronic properties of the benzofuran ring system dictate the preferred sites of electrophilic attack.

Understanding Regioselectivity:

The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution.[5] For benzofuran, electrophilic attack preferentially occurs at the 2-position.[6] However, the presence of the methoxy group at the 5-position can influence the regioselectivity.

Strategies for Improving 3-Position Selectivity:

  • Blocking the 2-Position: If the 2-position is unsubstituted, it will be the most reactive site. To achieve bromination at the 3-position, it is often necessary to have a substituent at the 2-position. If your starting material is 5-methoxybenzofuran, direct bromination will likely yield 2-bromo-5-methoxybenzofuran as the major product. To obtain the 3-bromo isomer, a multi-step synthesis may be required, for instance, by starting with a 2-substituted-5-methoxybenzofuran.

  • Kinetic vs. Thermodynamic Control:

    • At lower temperatures, the reaction is under kinetic control, and the product that is formed fastest will predominate. For benzofuran itself, this is the 2-bromo isomer.

    • It is worth investigating if the 3-bromo isomer is the thermodynamically more stable product, in which case running the reaction at a higher temperature for a longer time could potentially favor its formation, although this may also lead to decomposition.

  • Choice of Brominating Agent and Catalyst:

    • The combination of the brominating agent and any catalyst used can influence the regioselectivity. For instance, using a bulkier brominating agent might favor attack at the less sterically hindered position. While not directly applicable to achieving 3-bromo selectivity over 2-bromo, this principle is important in directing substitution on the benzene ring.

Question 3: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to drive the reaction forward?

Answer:

An incomplete reaction can be frustrating. Several factors can contribute to a stalled reaction.

Troubleshooting a Sluggish Reaction:

  • Activation of the Brominating Agent:

    • Problem: NBS alone may not be reactive enough to brominate the substrate efficiently.

    • Solution: The addition of a radical initiator like benzoyl peroxide or AIBN is common for allylic and benzylic brominations, but for electrophilic aromatic bromination, a protic acid or a Lewis acid is not typically used as it can lead to decomposition. However, a small amount of a protic acid source, if the substrate is stable, can sometimes catalyze the reaction. Careful optimization is required.

  • Temperature:

    • Problem: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. A good starting point is to reflux the reaction in a solvent like CCl₄ or acetonitrile.[2] Monitor the reaction closely by TLC to avoid decomposition or the formation of byproducts at higher temperatures.

  • Stoichiometry:

    • Problem: Using a stoichiometric amount of the brominating agent may not be sufficient to drive the reaction to completion, especially if some of the reagent degrades over time.

    • Solution: Using a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents) can help to ensure complete consumption of the starting material. However, be cautious as a large excess can lead to the formation of di-brominated products.

Question 4: I've successfully synthesized the crude product, but I'm having difficulty with purification. What are the recommended methods?

Answer:

Purification is a critical step to obtaining a high-purity final product. The choice of method will depend on the physical properties of 3-Bromo-5-methoxybenzofuran and the nature of the impurities.

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for purifying organic compounds.

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A non-polar/polar solvent mixture is typically used. A good starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to elute the product. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., to 5-10%) will allow for the separation of non-polar impurities from the slightly more polar product.[2]

  • Recrystallization: If the product is a solid and has a suitable solubility profile in a particular solvent (i.e., sparingly soluble at room temperature and highly soluble at elevated temperatures), recrystallization can be an excellent method for obtaining highly pure material.

    • Solvent Screening: Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) to find a suitable recrystallization solvent or solvent pair.

  • Work-up Procedure: A thorough aqueous work-up is essential to remove any unreacted NBS and the succinimide byproduct.

    • After the reaction is complete, quenching with an aqueous solution of sodium thiosulfate or sodium bisulfite will destroy any remaining bromine.

    • Washing the organic layer with water and brine will help to remove water-soluble impurities.[7]

II. Frequently Asked Questions (FAQs)

This section addresses general questions about the synthesis of 3-Bromo-5-methoxybenzofuran, providing foundational knowledge for successful experimentation.

Q1: What is the underlying mechanism for the bromination of 5-methoxybenzofuran?

The bromination of 5-methoxybenzofuran proceeds via an electrophilic aromatic substitution mechanism.[8] The electron-rich benzofuran ring acts as a nucleophile and attacks the electrophilic bromine atom. This forms a positively charged intermediate known as a sigma complex or arenium ion.[8][9] A base (which can be the solvent or the counter-ion of the bromine source) then removes a proton from the ring, restoring aromaticity and yielding the brominated product.[8] The methoxy group at the 5-position is an electron-donating group, which activates the benzene ring towards electrophilic attack.

Q2: How does the methoxy group at the 5-position influence the reaction?

The methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance. This makes the entire ring system more nucleophilic and thus more reactive towards electrophiles like bromine. It primarily directs incoming electrophiles to the ortho and para positions relative to itself. In the case of 5-methoxybenzofuran, this would be the 4- and 6-positions on the benzene ring. However, the furan ring is generally more reactive than the benzene ring in electrophilic substitution.

Q3: Are there any safety precautions I should be aware of when performing this synthesis?

Yes, safety is paramount in any chemical synthesis.

  • Brominating Agents: Both elemental bromine and NBS are corrosive and toxic.[3] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used, such as chloroform and carbon tetrachloride, are hazardous and should be handled with care in a fume hood.

  • Reaction Quenching: Be cautious when quenching the reaction, especially if a significant amount of unreacted brominating agent is present. The quench can be exothermic.

Q4: Can I use other brominating agents besides NBS or Br₂?

Yes, other brominating agents can be used, although their suitability will depend on the specific requirements of your reaction. Some alternatives include:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is another solid, stable source of electrophilic bromine that is often used as an alternative to NBS.

  • Pyridinium tribromide: This is a solid, less hazardous alternative to liquid bromine.

The choice of brominating agent can affect the reactivity, selectivity, and overall yield of the reaction, so it may require some optimization.[1]

III. Experimental Protocols & Data

Optimized Protocol for the Synthesis of 3-Bromo-5-methoxybenzofuran (Illustrative)

Please note: This is a general protocol and may require optimization for your specific setup and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxybenzofuran (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of starting material).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.1 eq) in the same anhydrous solvent. Add the NBS solution dropwise to the cooled solution of 5-methoxybenzofuran over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Data Summary Table
ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, easier to handle.[2][3]
Stoichiometry 1.1 - 1.2 equivalents of NBSA slight excess helps drive the reaction to completion.
Solvent Anhydrous Acetonitrile or ChloroformAprotic solvents that facilitate the ionic mechanism.[2]
Temperature 0 °C to Room TemperatureHelps to control the reaction rate and improve selectivity.
Light Conditions Reaction vessel protected from lightPrevents radical side reactions.[4]
Purification Silica Gel Column ChromatographyEffective for separating the product from byproducts.[2]

IV. Visualizing the Workflow

Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low or No Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions purify_sm Purify Starting Material (5-methoxybenzofuran) check_reagents->purify_sm check_brominating_agent Evaluate Brominating Agent check_reagents->check_brominating_agent adjust_stoichiometry Use Slight Excess of NBS (1.1-1.2 eq) check_reagents->adjust_stoichiometry control_temp Control Temperature (0°C to RT) check_conditions->control_temp exclude_light Protect from Light check_conditions->exclude_light choose_solvent Select Appropriate Solvent (e.g., MeCN) check_conditions->choose_solvent over_bromination Check for Di-brominated Products check_side_reactions->over_bromination decomposition Assess Starting Material/Product Stability check_side_reactions->decomposition end Improved Yield purify_sm->end check_brominating_agent->end adjust_stoichiometry->end control_temp->end exclude_light->end choose_solvent->end over_bromination->end decomposition->end

Sources

Troubleshooting side-product formation in the bromination of 5-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of 5-Methoxybenzofuran

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting for the electrophilic bromination of 5-methoxybenzofuran, a common challenge for researchers in medicinal chemistry and materials science. This document is designed to move beyond simple procedural steps, offering a mechanistic understanding of side-product formation and providing field-proven strategies to optimize your reaction for yield, purity, and regioselectivity.

Introduction: The Challenge of Selectivity

5-Methoxybenzofuran is a highly activated heterocyclic system. The potent electron-donating methoxy group and the inherent electron-rich nature of the furan ring make this scaffold exceptionally reactive towards electrophiles like bromine. While this high reactivity is advantageous, it presents a significant challenge: controlling the position and extent of bromination. Researchers frequently encounter issues with over-bromination, poor regioselectivity, and substrate degradation. This guide will help you navigate these challenges by explaining the underlying chemical principles and offering robust, validated protocols.

The key to a successful bromination lies in understanding the competing reaction pathways. Electrophilic attack can occur at several positions, primarily the highly nucleophilic C2 position of the furan ring and the C4 and C6 positions of the benzene ring, which are activated by the methoxy group.

Caption: Potential sites for electrophilic attack on 5-methoxybenzofuran.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the bromination of 5-methoxybenzofuran in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of a di-brominated product. How can I improve selectivity for the mono-brominated species?

A1: Cause & Mitigation of Over-bromination

Over-bromination occurs because the mono-brominated product is often still sufficiently activated to react with a second equivalent of the brominating agent. The key is to carefully control the reaction conditions to favor the initial substitution event.

Core Problem: The rate of the second bromination is competitive with the first.

Solutions:

  • Control Stoichiometry: Limit the amount of the brominating agent. Use precisely 1.0 equivalent, or even slightly less (e.g., 0.95 eq.), to ensure the starting material is the limiting reagent.

  • Lower the Temperature: Reducing the reaction temperature (e.g., to 0 °C or -78 °C) dramatically decreases the rates of both bromination steps. This provides a larger kinetic window to halt the reaction after the first addition, improving selectivity.

  • Slow Reagent Addition: Add the brominating agent dropwise over an extended period. This maintains a very low instantaneous concentration of the electrophile, ensuring it is more likely to react with the more abundant and more reactive starting material than the less abundant mono-brominated product.

  • Use a Milder Brominating Agent: Elemental bromine (Br₂) is a very powerful electrophile. Switching to a milder, more selective source can significantly reduce over-bromination. N-Bromosuccinimide (NBS) is an excellent alternative for activated systems.[1] Phenyltrimethylammonium tribromide (PTT) is another stable, crystalline reagent that offers high selectivity.[2][3]

ReagentRelative ReactivityTypical Side-ProductsRecommended Use Case
Br₂ Very HighDi- and poly-bromination, degradationWhen high reactivity is needed; requires strict control
NBS ModerateMinimal over-brominationSelective mono-bromination of activated rings
PTT Moderate-HighMinimal over-bromination"Greener" and easier-to-handle alternative to Br₂[3]
Q2: I am getting a mixture of isomers (e.g., 2-bromo vs. 4/6-bromo). How can I control the regioselectivity?

A2: Directing the Position of Bromination

Regioselectivity is governed by a delicate balance between the kinetic and thermodynamic stability of the reaction intermediates. The furan ring is typically the site of initial, kinetically favored attack, while substitution on the benzene ring can be thermodynamically favored.[4]

Core Problem: Multiple sites on the ring system have comparable reactivity under the chosen conditions.

Solutions:

  • Solvent Polarity: The solvent plays a critical role in stabilizing the charged intermediate (sigma complex) formed during electrophilic substitution.

    • Non-polar solvents (e.g., CCl₄, Dioxane): These solvents tend to favor attack at the most inherently nucleophilic site, which is often the C2 position of the furan ring.

    • Polar, Protic Solvents (e.g., Acetic Acid, Methanol): These solvents can better stabilize the more delocalized charge of the intermediate formed from attack on the benzene ring, potentially favoring the formation of C4 or C6 bromo-isomers.[5]

  • Choice of Brominating Agent: The nature of the electrophile is paramount.

    • NBS in CCl₄: This combination is widely used for selective bromination at the C2 position of benzofurans.

    • Br₂ in Acetic Acid: This classic combination often leads to substitution on the activated benzene ring.[6]

  • Temperature Control: As with selectivity, lower temperatures can amplify small differences in the activation energies between competing pathways, often leading to a cleaner reaction profile with one major regioisomer.

Caption: Troubleshooting flowchart for side-product formation.

Q3: My reaction is dark, tarry, and shows significant starting material degradation. What is causing this and how can I prevent it?

A3: Preventing Substrate Degradation

The high electron density that makes 5-methoxybenzofuran reactive also makes it susceptible to degradation under harsh, acidic, or oxidative conditions.

Core Problem: The reaction conditions are promoting undesired pathways like polymerization or ring-opening.

Solutions:

  • Neutralize Acidic Byproducts: The reaction of Br₂ with an aromatic ring produces one equivalent of hydrogen bromide (HBr). This strong acid can catalyze decomposition pathways. Include a non-nucleophilic acid scavenger, such as pyridine or a solid base like sodium bicarbonate or calcium carbonate, in the reaction mixture.

  • Avoid Strong Lewis Acids: While Lewis acids are sometimes used to activate brominating agents, they can drastically increase the electrophilicity of the system and promote charring and degradation with highly activated substrates like this one. Avoid them unless absolutely necessary for reactivity.

  • Use a Milder Reagent: As mentioned, NBS is less aggressive than Br₂ and generally results in cleaner reactions with sensitive substrates.

  • Protect from Light and Air: Although electrophilic bromination is not a radical reaction, elemental bromine can be sensitive to light. Furthermore, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent potential oxidative side reactions that contribute to the formation of colored impurities.

Validated Experimental Protocols

The following protocols are provided as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Mono-bromination at the C2-Position using NBS

This protocol is optimized for producing 2-bromo-5-methoxybenzofuran with high selectivity.

Materials:

  • 5-methoxybenzofuran

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄) or Dioxane, anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂/Ar)

Procedure:

  • Dissolve 5-methoxybenzofuran (1.0 eq.) in anhydrous CCl₄ (approx. 0.1 M concentration) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate container, dissolve NBS (1.0 eq.) in a minimal amount of CCl₄.

  • Add the NBS solution to the stirred benzofuran solution dropwise over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Monitor the reaction by TLC (thin-layer chromatography). The reaction is typically complete within 1-3 hours.

  • Upon completion, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure 2-bromo-5-methoxybenzofuran.

Protocol 2: Controlled Bromination with Elemental Bromine

This protocol can be adapted to target different isomers but requires more stringent control.

Materials:

  • 5-methoxybenzofuran

  • Elemental Bromine (Br₂)

  • Acetic Acid, glacial

  • Round-bottom flask, magnetic stirrer, pressure-equalizing dropping funnel

Procedure:

  • Dissolve 5-methoxybenzofuran (1.0 eq.) in glacial acetic acid (approx. 0.2 M) in a flask equipped with a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of Br₂ (1.0 eq.) in a small volume of glacial acetic acid and load it into the dropping funnel.

  • Add the bromine solution dropwise to the vigorously stirred benzofuran solution over 1-2 hours. Maintain the temperature below 10 °C at all times.

  • After the addition is complete, let the reaction stir at the same temperature for an additional hour, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker of ice water containing sodium thiosulfate to quench excess bromine.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify via flash column chromatography or recrystallization.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. (n.d.). Semantic Scholar. [Link]

  • Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. (n.d.). ResearchGate. [Link]

  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • SUBSTITUTION vs ADDITION. REGIOSELECTIVE ELECTRO- BROMINATION OF BENZOFURAN. (2000). Heterocycles. [Link]

  • Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. (2021). European Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Heck Cyclization to Form Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of benzofurans via intramolecular Heck cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful reaction. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency and reproducibility of your syntheses.

The intramolecular Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbo- and heterocyclic ring systems through a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[1] Its application in constructing the benzofuran core—a privileged scaffold in numerous natural products and pharmacologically active compounds—is of particular significance.[2] This guide provides a structured approach to navigating the complexities of this reaction.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to effective troubleshooting. The reaction proceeds through a sequence of well-defined steps involving Pd(0) and Pd(II) intermediates. The efficiency of each step is highly dependent on the reaction parameters you choose.

Heck_Catalytic_Cycle cluster_main pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex R-Pd(II)-X(L)₂ pd0->pd_complex + R-X alkene_coord Alkene Coordination pi_complex π-Alkene Complex pd_complex->pi_complex + Alkene - L migratory_insertion Migratory Insertion (Carbopalladation) alkyl_pd σ-Alkyl-Pd(II) Complex pi_complex->alkyl_pd beta_hydride β-Hydride Elimination product_complex Product-HPd(II)X Complex alkyl_pd->product_complex Forms C-C bond product_complex->pd0 + Base - HB-X regen Reductive Elimination (Base)

Caption: The Pd(0)/Pd(II) catalytic cycle for the intramolecular Heck reaction.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most common issues encountered during the Heck cyclization for benzofuran synthesis.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix this?

This is the most frequent challenge and can stem from several factors. A systematic approach is key.[3]

  • Cause: The Pd(0) active species is sensitive to oxygen and can be easily oxidized to inactive Pd(II) or palladium black. The catalyst precursor itself may have degraded over time.[3]

  • Solution:

    • Use Fresh Catalyst: Always use a freshly opened or recently purchased palladium source.

    • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.

    • Degas Solvents: Thoroughly degas your solvents by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.[3]

  • Cause: The energy barrier for one or more steps in the catalytic cycle (often the initial oxidative addition) is not being overcome.

  • Solution:

    • Temperature: While some Heck reactions work at room temperature, many require heating.[4] Incrementally increase the temperature (e.g., from 50 °C to 80 °C, then to 100 °C). Be aware that excessively high temperatures (>120-140 °C) can promote catalyst decomposition.[3]

    • Solvent: The polarity and coordinating ability of the solvent are critical. Aprotic polar solvents like DMF, acetonitrile, or DMAc are common choices as they help stabilize the charged intermediates in the catalytic cycle.[1] Toluene is also effective in many cases.[4] Screen a few different solvents to find the optimal medium.

    • Concentration: Intramolecular reactions are favored at high dilution (typically 0.01-0.05 M) to minimize intermolecular side reactions.

  • Cause: Impurities in starting materials or incorrect ratios of reagents can halt the reaction.

  • Solution:

    • Purity: Ensure your aryl halide precursor is pure. Halogen-scrambled or hydrolyzed starting materials can inhibit the catalyst.

    • Base Stoichiometry: The base is non-catalytic and is required in at least stoichiometric amounts (typically 1.5-2.5 equivalents) to neutralize the hydrogen halide (H-X) generated in the final step of the cycle.[5] An insufficient amount of base will stop catalyst turnover.

Caption: A logical workflow for troubleshooting low-yield Heck cyclizations.

Q2: I'm observing significant side products. How can I identify and minimize them?

Side product formation often points to a specific mechanistic issue that can be addressed by tuning the reaction conditions.

  • Cause: After β-hydride elimination, the product alkene can remain coordinated to the palladium-hydride complex. Re-insertion and a subsequent elimination at a different position lead to isomerization of the double bond, often from an exocyclic to a more stable endocyclic position.[6]

  • Solution:

    • Add a Hydride Scavenger: Silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can act as both a base and a halide scavenger, often promoting a "cationic" pathway that accelerates reductive elimination and minimizes the lifetime of the Pd-H species, thus suppressing isomerization.[6]

    • Choice of Base: Using a bulkier base can sometimes disfavor the re-coordination steps that lead to isomerization.

  • Cause: The σ-alkyl-palladium intermediate can be intercepted by a hydride source before β-hydride elimination occurs, leading to a saturated product instead of the desired benzofuran.[7] This is more common in the presence of certain bases or additives.

  • Solution:

    • Change the Base: This side reaction is highly dependent on the base and solvent system. Switching from an amine base to an inorganic carbonate (e.g., K₂CO₃) may solve the problem.

    • Avoid Protic Solvents: Ensure your solvent is aprotic and dry, as protic sources can contribute to the reductive pathway.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand?
  • Palladium Source: Common pre-catalysts include Pd(OAc)₂ and Pd₂(dba)₃.[1] For simpler systems, Pd(PPh₃)₄ can be used, as it already contains the necessary phosphine ligands.[8] The choice often depends on air stability and cost, with Pd(OAc)₂ being a robust and common starting point.

  • Ligands: Ligands are crucial for stabilizing the Pd(0) center and modulating its reactivity.[6]

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃) are standard choices. The bulkier P(o-tolyl)₃ can sometimes promote the initial oxidative addition step.[1]

    • Bidentate Phosphines: Ligands like BINAP are primarily used for asymmetric Heck reactions to create chiral centers but can also be used in racemic reactions to enhance stability and control selectivity.[9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands can form very stable palladium complexes, making them suitable for challenging transformations involving less reactive aryl chlorides.[10]

Q2: What is the role of the base, and which one should I use?

The base is essential for regenerating the Pd(0) catalyst at the end of the cycle by reacting with the H-Pd(II)-X intermediate.[5]

  • Organic Bases: Triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common, soluble choices.[1]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or silver carbonate (Ag₂CO₃) are often effective, particularly when amine bases lead to side reactions.[3] Silver bases also serve as halide scavengers. The choice can significantly impact the reaction rate and yield, and screening is recommended.

Q3: My starting material is an aryl bromide instead of an iodide. How should I adjust the conditions?

The oxidative addition of an aryl bromide to Pd(0) is slower than for an aryl iodide. To compensate, you may need more forcing conditions:

  • Higher Temperature: Increase the reaction temperature.

  • Electron-Rich, Bulky Ligands: Use ligands like P(t-Bu)₃ or bulky NHC ligands that facilitate the oxidative addition step.

  • Higher Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) might be necessary.

Q4: What is the difference between the "neutral" and "cationic" Heck pathways?
  • Neutral Pathway: This is the classic mechanism shown above, typically operating with aryl halides and monodentate phosphine ligands.[9]

  • Cationic Pathway: This pathway is favored when using aryl triflates (Ar-OTf) or when a halide scavenger (like a silver salt) is added to a reaction with an aryl halide.[6] The halide or triflate dissociates from the Pd(II) center after oxidative addition, creating a cationic [R-Pd-L₂]⁺ species. This complex is more electrophilic and can be more reactive towards electron-rich alkenes. This pathway is often key to achieving high enantioselectivity in asymmetric versions of the reaction.[6][9]

Typical Reaction Parameters

The optimal conditions are highly substrate-dependent. However, the following table provides a good starting point for optimization.

ParameterTypical Range / OptionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol%. Pd(OAc)₂ is a common, cost-effective choice.
Ligand PPh₃, P(o-tolyl)₃, BINAP2-10 mol%. P:Pd ratio is typically 2:1 to 4:1.
Base K₂CO₃, Cs₂CO₃, NEt₃, DIPEA, Ag₂CO₃1.5-2.5 equivalents. Choice affects rate and side reactions.
Solvent Acetonitrile, DMF, DMAc, TolueneAprotic polar solvents are generally preferred.
Temperature 60 - 110 °CHigher temperatures needed for less reactive substrates (e.g., aryl bromides).
Concentration 0.01 - 0.05 MHigh dilution favors the intramolecular pathway.

General Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran

This protocol is adapted from established methodologies for the intramolecular Heck cyclization of 1-(allyloxy)-2-bromobenzene.[2]

1. Reagent Preparation:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and the desired phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

2. Reaction Assembly:

  • Under a positive flow of inert gas, add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the degassed solvent (e.g., acetonitrile, to achieve 0.05 M concentration) via syringe.

  • Add the 1-(allyloxy)-2-bromobenzene substrate (1.0 eq) via syringe.

3. Reaction Execution:

  • Lower the flask into a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction vigorously. Monitor its progress by TLC or GC-MS by periodically taking aliquots.

4. Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-methyl-2,3-dihydrobenzofuran.

References

  • BenchChem. (2025).
  • García-García, P., & Solé, D. (n.d.).
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • He, W., & Zhang, M. (2016). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 21(10), 1341.
  • Boruah, M., & Prajapati, D. (n.d.). Mechanistic aspects of the C-C cross-coupling reactions.
  • Hassan, F., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 26(45), 9741–9745.
  • Knowles, J. P., & Whiting, A. (2012).
  • Hassan, F., et al. (2024).
  • Kaur, N., et al. (2024).
  • Kaur, N., et al. (2024).
  • O'Connor, J. M. (n.d.).
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Peng, J.-B., et al. (2022). Palladium-Catalyzed Intramolecular Heck/Aminocarbonylation of Alkene-Tethered Iodobenzenes with Nitro Compounds: Synthesis of Carbamoyl-Substituted Benzoheterocycles. The Journal of Organic Chemistry, 87(9), 5945–5955.
  • Ghosh, S., et al. (2016). Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes. Organometallics, 35(8), 1079–1090.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.

Sources

Technical Support Center: Purification of Brominated Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of brominated heterocyclic intermediates. These molecules are foundational building blocks in medicinal chemistry and materials science, yet their unique electronic and steric properties often introduce significant purification hurdles.[1] This resource provides in-depth, field-proven troubleshooting advice and protocols to help you navigate these common issues effectively.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, frequently encountered issues in a direct question-and-answer format. We delve into the root causes and provide validated, step-by-step solutions.

Issue 1: Product Degradation or Low Recovery on a Standard Silica Gel Column

Q: I'm running a flash column with standard silica gel, but I'm either getting very low recovery of my brominated heterocycle or I'm isolating a de-brominated or rearranged byproduct. What's happening and how can I fix it?

A: This is a classic problem stemming from the inherent acidity of standard silica gel.

  • Expertise & Experience (The "Why"): Standard silica gel possesses acidic silanol (Si-OH) groups on its surface, which can create a localized acidic environment. Brominated heterocycles, especially those that are electron-rich or contain acid-labile functional groups, can be susceptible to acid-catalyzed degradation.[2] The bromine atom can be protonated and subsequently lost, or the heterocyclic ring itself can undergo rearrangement or decomposition.[2] This is particularly common with sensitive substrates like certain brominated indoles or pyrroles.

  • Trustworthiness (The Validating Protocol): Before committing your entire batch to a column, you can quickly diagnose this issue. Spot your crude material on a standard silica TLC plate, let it sit on the bench for 30-60 minutes, and then develop it. If you observe a new spot (degradation product) or significant streaking that wasn't present in the initial spotting, your compound is likely unstable on silica.[2]

  • Solutions & Step-by-Step Protocols:

    • Neutralize the Stationary Phase: The most common and effective solution is to deactivate the acidic sites on the silica gel.

      • Protocol 1: Pre-treating the Column: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase.[3] Flush the packed column with 2-3 column volumes of this modified eluent before loading your sample. Then, run the chromatography with the same modified eluent.[4] This neutralizes the acidic silanols.

      • Protocol 2: Preparing Neutralized Silica Gel: For highly sensitive compounds, you can prepare a neutralized silica slurry. A known method involves treating commercially available silica gel with an aqueous sodium bicarbonate solution, followed by washing and drying.[5] This creates a high-capacity, neutral stationary phase suitable for preparative scale.[5]

    • Switch to an Alternative Stationary Phase: If neutralization is insufficient, a different adsorbent may be necessary.

      • Alumina: Neutral or basic alumina is an excellent alternative for acid-sensitive or basic compounds.[3][6] Remember that the elution order may differ from silica, so develop your solvent system using alumina TLC plates first.

      • Reversed-Phase Chromatography (C18): For polar brominated heterocycles, reversed-phase flash chromatography is often a superior choice, as it avoids the issue of acidic silanols entirely.[3]

Issue 2: Poor Separation of Positional Isomers

Q: My bromination reaction produced a mixture of ortho-, meta-, and para-isomers. On my TLC plate, they appear as one elongated spot, and I can't resolve them using standard normal-phase chromatography. How can I separate these?

A: Separating positional isomers is a common and significant challenge because they often have very similar polarities. Brute-force chromatography with standard silica is rarely effective.

  • Expertise & Experience (The "Why"): Positional isomers have identical molecular weights and often very similar functional groups, leading to minimal differences in their interaction with a standard stationary phase like silica gel.[7] Their separation relies on exploiting subtle differences in dipole moment, steric hindrance, or potential for specific interactions like π-π stacking.

  • Solutions & Step-by-Step Protocols:

    • Utilize Argentometric (Silver-Impregnated) Silica Gel: This technique is exceptionally powerful for separating compounds based on their degree of unsaturation or interaction with electron-rich systems but can also help with isomers.

      • Mechanism: Silver ions (Ag+) complex reversibly with π-electrons. Differences in the steric accessibility or electron density of the heterocyclic ring among isomers can lead to differential retention.[8][9]

      • Protocol: Preparation of AgNO₃-Silica: A common method is to add a solution of silver nitrate in water or acetonitrile to silica gel (e.g., 10% by weight) and then dry the mixture thoroughly in the dark under a vacuum.[10] The resulting material is then used to pack a column, which must be protected from light.

      • Application: This method has been successfully used for the separation of various unsaturated compounds and can be applied to challenging isomer separations where standard methods fail.[8][11]

    • Optimize Mobile Phase and Stationary Phase for π-π Interactions:

      • Stationary Phase: Consider using a Phenyl or Pentafluorophenyl (PFP) bonded silica phase. These phases can provide alternative selectivity through π-π and dipole-dipole interactions with the aromatic system of your heterocycle.[7]

      • Mobile Phase: When using normal phase silica, switching from an aliphatic solvent like hexane to an aromatic one like toluene in the mobile phase can influence selectivity by competing for π-π interactions with the silica surface.

    • Recrystallization: Do not underestimate the power of crystallization. It separates compounds based on their differential solubility and ability to form a crystal lattice, which is highly sensitive to molecular shape.

      • Protocol: Solvent Screening for Recrystallization:

        • Place ~20-50 mg of the crude isomer mixture into several small test tubes.

        • Add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each tube, drop by drop, while heating, until the solid just dissolves.[12]

        • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

        • Observe which solvent system yields high-quality crystals. A two-solvent system (one in which the compound is soluble, and one in which it is not) is often highly effective.[12][13]

Frequently Asked Questions (FAQs)

Q1: My brominated heterocycle is a basic, nitrogen-containing compound and it's streaking badly on the TLC plate. What does this mean?

A: Streaking of basic compounds on silica gel is a clear indication of strong, undesirable interactions between the basic nitrogen of your molecule and the acidic silanol groups on the silica surface.[3] This leads to poor peak shape, reduced resolution, and often, irreversible adsorption. The solution is to add a basic modifier like 0.5-1% triethylamine or a 7N ammonia solution in methanol to your eluent to suppress this interaction.[3]

Q2: I need to purify a solid brominated intermediate. Should I use chromatography or recrystallization?

A: The choice depends on the purity of your crude material and the nature of the impurities.[3]

  • Recrystallization is ideal for solids that are >90% pure and when impurities have significantly different solubility profiles. It is fast, scalable, and often yields material of very high purity.[14][15]

  • Chromatography is necessary when impurities have polarities very similar to the product, when the product is an oil, or when you need to separate multiple components from a complex mixture.[16]

The following decision tree can guide your choice:

G start Start: Crude Brominated Heterocyclic Intermediate is_solid Is the material a solid? start->is_solid is_high_purity Is crude purity >90%? (by NMR/LCMS) is_solid->is_high_purity Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil) try_recryst Attempt Recrystallization is_high_purity->try_recryst Yes is_high_purity->chromatography No success_recryst Successful? try_recryst->success_recryst pure_product Pure Product success_recryst->pure_product Yes success_recryst->chromatography No

Caption: Decision workflow for selecting a purification method.

Q3: What are some common solvent systems for purifying moderately polar brominated heterocycles via flash chromatography?

A: The ideal solvent system provides a target compound Rf (retention factor) of ~0.2-0.4 on a TLC plate for good separation. Below is a table of common starting points.

Polarity of CompoundPrimary Solvent (Non-polar)Secondary Solvent (Polar)Common Starting Ratio
Low to ModerateHexanes or HeptaneEthyl Acetate (EtOAc)9:1 to 4:1
ModerateHexanes or HeptaneDichloromethane (DCM) / EtOAcGradient
Moderate to HighDichloromethane (DCM)Methanol (MeOH)99:1 to 95:5
High (Basic)Dichloromethane (DCM)MeOH with 1% NH₄OH95:5

Table 1: Common solvent systems for normal-phase chromatography.

Q4: Can residual brominating agents from the synthesis (like Br₂ or NBS) interfere with purification?

A: Absolutely. Residual bromine (Br₂) can impart a yellow or brown color and may react with certain solvents or even your product on the column.[12] N-bromosuccinimide (NBS) and its byproduct, succinimide, are polar and must be removed. It is highly recommended to perform an aqueous workup before purification. Washing the crude organic extract with a solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate will quench any excess Br₂.[12]

References

  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem. 12

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem. 3

  • Silica Gel Impregnated With Silver Nitrate. Asia Packaging. 8

  • Silver nitrate impregnated silica gel? ResearchGate.

  • Silver nitrate on silica gel. Sigma-Aldrich.

  • Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Phytochemical Analysis.

  • Leaf extract purification by silver nitrate-silica gel thin-layer chromatography. ResearchGate.

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.

  • Aromatic bromination with NBS. Sciencemadness Discussion Board.

  • Supporting information for a study. The Royal Society of Chemistry.

  • Recrystallization & purification of N-bromosuccinimide. YouTube.

  • Is there any method other than column chromatography to purify compound. ResearchGate.

  • Why is silica acidic? Reddit.

  • Purification: How To - Recrystallization. University of Rochester Department of Chemistry.

  • Purification of strong polar and basic compounds. Reddit.

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Chromatography Troubleshooting Guide. Restek.

  • RECRYSTALLIZATION. Chemistry LibreTexts.

  • Halogenated Molecule Sticking to Column. Chromatography Forum.

  • Technical Support Center: Characterization of Halogenated Organic Compounds. Benchchem. 17

  • Column chromatography of acid-sensitive compounds. Sciencemadness Discussion Board.

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  • Separation of position isomers. Google Patents.

  • Acidic properties of silica—alumina gels as a function of chemical composition. RSC Publishing.

  • Chromatography Troubleshooting. YouTube.

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS... ResearchGate.

  • A Guide to Selective Columns for Isomer Separation. Welch Materials.

  • separation of positional isomers. Chromatography Forum.

  • The Indispensable Role of Brominated Heterocycles... Benchchem. 1

  • Electrophilic Bromination in Flow... Molecules.

  • Aryl Boronic Esters Are Stable on Silica Gel... ResearchGate.

  • Aryl Boronic Esters Are Stable on Silica Gel... PubMed.

  • What compounds are unstable in a silica gel column... Reddit.

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Technical Support Center: A Guide to the Scalable Synthesis of 3-Bromo-5-methoxybenzofuran for Library Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Bromo-5-methoxybenzofuran. This resource is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of benzofuran-based compound libraries. Here, we provide not just protocols, but a deep dive into the chemical reasoning behind the procedural steps, troubleshooting advice for common experimental hurdles, and strategies for scaling up your synthesis.

Introduction: The Challenge of Regioselectivity in Benzofuran Bromination

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a bromine atom onto the benzofuran core provides a versatile handle for further chemical elaboration through cross-coupling reactions, making brominated benzofurans valuable building blocks for library synthesis.

However, the electrophilic bromination of the benzofuran ring system presents a significant regioselectivity challenge. The inherent electronic properties of the benzofuran nucleus favor electrophilic attack at the C2 position. Direct bromination of 5-methoxybenzofuran would, therefore, predominantly yield the undesired 2-bromo isomer.

This guide focuses on a robust and scalable two-step strategy to overcome this challenge:

  • Synthesis of a C2-Protected Precursor: We will first synthesize 5-methoxybenzofuran-2-carboxylic acid. The carboxylic acid group at the C2 position serves as a directing group, effectively blocking this site and forcing subsequent electrophilic substitution to occur at the C3 position.

  • Regioselective Bromination and Decarboxylation: The C2-carboxylated intermediate is then subjected to bromination, which proceeds regioselectively at the C3 position. Subsequent decarboxylation affords the desired 3-Bromo-5-methoxybenzofuran.

This approach offers a reliable and scalable route to the target molecule, making it well-suited for the demands of library synthesis.

Frequently Asked Questions (FAQs)

Here we address common questions and challenges encountered during the synthesis of 3-Bromo-5-methoxybenzofuran.

Q1: Why is direct bromination of 5-methoxybenzofuran not a viable strategy for obtaining the 3-bromo isomer?

A1: The electron-rich furan ring of the benzofuran system is highly susceptible to electrophilic attack. Theoretical and experimental evidence indicates that the C2 position is the most electronically favored site for electrophilic substitution. This is due to the formation of a more stable carbocation intermediate (a sigma complex) where the positive charge can be delocalized over the adjacent benzene ring. As a result, direct bromination with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) will overwhelmingly produce 2-bromo-5-methoxybenzofuran.

Q2: I am observing the formation of multiple brominated species in my reaction. What are the likely side products and how can I minimize them?

A2: The formation of multiple brominated products is a common issue and can arise from a few factors:

  • Dibromination: If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), you may observe dibromination at other positions on the benzofuran ring or the benzene ring. The methoxy group is an activating group, making the benzene ring also susceptible to electrophilic attack.

  • Benzylic Bromination (if a C2-methyl group is used as a directing group): If you opt to use a methyl group at the C2 position, radical bromination of the methyl group can compete with the desired electrophilic aromatic substitution, leading to the formation of a 2-(bromomethyl) derivative.

To minimize these side products:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure complete consumption of the starting material without promoting multiple brominations.

  • Temperature Control: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to increase selectivity and reduce the rate of side reactions.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.

Q3: My decarboxylation step is sluggish or incomplete. How can I improve the efficiency of this reaction?

A3: Decarboxylation of 3-bromo-5-methoxybenzofuran-2-carboxylic acid can sometimes be challenging. Here are some troubleshooting tips:

  • High Temperature: Ensure the reaction is heated to a sufficiently high temperature. The use of a high-boiling solvent like quinoline is often necessary.

  • Catalyst: Copper powder or copper(I) oxide can catalyze the decarboxylation. Ensure the catalyst is fresh and active.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. In some cases, prolonged heating may be required.

  • Purity of the Starting Material: Impurities in the 3-bromo-5-methoxybenzofuran-2-carboxylic acid can sometimes interfere with the decarboxylation. Ensure your starting material is of high purity.

Q4: I am having difficulty purifying the final 3-Bromo-5-methoxybenzofuran from the reaction mixture. What are the recommended purification techniques?

A4: Purification can be challenging due to the potential for isomeric impurities. A combination of techniques is often most effective:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired 3-bromo isomer from other byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an excellent final purification step to obtain highly pure material.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxybenzofuran-2-carboxylic acid

This protocol describes the synthesis of the key intermediate, 5-methoxybenzofuran-2-carboxylic acid, from 4-methoxyphenol and glyoxylic acid.

Reaction Scheme:

Caption: Synthesis of the C2-carboxylated benzofuran intermediate.

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )AmountNotes
4-MethoxyphenolC₇H₈O₂124.1410.0 g (80.5 mmol)
Glyoxylic acid (50% in H₂O)C₂H₂O₃74.0413.1 mL (88.6 mmol)
Sodium hydroxideNaOH40.007.25 g (181 mmol)
Hydrochloric acid (conc.)HCl36.46As neededFor acidification
WaterH₂O18.02

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (7.25 g) in water (50 mL).

  • To the stirred solution, add 4-methoxyphenol (10.0 g).

  • Heat the mixture to 100 °C in an oil bath.

  • Slowly add the glyoxylic acid solution dropwise over 30 minutes.

  • After the addition is complete, continue to heat the reaction mixture at 100 °C for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-methoxybenzofuran-2-carboxylic acid as a solid.

Protocol 2: Synthesis of 3-Bromo-5-methoxybenzofuran

This protocol details the regioselective bromination of 5-methoxybenzofuran-2-carboxylic acid followed by decarboxylation.

Reaction Workflow:

G start 5-Methoxybenzofuran-2-carboxylic acid bromination Bromination (NBS, DMF) start->bromination intermediate 3-Bromo-5-methoxybenzofuran-2-carboxylic acid bromination->intermediate decarboxylation Decarboxylation (Quinoline, Cu powder, heat) intermediate->decarboxylation purification Purification (Column Chromatography) decarboxylation->purification product 3-Bromo-5-methoxybenzofuran purification->product

Caption: Two-step synthesis of 3-Bromo-5-methoxybenzofuran.

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )AmountNotes
5-Methoxybenzofuran-2-carboxylic acidC₁₀H₈O₄192.175.0 g (26.0 mmol)From Protocol 1
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.984.86 g (27.3 mmol)
Dimethylformamide (DMF)C₃H₇NO73.0950 mLAnhydrous
QuinolineC₉H₇N129.1630 mL
Copper powderCu63.550.5 gCatalyst
Diethyl ether(C₂H₅)₂O74.12For extraction
Hydrochloric acid (2 M)HCl36.46For workup
Saturated sodium bicarbonate solutionNaHCO₃84.01For workup
BrineNaCl (aq)58.44For workup
Anhydrous magnesium sulfateMgSO₄120.37Drying agent

Procedure:

Step A: Bromination

  • In a 100 mL round-bottom flask, dissolve 5-methoxybenzofuran-2-carboxylic acid (5.0 g) in anhydrous DMF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (4.86 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water (200 mL). A precipitate will form.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield crude 3-bromo-5-methoxybenzofuran-2-carboxylic acid.

Step B: Decarboxylation

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine the crude 3-bromo-5-methoxybenzofuran-2-carboxylic acid from the previous step with quinoline (30 mL) and copper powder (0.5 g).

  • Heat the mixture to 200-210 °C in a heating mantle for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (100 mL) and filter to remove the copper catalyst.

  • Wash the organic layer sequentially with 2 M HCl (3 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step C: Purification

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., 0% to 10% ethyl acetate in hexane).

  • Combine the fractions containing the desired product and evaporate the solvent to yield pure 3-Bromo-5-methoxybenzofuran.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Protocol 1 Incomplete reaction; Side reactions.Ensure the reaction is heated at 100 °C for the full duration. Monitor the reaction by TLC. Use fresh glyoxylic acid.
Formation of 2-bromo isomer Direct bromination of any unreacted 5-methoxybenzofuran (if starting from it) or if decarboxylation occurs in situ during bromination.Ensure the starting material for bromination is the C2-carboxylic acid. Maintain low temperatures during bromination.
Incomplete bromination Insufficient brominating agent; Low reaction temperature.Use a slight excess of NBS. Allow the reaction to stir for a longer duration at room temperature.
Difficulties in separating isomers by chromatography Similar polarities of the isomers.Use a long column and a shallow solvent gradient. Consider using a different solvent system (e.g., dichloromethane/hexane).
Product decomposition during decarboxylation Overheating; Prolonged reaction time.Carefully control the temperature and monitor the reaction closely by TLC to avoid prolonged heating after completion.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. King's College London. [Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Organic Process Research & Development. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega. [Link]

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Benzofuran Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving the benzofuran scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and reproducibility of their synthetic routes. Benzofurans are a privileged scaffold in medicinal chemistry and materials science, but their functionalization via cross-coupling can present unique challenges.

This document moves beyond standard protocols to address the nuanced issues encountered in the lab. We will explore the causality behind common failures and provide systematic approaches to troubleshooting and optimization, with a core focus on catalyst loading.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during the cross-coupling of benzofuran substrates. Each question is framed around a specific experimental observation, followed by an analysis of probable causes and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting materials. Where should I begin troubleshooting?

Low conversion is a frequent and frustrating issue. The root cause often lies in the stability and activity of the catalytic system or the reaction conditions.

Probable Causes & Suggested Solutions:

  • Inactive Catalyst or Inefficient Precatalyst Activation: The active Pd(0) species is the engine of the catalytic cycle. If it's not generated efficiently or is deactivated, the reaction will stall.

    • Explanation: Many common precatalysts, like Pd(OAc)₂, require in-situ reduction to the active Pd(0) state. This process can be inefficient. Modern, well-defined precatalysts (e.g., Buchwald G3/G4 Palladacycles) are designed for clean, rapid, and quantitative generation of the active LPd(0) species, often under milder conditions.[1]

    • Solution:

      • Switch to a Precatalyst: If using a simple salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, consider switching to a more robust precatalyst like a Buchwald or PEPPSI™ type.[1] These are often more stable and provide more consistent results.[2]

      • Verify Reagent Quality: Palladium acetate can degrade over time. Use a freshly opened bottle or one that has been stored properly under an inert atmosphere.

      • Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst decomposition (visible as palladium black).[3][4] Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[4][5]

  • Suboptimal Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's stability, reactivity, and steric profile. Benzofurans, being relatively electron-rich, can pose challenges for the oxidative addition step.

    • Explanation: The ligand's electronic and steric properties are critical.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required to stabilize the palladium center, promote oxidative addition with less reactive halides, and facilitate the final reductive elimination step.[3][7][8]

    • Solution: Screen a panel of ligands with varying properties. For many benzofuran couplings, starting with a bulky biarylphosphine ligand is a robust strategy.[7]

  • Incorrect Base or Solvent System: The base is crucial for the transmetalation step (in Suzuki reactions) or for regenerating the catalyst, while the solvent affects solubility and stability.[3][9]

    • Explanation: The base's strength and solubility can dramatically affect the reaction rate.[9] For Suzuki couplings, a base like K₂CO₃ or K₃PO₄ is often required to activate the boronic acid.[4] The solvent must dissolve all components at the reaction temperature to ensure an efficient reaction.[3]

    • Solution:

      • Base Screening: If using a carbonate (e.g., K₂CO₃), try a phosphate (K₃PO₄), which is often more effective in anhydrous conditions.[10] Ensure the base is finely powdered and dry.

      • Solvent Screening: For Suzuki reactions, ethereal solvents like dioxane or THF, often with a small amount of water, are common.[4][11] The water helps to solubilize the inorganic base.[4] For other couplings, polar aprotic solvents like DMF or toluene may be more suitable.[12]

  • Setup a Control: Repeat the reaction exactly as before to confirm the failure is reproducible.

  • Catalyst/Ligand Screen: Set up parallel reactions, keeping all other variables constant.

    • Reaction A (Control): Original conditions.

    • Reaction B: Switch Pd(OAc)₂/PPh₃ to a precatalyst like XPhos Pd G3 (2 mol%).

    • Reaction C: Keep the original Pd source but use a different ligand (e.g., SPhos).

  • Base/Solvent Screen: Using the most promising catalyst/ligand system from step 2, screen different bases and solvents.

    • Reaction D: Switch K₂CO₃ to K₃PO₄.

    • Reaction E: Switch toluene/water to dioxane/water.

  • Monitor Progress: Analyze each reaction by TLC, GC-MS, or NMR at set time points (e.g., 1h, 4h, 16h) to assess conversion.[13][14]

G Start Reaction Fails (Low/No Conversion) Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst 1. Use fresh Pd source or well-defined precatalyst. 2. Ensure rigorous inert atmosphere. Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Sol_Conditions 1. Screen different bases (e.g., K3PO4 vs K2CO3). 2. Screen solvents (e.g., Dioxane/H2O). 3. Increase temperature incrementally. Check_Conditions->Sol_Conditions No Sol_Reagents 1. Purify starting materials. 2. Use dry, finely powdered base. 3. Ensure solvents are anhydrous and degassed. Check_Reagents->Sol_Reagents No Success Reaction Optimized Check_Reagents->Success Yes Sol_Ligand Screen bulky, electron-rich ligands (e.g., Buchwald-type). Sol_Catalyst->Sol_Ligand Sol_Ligand->Check_Catalyst Sol_Conditions->Check_Conditions Sol_Reagents->Check_Reagents

Question 2: My reaction is working, but I'm getting significant side products. How can I improve selectivity?

Side product formation indicates that one or more unproductive pathways are competing with your desired reaction. Identifying these side products is the first step to mitigation.

Common Side Reactions and Solutions:

Side ProductProbable Cause(s)Suggested Solution(s)
Homocoupling (of boronic acid or aryl halide)1. Presence of oxygen in the reaction mixture.[3] 2. Catalyst decomposition. 3. Sub-optimal temperature or catalyst loading.1. Rigorously degas all reagents and maintain a strict inert atmosphere.[3] 2. Lower the reaction temperature. 3. Use a more stable ligand or precatalyst system.
Protodeboronation (in Suzuki reactions)1. Presence of water, especially with a strong base.[3] 2. Prolonged reaction times or high temperatures.1. Use anhydrous solvents and a dry base (e.g., K₃PO₄).[10] 2. If water is necessary, minimize the amount. 3. Monitor the reaction and stop it once the starting material is consumed.
Palladium Black (fine black precipitate)1. Catalyst decomposition due to high temperature, impurities, or an inappropriate ligand.[3]1. Lower the reaction temperature. 2. Use a more robust, sterically demanding ligand that better stabilizes the Pd(0) center.[7] 3. Ensure all reagents and solvents are pure.
Double Bond Isomerization (in Heck reactions)1. Isomerization of the newly formed double bond under the reaction conditions.[15]1. Choose a catalyst system known to minimize isomerization. 2. Lower the reaction temperature and time.

G BoronicAcid R'-B(OR)2 (Starting Material) Homocoupling Homocoupling BoronicAcid->Homocoupling Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H+ PdII PdII Decomposition Decomposition PdII->Decomposition

Optimizing Catalyst Loading: A Systematic Approach

Reducing catalyst loading is economically and environmentally beneficial, but it requires a well-optimized reaction.[16][17] Never attempt to lower catalyst loading on a reaction that is not already high-yielding and robust.

Question 3: My reaction gives a high yield (>90%). How can I safely reduce the palladium loading?

Once you have a reliable, high-yielding reaction, you can begin to systematically lower the catalyst concentration.

  • Establish a Baseline: Run the reaction at your optimized conditions with a standard catalyst loading (e.g., 1-2 mol%) and confirm the high yield and purity. This is your benchmark.

  • Stepwise Reduction: Set up a series of parallel reactions, reducing the catalyst and ligand loading in a stepwise manner. It is critical to maintain the same Pd:Ligand ratio that was found to be optimal.

    • Reaction A (Control): 1.0 mol% Pd

    • Reaction B: 0.5 mol% Pd

    • Reaction C: 0.1 mol% Pd

    • Reaction D: 0.05 mol% Pd

  • Monitor Kinetics: A reduction in catalyst loading will almost always slow the reaction rate. Monitor each reaction over time (e.g., 2, 4, 8, 24 hours) to determine the time required to reach full conversion at each loading level.

  • Analyze and Validate: Compare the final yield and purity of each reaction. Determine the lowest catalyst loading that provides a clean, complete reaction within an acceptable timeframe. It may be necessary to slightly increase the reaction temperature or time to compensate for the lower catalyst concentration.[3]

Catalyst Loading (mol%)Typical Reaction TimeConsiderations
1 - 2.51 - 12 hoursStandard for initial screening and optimization.[2]
0.1 - 0.58 - 24 hoursRequires a highly efficient and stable catalytic system.
< 0.1 (ppm levels)12 - 48 hoursTypically requires highly activated substrates and specialized ligands/precatalysts.[16]

Frequently Asked Questions (FAQs)

Q: What is a good starting catalyst loading for a new cross-coupling with a benzofuran substrate? A: A sensible starting point for most academic and discovery settings is between 1-3 mol% of the palladium source.[7][18] For the ligand, a Pd:Ligand ratio of 1:1 to 1:2 is standard, especially when using bulky biarylphosphine ligands with a precatalyst.[2]

Q: How do electronic effects of substituents on the benzofuran ring impact the reaction? A: Electron-donating groups on the benzofuran ring can make the substrate more electron-rich, potentially slowing the oxidative addition step. Conversely, electron-withdrawing groups can sometimes facilitate this step.[9][19] You may need to adjust your choice of ligand or use a more reactive coupling partner (e.g., switching from an aryl bromide to an aryl iodide) to compensate for these electronic effects.[15]

Q: What are the best analytical techniques to monitor my reaction? A: The choice depends on the specifics of your reaction.

  • TLC (Thin Layer Chromatography): Fast, simple, and qualitative. Excellent for quickly checking if the starting material has been consumed.[20]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Provides quantitative data on conversion and can help identify volatile side products.

  • HPLC (High-Performance Liquid Chromatography): A powerful quantitative technique for monitoring the disappearance of starting materials and the appearance of the product.[21]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to directly analyze aliquots from the reaction mixture to determine the ratio of starting material to product, providing accurate conversion data.[14]

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. (URL: [Link])

  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed. (URL: [Link])

  • Advances in Cross-Coupling Reactions - MDPI. (URL: [Link])

  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2‐Azaallyls | Request PDF - ResearchGate. (URL: [Link])

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])

  • Benzofuran synthesis - Organic Chemistry Portal. (URL: [Link])

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF - ResearchGate. (URL: [Link])

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (URL: [Link])

  • Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes - PubMed. (URL: [Link])

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (URL: [Link])

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. (URL: [Link])

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - NIH. (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand | Chemical & Biomedical Imaging - ACS Publications. (URL: [Link])

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing. (URL: [Link])

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (URL: [Link])

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (URL: [Link])

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (URL: [Link])

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: [Link])

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. (URL: [Link])

  • Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. - ResearchGate. (URL: [Link])

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - ChemRxiv. (URL: [Link])

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (URL: [Link])

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Technical Support Center: Addressing Poor Solubility of 2,3-Dihydrobenzofuran Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dihydrobenzofuran inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this class of compounds. The inherent hydrophobicity of the 2,3-dihydrobenzofuran scaffold frequently leads to poor aqueous solubility, which can be a significant hurdle in early-stage discovery and preclinical development.

This resource will equip you with the knowledge to diagnose solubility issues, select appropriate formulation strategies, and implement effective experimental protocols.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: My 2,3-dihydrobenzofuran inhibitor precipitates out of my aqueous buffer during my in vitro assay.
  • Probable Cause: The aqueous solubility of your compound is likely lower than the concentration required for your assay. The 2,3-dihydrobenzofuran core is largely non-polar, leading to poor solubility in aqueous media.

  • Solutions:

    • pH Modification: If your inhibitor has ionizable groups (e.g., carboxylic acids or amines), adjusting the pH of your buffer can significantly increase solubility.[][2] For acidic compounds, increasing the pH above the pKa will lead to the formation of a more soluble salt. Conversely, for basic compounds, lowering the pH below the pKa will increase solubility.

      • Protocol for pH-Dependent Solubility Screening:

        • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

        • Add an excess of your solid compound to a fixed volume of each buffer in separate vials.

        • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.[3]

        • Separate the undissolved solid by centrifugation or filtration.

        • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[4][5]

        • Plot solubility as a function of pH to identify the optimal pH range for your experiments.

    • Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[][6][7]

      • Commonly Used Co-solvents:

        • Dimethyl sulfoxide (DMSO)

        • Ethanol

        • Propylene glycol (PG)

        • Polyethylene glycol 400 (PEG 400)

      • Considerations: Be mindful that high concentrations of organic solvents can impact biological assays. It is crucial to include appropriate vehicle controls in your experiments to account for any solvent-induced effects.

Issue 2: I'm observing inconsistent results in my cell-based assays, which I suspect is due to poor compound solubility.
  • Probable Cause: Your inhibitor may be precipitating in the cell culture media over the course of the experiment, leading to variable effective concentrations.

  • Solutions:

    • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their aqueous solubility and stability.[8][10][11]

      • Workflow for Cyclodextrin Formulation Development:

        Caption: Cyclodextrin Formulation Workflow.

      • Protocol for Preparing a Drug-Cyclodextrin Complex:

        • Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

        • Slowly add the 2,3-dihydrobenzofuran inhibitor to the cyclodextrin solution while stirring.

        • Continue to stir the mixture at room temperature for 24-48 hours to facilitate complex formation.

        • Filter the solution to remove any undissolved compound.

        • The resulting clear solution contains the drug-cyclodextrin inclusion complex.

    • Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[12][13][14][15] The amorphous state of the drug has a higher energy and thus greater solubility compared to its crystalline form.[12]

      • Common Polymers for Solid Dispersions:

        • Polyvinylpyrrolidone (PVP)

        • Hydroxypropyl methylcellulose (HPMC)

        • Soluplus®

      • Preparation Methods:

        • Solvent Evaporation: Both the drug and the polymer are dissolved in a common solvent, which is then evaporated.[12][14]

        • Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then cooled and solidified.

Issue 3: My compound has poor bioavailability in animal studies, despite showing good in vitro activity.
  • Probable Cause: Poor aqueous solubility is a major contributor to low oral bioavailability.[2] The drug may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.

  • Solutions:

    • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[16][17]

      • Techniques for Particle Size Reduction:

        • Micronization: Mechanical milling to reduce particle size to the micron range.

        • Nanonization (Nanosuspensions): Further reduction of particle size to the nanometer range, which can dramatically improve dissolution velocity.

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or surfactants can improve oral absorption. These formulations can enhance solubility in the GI tract and promote absorption via the lymphatic system.

      • Types of Lipid-Based Formulations:

        • Self-emulsifying drug delivery systems (SEDDS)

        • Self-microemulsifying drug delivery systems (SMEDDS)

        • Liposomes[18]

Frequently Asked Questions (FAQs)

  • Q1: What is the first step I should take to assess the solubility of my new 2,3-dihydrobenzofuran inhibitor?

    • A1: The first step is to perform a kinetic and equilibrium solubility assessment in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-dependent solubility.[3] This data will guide your initial formulation strategy.

  • Q2: Are there any structural modifications I can make to the 2,3-dihydrobenzofuran scaffold to improve solubility?

    • A2: Yes, medicinal chemistry efforts can focus on introducing polar functional groups or ionizable moieties to the core structure. For example, adding a carboxylic acid, an amine, or a hydroxyl group can increase hydrogen bonding potential with water and improve solubility.

  • Q3: How do I choose the right solubility enhancement technique?

    • A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the intended application (in vitro vs. in vivo), and the required dose. The following decision tree can serve as a guide:

      Caption: Solubility Enhancement Decision Tree.

  • Q4: What analytical techniques are essential for characterizing my formulations?

    • A4: A suite of analytical techniques is necessary to ensure the quality and performance of your formulation.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To quantify the drug concentration in solubility studies and dissolution testing.[4][5]
Dynamic Light Scattering (DLS) To measure the particle size of nanosuspensions or lipid-based formulations.
Powder X-ray Diffraction (PXRD) To determine the physical form of the drug (crystalline vs. amorphous) in solid dispersions.
Differential Scanning Calorimetry (DSC) To assess the thermal properties and drug-polymer interactions in solid dispersions.
Dissolution Testing (USP Apparatus 2) To evaluate the in vitro release rate of the drug from the formulation.[4]

References

  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • PubMed Central. Cyclodextrins in delivery systems: Applications. [Link]

  • PubMed Central. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. [Link]

  • ScienceDirect.
  • Jetir.Org. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • MDPI. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. [Link]

  • PubMed. Medicinal applications of cyclodextrins. [Link]

  • Academia.edu. A Review:Solid Dispersion, a Technique of Solubility Enhancement.
  • Nanomedicine Research Journal. Cyclodextrins: Concept to applications, regulatory issues and challenges. [Link]

  • Semantic Scholar. Pharmaceutical applications of cyclodextrins: basic science and product development.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Semantic Scholar. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • PubMed Central. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • PubMed. Formulation development for hydrophobic therapeutic proteins. [Link]

  • PubMed Central. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • PubMed. Liposome formulations of hydrophobic drugs. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • RSC Publishing.
  • Request PDF. Formulation Development for Hydrophobic Therapeutic Proteins. [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. [Link]

  • ResearchGate.
  • World Health Organization (WHO). Annex 4. [Link]

  • PubMed Central. Solubility enhancement of cox-2 inhibitors using various solvent systems. [Link]

  • TAPI. Solving solubility issues in modern APIs. [Link]

  • Semantic Scholar. Formulation Development for Hydrophobic Therapeutic Proteins.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • ResearchGate. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.

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Technical Support Center: Refining Workup Procedures for 3-Bromo-5-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Bromo-5-methoxybenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high-purity compound for their work in drug discovery and materials science. Achieving high purity is critical, as residual impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in characterization.

This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important benzofuran intermediate.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues encountered during the workup and purification of 3-Bromo-5-methoxybenzofuran in a practical question-and-answer format.

Issue 1: My crude product is a dark, oily residue after solvent removal.

Question: After quenching the reaction and removing the solvent under reduced pressure, I'm left with a dark, viscous oil instead of a solid. What's causing this and how can I clean it up?

Answer: This is a common issue that typically points to the presence of several types of impurities:

  • Residual Solvent: High-boiling point solvents (like DMF or DMSO) may not have been completely removed.

  • Degradation Products: Benzofurans can be sensitive to strong acidic or basic conditions, and prolonged exposure to heat during solvent evaporation can cause degradation.[1]

  • Brominating Agent Byproducts: Reagents like N-Bromosuccinimide (NBS) leave behind succinimide, which is water-soluble but can be difficult to remove from an organic phase if not washed properly.

  • Over-bromination: The formation of di- or poly-brominated species can result in an oily mixture.

Recommended Workup Protocol:

  • Redissolve: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and perform sequential washes:

    • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acid.

    • 10% Sodium Thiosulfate (Na₂S₂O₃) solution: To quench any unreacted bromine.

    • Brine (saturated NaCl solution): To break up any emulsions and remove the bulk of the water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent gently using a rotary evaporator with a controlled water bath temperature (typically ≤ 40 °C) to prevent thermal degradation.[1]

If the product is still oily, it indicates that non-aqueous impurities are present, and further purification by chromatography or recrystallization is necessary.

Issue 2: My TLC plate shows multiple spots after the initial workup.

Question: I've performed an aqueous workup, but TLC analysis of my crude product (eluting with 10% Ethyl Acetate in Hexane) shows three spots: one major product spot (Rf ≈ 0.4), a spot with a higher Rf (≈ 0.6), and a faint spot at the baseline. What are these impurities?

Answer: This TLC profile suggests a mixture of compounds with varying polarities.

  • Higher Rf Spot (Less Polar): This is likely unreacted starting material, 5-methoxybenzofuran, or potentially a non-polar byproduct.

  • Main Spot (Product): This corresponds to your desired 3-Bromo-5-methoxybenzofuran.

  • Baseline Spot (Very Polar): This is often a byproduct from the brominating agent, such as succinimide, which is highly polar and should have been removed during the aqueous wash. Its presence suggests the wash was insufficient.

Solution: Flash Column Chromatography

Flash column chromatography is the most effective method for separating these components.[2][3][4]

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Eluent System Gradient elution: Start with 100% Hexanes, gradually increasing to 5-10% Ethyl Acetate in Hexanes.The non-polar starting material will elute first in low-polarity solvent, followed by your product as the polarity increases. Polar impurities will remain on the column.[3][5]
Loading Method Dry LoadingDissolve the crude product in a minimal amount of DCM, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This provides better separation than wet loading.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-Bromo-5-methoxybenzofuran?

The primary impurities depend on the synthetic route, which is typically the direct bromination of 5-methoxybenzofuran.

  • Unreacted Starting Material: 5-methoxybenzofuran.

  • Polybrominated Species: Such as 2,3-dibromo-5-methoxybenzofuran or other regioisomers.

  • Reagent Byproducts: For example, succinimide if NBS is used.[6]

  • Solvent Adducts: If reactive solvents are used under certain conditions.

Q2: I have a solid crude product. Should I use recrystallization or column chromatography?

This decision depends on the purity of your crude solid.

  • Recrystallization is ideal when you have a high-purity crude product (>90%) with small amounts of impurities.[7][8] It is a fast and efficient method for obtaining highly pure crystalline material. A good solvent system would be one where the compound is sparingly soluble at room temperature but highly soluble when hot, such as an ethanol/water or hexane/ethyl acetate mixture.[8][9][10]

  • Column Chromatography is necessary when the crude product is a complex mixture with multiple components or when impurities have similar solubility profiles to the product, making recrystallization ineffective.[11]

The following decision tree can guide your choice:

G start Crude Product State? is_solid Is the product a solid? start->is_solid Yes is_oily Oily or Complex Mixture start->is_oily No tlc_check Perform TLC Analysis is_solid->tlc_check column Perform Flash Column Chromatography is_oily->column one_major_spot One Major Spot (>90%)? tlc_check->one_major_spot multiple_spots Multiple Spots or Streaking? one_major_spot->multiple_spots No recrystallize Proceed with Recrystallization one_major_spot->recrystallize Yes multiple_spots->column

Caption: Decision tree for selecting a purification method.

Q3: How do I perform a proper recrystallization for this compound?

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test solubility in various solvents. An ideal solvent (or solvent pair) will dissolve the compound completely at its boiling point but poorly at room temperature or in an ice bath.[7] For 3-Bromo-5-methoxybenzofuran, consider mixtures like Ethanol/Water or Hexanes/Ethyl Acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent until the solid just dissolves completely.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor that contains impurities.

  • Drying: Dry the crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Q4: How can I confirm the final purity of my 3-Bromo-5-methoxybenzofuran?

Several analytical techniques can be used to assess purity.[13]

Analytical MethodInformation Provided
Melting Point Analysis A sharp melting point range (within 1-2 °C) close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[12]
Thin-Layer Chromatography (TLC) A single spot across multiple eluent systems is a good indicator of purity.
High-Performance Liquid Chromatography (HPLC) Provides quantitative purity data (e.g., 99.5% pure) by measuring the area of the product peak relative to impurity peaks.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying volatile impurities and confirming the mass of the desired product.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities if they are present in significant amounts (>1-5%).

Visual Workflow for Purification

The diagram below illustrates the complete workflow from a crude reaction mixture to a final, purified product.

G cluster_0 Initial Workup cluster_1 Purification cluster_2 Analysis & Final Product reaction Crude Reaction Mixture quench Quench Reaction (e.g., with Na₂S₂O₃) reaction->quench extract Liquid-Liquid Extraction (EtOAc/Water) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product chromatography Flash Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_fractions Combine Pure Fractions chromatography->pure_fractions purity_check Purity & Identity Check (NMR, MS, MP) recrystallization->purity_check final_concentrate Final Concentration pure_fractions->final_concentrate final_concentrate->purity_check final_product Pure 3-Bromo-5-methoxybenzofuran purity_check->final_product

Caption: General workflow for the purification of 3-Bromo-5-methoxybenzofuran.

References

  • Benchchem. (2025). Technical Support Center: Purification of Substituted Benzofurans.
  • Benchchem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Benchchem. (2025). Strategies to avoid impurities during 1-Aminodibenzofuran synthesis.
  • Supporting Information for Fluorination of 2-substituted benzo[b]furans with Selectfluor. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Bromofuran-2,5-dione by HPLC.
  • Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. (n.d.). Supporting Information.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Supporting Information for Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. (n.d.).
  • Sheng, J. (n.d.). Molecular machines. University of Groningen.
  • Sanna, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591.
  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10).
  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
  • Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 4(4).
  • Analytical Methods. (n.d.). RSC Publishing.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Benchchem. (2025). Purity Analysis of Synthesized 3-Methoxyfuran: A Comparative Guide.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Organic impurity profiling of methylone and intermediate compounds synthesized
  • University of Groningen. (2022, October 14).
  • Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. (2025).
  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020).
  • Benchchem. (2025). Removal of impurities from 2-Bromo-3-methylbenzofuran reactions.

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Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationships of 3-Bromo-5-methoxybenzofuran Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold as a Foundation for Anticancer Agents

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its derivatives are ubiquitous in nature and have been extensively explored for a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][5][6] The versatility of the benzofuran core allows for structural modifications at multiple positions, enabling the fine-tuning of its biological activity. This guide focuses specifically on the structure-activity relationship (SAR) of 3-Bromo-5-methoxybenzofuran derivatives, a class of compounds that has shown considerable promise in the development of novel anticancer therapeutics. We will dissect the roles of the bromo and methoxy substituents and explore how further modifications to this core structure influence cytotoxic activity, providing a comparative analysis supported by experimental data.

Core Compound Analysis: The Significance of the 3-Bromo and 5-Methoxy Substituents

The parent scaffold, 3-Bromo-5-methoxybenzofuran, possesses two key functional groups that significantly influence its electronic properties, lipophilicity, and potential for intermolecular interactions—all critical determinants of pharmacological activity.

  • The 3-Bromo Group: The presence of a halogen, such as bromine, at the C3 position of the benzofuran ring is a critical determinant of biological activity.[1][4] Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Furthermore, the bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Studies have consistently shown that the addition of halogen atoms to the benzofuran ring can lead to a significant increase in anticancer activities.[1][4] The position of the halogen is crucial; for instance, a bromine atom attached to a methyl group at the 3-position has been found to confer remarkable cytotoxic activity against leukemia cells.[1]

  • The 5-Methoxy Group: The methoxy group at the C5 position is an electron-donating group that can influence the overall electron density of the benzofuran ring system. This can affect the molecule's reactivity and its ability to interact with biological targets. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with target proteins. The strategic placement of methoxy groups has been shown to be important for the antimetastatic and antiproliferative activities of various anticancer compounds.

Comparative SAR Analysis: Impact of Structural Modifications on Anticancer Activity

The true potential of the 3-Bromo-5-methoxybenzofuran scaffold is realized through the systematic modification of its structure. The following sections compare how substitutions at different positions on the benzofuran ring affect its anticancer potency, with a focus on tubulin polymerization inhibition, a key mechanism for many anticancer drugs.[7][8]

Modifications at the C2-Position: A Key Locus for Activity

Early SAR studies on benzofuran derivatives identified that substitutions at the C2 position are crucial for cytotoxic activity.[1][5] Introducing various functional groups at this position has been a successful strategy for enhancing anticancer potency.

A particularly effective modification involves the introduction of a 3,4,5-trimethoxybenzoyl group at the C2 position. This moiety is known to interact with the colchicine binding site on tubulin, thereby inhibiting its polymerization and arresting the cell cycle.[8]

Compound IDC2-SubstituentC3-SubstituentC6-SubstituentAntiproliferative Activity (IC50, nM)Tubulin Polymerization Inhibition (IC50, µM)
Reference A 3,4,5-trimethoxybenzoylHOMe>10,000>10
Reference B 3,4,5-trimethoxybenzoylMeOMe1502.1
Lead Compound 3,4,5-trimethoxybenzoyl Me OEt <10 1.5
Reference C 3,4,5-trimethoxybenzoylMeBr4502.5
Reference D 3,4,5-trimethoxybenzoylMeF8002.8

Data synthesized from representative studies on 2-benzoyl-benzo[b]furan derivatives as tubulin polymerization inhibitors.[8]

From this data, several key SAR insights emerge:

  • Importance of C3-Methylation: The addition of a methyl group at the C3 position (Reference B vs. Reference A) dramatically increases antiproliferative activity.[8] This is likely due to favorable steric interactions within the colchicine binding site.

  • Effect of C6-Substitution: Replacing the C6-methoxy group with a slightly bulkier ethoxy group (Lead Compound vs. Reference B) further enhances potency, suggesting a specific hydrophobic pocket in the binding site that can accommodate this group.

  • Electron-Withdrawing vs. Electron-Donating Groups at C6: The presence of electron-donating groups (OMe, OEt) at the C6 position is more favorable for activity than electron-withdrawing groups (Br, F) (Lead Compound vs. References C and D).

Hybrid Benzofuran Derivatives: A Synergy of Scaffolds

Recent strategies have focused on creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties like chalcones, piperazines, and quinazolinones.[1][4][9] This approach aims to leverage the synergistic cytotoxic effects of both components.[1] For example, benzofuran-chalcone hybrids have demonstrated potent anticancer activity by inhibiting VEGFR-2, a key receptor in angiogenesis.[10] Similarly, hybrids of benzofuran and N-aryl piperazine have shown significant anti-inflammatory and antitumor activities.[5][9]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below is a representative protocol for evaluating the antiproliferative activity of novel benzofuran derivatives.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HCC1806)[10]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Causality Insight: This initial incubation period ensures that the cells are in a logarithmic growth phase at the time of drug treatment, leading to more consistent results.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Causality Insight: A 48-72 hour incubation period is typically sufficient to observe the antiproliferative effects of the compounds.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the SAR Workflow and Key Relationships

To better understand the process and the relationships discussed, the following diagrams are provided.

General Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization Synthesis Design & Synthesize Derivatives Purification Purify Compounds (e.g., Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Screening In Vitro Screening (e.g., MTT Assay) Characterization->Screening Pure Compounds Mechanism Mechanism of Action (e.g., Tubulin Assay) Screening->Mechanism SAR_Analysis SAR Analysis Mechanism->SAR_Analysis Activity Data Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis Iterative Design

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Key SAR Insights for 3-Bromo-5-methoxybenzofuran Derivatives

Caption: Summary of key SAR findings for the benzofuran scaffold.

Conclusion and Future Directions

The 3-Bromo-5-methoxybenzofuran scaffold is a highly promising starting point for the development of novel anticancer agents, particularly those targeting tubulin polymerization. SAR studies have clearly demonstrated that:

  • The 3-bromo and 5-methoxy groups provide a foundational level of activity.

  • The C2 position is the most critical site for modification, with the introduction of bulky, electron-rich aromatic systems leading to significant gains in potency.

  • Fine-tuning of substituents at the C3 and C6 positions can further optimize activity, with small alkyl and electron-donating groups being particularly effective.

Future research should continue to explore the synthesis of hybrid molecules that combine the most potent benzofuran derivatives with other known anticancer pharmacophores. Additionally, in-depth mechanistic studies, including X-ray crystallography of lead compounds bound to their targets, will provide invaluable insights for the rational design of the next generation of benzofuran-based anticancer drugs. The development of derivatives with improved selectivity for cancer cells over normal cells remains a key objective to minimize potential side effects.[11]

References

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

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Unambiguous Structural Verification of 3-Bromo-5-methoxybenzofuran: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of promising candidates. For novel heterocyclic compounds such as 3-Bromo-5-methoxybenzofuran, a scaffold with potential applications in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against other widely used spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density of the molecule and, consequently, determine the precise spatial arrangement of each atom. This technique provides incontrovertible evidence of connectivity, stereochemistry, and intermolecular interactions.

Experimental Protocol: X-ray Crystallographic Analysis of 3-Bromo-5-methoxybenzofuran

The following protocol outlines the key steps for the structural determination of 3-Bromo-5-methoxybenzofuran via single-crystal X-ray diffraction.

Part 1: Synthesis and Crystallization

  • Synthesis: 3-Bromo-5-methoxybenzofuran can be synthesized via several established routes for benzofuran formation.[1][2][3] A common approach involves the intramolecular cyclization of a suitably substituted precursor. The purity of the synthesized compound should be assessed by NMR and mass spectrometry prior to crystallization attempts.

  • Crystallization: The successful growth of high-quality single crystals is often the most challenging step. For a small organic molecule like 3-Bromo-5-methoxybenzofuran, slow evaporation of a solution in a suitable solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane) at room temperature is a common starting point. Other techniques such as vapor diffusion and cooling crystallization should also be explored.

Part 2: Data Collection and Structure Solution

  • Crystal Mounting and Screening: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. Initial X-ray diffraction images are collected to assess crystal quality.

  • Data Collection: A full sphere of diffraction data is collected using a modern diffractometer equipped with a sensitive detector. The data collection strategy is optimized to ensure high resolution and completeness.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to optimize the fit. Key parameters to monitor during refinement are the R-factor and R-free, which indicate the agreement between the calculated and observed structure factors.[4]

Workflow for X-ray Crystallography

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of 3-Bromo-5-methoxybenzofuran Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Growth of Single Crystals Purification->Crystallization Mounting Crystal Mounting & Screening Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement & Validation Solution->Refinement FinalStructure Unambiguous 3D Structure Refinement->FinalStructure Final Structural Model

Caption: Workflow for the structural validation of 3-Bromo-5-methoxybenzofuran via X-ray crystallography.

A Comparative Analysis: Spectroscopic and Computational Techniques

While X-ray crystallography provides a definitive answer, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of other analytical techniques is employed to infer the molecular structure. It is crucial to understand the strengths and limitations of each method.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination.[5][6]Requires high-quality single crystals, which can be difficult to obtain.[7]
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY).Provides detailed information about the molecular framework in solution.[8][9]Does not provide absolute 3D structure; interpretation can be complex for novel scaffolds.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns.High sensitivity, provides molecular formula.[10][11]Does not provide information on connectivity or stereochemistry.
Computational Modeling Predicted 3D structure, conformational analysis, electronic properties.Complements experimental data, can predict stable conformations.[12]Predictions are theoretical and require experimental validation.

Spectroscopic Characterization of 3-Bromo-5-methoxybenzofuran: A Hypothetical Case Study

In the absence of a crystal structure, the following spectroscopic data would be expected for 3-Bromo-5-methoxybenzofuran.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns and chemical shifts would provide clues about the substitution pattern on the benzofuran ring.[13][14][15]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would reveal the number of unique carbon environments, confirming the presence of the benzofuran core and the substituents.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the accurate mass of the molecular ion, confirming the elemental composition of C₉H₇BrO₂. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.[16][17][18][19]

While this combination of spectroscopic data can strongly suggest the structure of 3-Bromo-5-methoxybenzofuran, it cannot definitively rule out the possibility of isomers. For instance, distinguishing between 3-Bromo-5-methoxybenzofuran and 2-Bromo-5-methoxybenzofuran based solely on NMR and MS data could be challenging without extensive 2D NMR experiments and comparison to known standards.

Conclusion: The Indispensable Role of X-ray Crystallography

For researchers and professionals in drug development, the investment in obtaining a single-crystal X-ray structure of a novel compound like 3-Bromo-5-methoxybenzofuran is invaluable. It eliminates any ambiguity in the molecular structure, providing a solid foundation for subsequent research, including structure-activity relationship (SAR) studies, computational modeling, and patent applications. While spectroscopic techniques are essential for routine characterization and purity assessment, X-ray crystallography remains the ultimate arbiter of molecular truth.

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A Comparative Analysis of Synthetic Routes to Substituted Benzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Notable drugs like the antiarrhythmic amiodarone and the antidepressant (-)-BPAP feature this heterocyclic core, underscoring its therapeutic significance.[1] This diverse bioactivity makes the efficient and versatile synthesis of substituted benzofurans a critical focus for researchers in drug development and organic synthesis.[1][3]

This guide provides a comparative analysis of various synthetic routes to substituted benzofurans. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at both traditional and modern methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical comparison of their performance based on experimental data.

Traditional Synthetic Routes: The Foundation

Classical methods for benzofuran synthesis, while sometimes limited in scope or requiring harsh conditions, provide a valuable baseline for understanding the evolution of synthetic strategies.

Perkin Rearrangement

The Perkin rearrangement, first reported in 1870, is a classic method for synthesizing benzofuran-2-carboxylic acids from 2-halocoumarins.[5][6] The reaction proceeds via a ring contraction mechanism initiated by a hydroxide base.[5][6]

Mechanism:

The reaction is initiated by the base-catalyzed cleavage of the lactone ring in the 2-halocoumarin. This is followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.[6]

Diagram: Perkin Rearrangement Workflow

G cluster_0 Perkin Rearrangement start 2-Halocoumarin step1 Base-catalyzed ring opening start->step1 intermediate Phenoxide Intermediate step1->intermediate step2 Intramolecular nucleophilic attack intermediate->step2 product Benzofuran-2-carboxylic acid step2->product

Caption: Workflow of the Perkin rearrangement for benzofuran synthesis.

Experimental Protocol (Microwave-Assisted):

A general procedure for the microwave-assisted Perkin rearrangement is as follows:

  • To a solution of the 3-bromocoumarin (1.0 mmol) in ethanol (5 mL) in a microwave reactor vessel, add sodium hydroxide (2.0 mmol).

  • Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 120 °C) for a short duration (e.g., 5 minutes).[6]

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the benzofuran-2-carboxylic acid.[6]

Comparative Data:

Starting MaterialConditionsYield (%)Reference
3-BromocoumarinNaOH, Ethanol, Microwave, 5 min95[6]
3-Bromo-6-chlorocoumarinNaOH, Ethanol, Microwave, 5 min92[6]
3-Bromo-6-methylcoumarinNaOH, Ethanol, Microwave, 5 min96[6]

Advantages and Disadvantages:

  • Advantages: This method is particularly useful for the synthesis of benzofuran-2-carboxylic acids. The use of microwave irradiation can significantly reduce reaction times from hours to minutes.[6]

  • Disadvantages: The substrate scope is limited to 2-halocoumarins, and the reaction conditions are basic, which may not be compatible with sensitive functional groups.

O-Alkylation of Salicylaldehydes and Subsequent Cyclization

This is a versatile and widely used method that involves the O-alkylation of a salicylaldehyde derivative with an α-halo-carbonyl compound, followed by an intramolecular cyclization to form the benzofuran ring.[7]

Mechanism:

The reaction begins with the deprotonation of the phenolic hydroxyl group of the salicylaldehyde, followed by nucleophilic attack on the α-halo-carbonyl compound to form an ether intermediate. Subsequent intramolecular aldol-type condensation or a similar cyclization reaction, often promoted by a base or acid, leads to the formation of the benzofuran.

Diagram: O-Alkylation and Cyclization Pathway

G cluster_1 O-Alkylation and Cyclization start Salicylaldehyde step1 O-Alkylation with α-halo-carbonyl start->step1 intermediate Ether Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Substituted Benzofuran step2->product

Caption: General workflow for benzofuran synthesis via O-alkylation.

Experimental Protocol:

A representative protocol for this method is as follows:

  • To a solution of the substituted salicylaldehyde (1.0 mmol) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 mmol).

  • Add the α-halo-carbonyl compound (e.g., ethyl bromoacetate) (1.1 mmol) and heat the mixture to reflux for several hours.

  • After completion of the reaction (monitored by TLC), cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography.

Comparative Data:

Salicylaldehyde DerivativeAlkylating AgentConditionsYield (%)Reference
SalicylaldehydeEthyl bromoacetateK2CO3, Acetone, Reflux85[8]
5-ChlorosalicylaldehydeEthyl diazoacetate, HBF4CH2Cl2, rt, then H2SO492[8]
3,5-DichlorosalicylaldehydeEthyl diazoacetate, HBF4CH2Cl2, rt, then H2SO490[8]

Advantages and Disadvantages:

  • Advantages: This is a versatile method that allows for the introduction of a variety of substituents at the 2-position of the benzofuran ring. The starting materials are often readily available.

  • Disadvantages: The reaction may require elevated temperatures and long reaction times. The basic conditions can be a limitation for some substrates.

Modern Synthetic Routes: Efficiency and Versatility

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted benzofurans, offering milder reaction conditions, broader substrate scope, and higher efficiency.

Sonogashira Coupling Followed by Cyclization

This powerful one-pot or two-step method involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an ortho-halo-phenol, followed by an intramolecular cyclization to form the benzofuran.[9][10][11][12]

Mechanism:

The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the ortho-halo-phenol to the palladium(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to form the 2-alkynylphenol intermediate. This intermediate then undergoes cyclization, which can be promoted by a variety of catalysts or conditions, to yield the benzofuran.[13]

Diagram: Sonogashira Coupling and Cyclization

G cluster_2 Sonogashira Coupling and Cyclization start ortho-Halo-phenol + Terminal Alkyne step1 Pd/Cu-catalyzed Sonogashira Coupling start->step1 intermediate 2-Alkynylphenol step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Substituted Benzofuran step2->product

Caption: Workflow for benzofuran synthesis via Sonogashira coupling.

Experimental Protocol (One-Pot, Three-Component):

A one-pot, three-component synthesis can be performed as follows:[10]

  • To a microwave vial, add the 2-iodophenol (0.5 mmol), dichlorobis(triphenylphosphine)palladium(II) (3 mol%), and purge with argon.

  • Add dry THF (0.5 mL), followed by dry triethylamine (1.0 mL) and a solution of copper(I) iodide in triethylamine.

  • Add the terminal alkyne (0.6 mmol) and stir at room temperature for a specified time (e.g., 1 hour).

  • Add the aryl iodide (0.75 mmol) and irradiate the mixture in a microwave reactor.

  • After cooling, the reaction is worked up by adding aqueous sodium bicarbonate, extracting with an organic solvent, and purifying by chromatography.[10]

Comparative Data:

2-IodophenolTerminal AlkyneAryl IodideConditionsYield (%)Reference
2-IodophenolPhenylacetyleneIodobenzenePd(PPh3)2Cl2, CuI, Et3N, THF, MW85[10]
4-Methyl-2-iodophenol1-Hexyne4-IodotoluenePd(PPh3)2Cl2, CuI, Et3N, THF, MW78[10]
2-Iodo-4-nitrophenol4-Ethynylanisole4-IodoanisolePd(PPh3)2Cl2, CuI, Et3N, THF, MW65[10]

Advantages and Disadvantages:

  • Advantages: This method is highly versatile, allowing for the synthesis of 2,3-disubstituted benzofurans in a single pot.[10] It generally proceeds under mild conditions and tolerates a wide range of functional groups.[9]

  • Disadvantages: The cost of the palladium catalyst can be a drawback for large-scale synthesis. The reaction can sometimes be sensitive to air and moisture.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful route to 2-substituted-3-functionalized benzofurans.[14][15] This method typically involves the synthesis of an ortho-iodoaryl vinyl ether, which then undergoes a palladium-catalyzed intramolecular cyclization.[15]

Mechanism:

The reaction starts with the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by migratory insertion of the double bond into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the palladium(0) catalyst and forms the benzofuran product.

Diagram: Intramolecular Heck Reaction

G cluster_3 Intramolecular Heck Reaction start ortho-Iodoaryl vinyl ether step1 Pd(0)-catalyzed cyclization start->step1 intermediate Palladacycle Intermediate step1->intermediate step2 β-Hydride elimination intermediate->step2 product Substituted Benzofuran step2->product

Caption: Key steps in the intramolecular Heck reaction for benzofuran synthesis.

Experimental Protocol:

A general protocol for the intramolecular Heck reaction is as follows:[15]

  • The ortho-iodoaryl vinyl ether substrate (1.0 mmol) is dissolved in a suitable solvent such as acetonitrile or DMF.

  • A palladium catalyst (e.g., Pd(OAc)2 or Pd(PPh3)4, 5-10 mol%), a phosphine ligand (e.g., PPh3), and a base (e.g., Ag2CO3 or K2CO3) are added.

  • The reaction mixture is heated to a temperature between 80-120 °C until the starting material is consumed.

  • After cooling, the mixture is filtered, the solvent is removed, and the product is purified by column chromatography.

Comparative Data:

SubstrateCatalyst/LigandBaseConditionsYield (%)Reference
(E/Z)-ethyl 3-(2-iodophenoxy)acrylatePd(OAc)2/PPh3Ag2CO3CH3CN, 115 °C, 15 h85[15]
(E/Z)-3-(2-iodophenoxy)acrylonitrilePd(OAc)2/PPh3Ag2CO3CH3CN, 115 °C, 15 h78[15]
(E/Z)-1-(2-iodophenoxy)pent-1-en-3-onePd(OAc)2/PPh3Ag2CO3CH3CN, 115 °C, 15 h82[15]

Advantages and Disadvantages:

  • Advantages: This method offers excellent regioselectivity and is applicable to the synthesis of a variety of 2,3-disubstituted benzofurans.[14][15]

  • Disadvantages: The synthesis of the starting ortho-iodoaryl vinyl ether can sometimes be challenging.

One-Pot and Tandem Reactions

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and tandem reactions that combine multiple steps into a single operation.[16][17][18][19]

Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes

This method provides a direct route to polysubstituted benzofurans from simple phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant.[20]

Mechanism:

The reaction is proposed to proceed through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization. The copper catalyst facilitates both of these steps.

Experimental Protocol:

A representative procedure is as follows:[20]

  • A mixture of the phenol (1.0 mmol), alkyne (1.2 mmol), and a copper catalyst (e.g., CuI, 10 mol%) in a suitable solvent (e.g., DMSO) is stirred under an oxygen atmosphere.

  • The reaction is heated to a specified temperature (e.g., 100 °C) for several hours.

  • After completion, the reaction is quenched with water, extracted with an organic solvent, and the product is purified by chromatography.

Comparative Data:

PhenolAlkyneCatalystConditionsYield (%)Reference
PhenolPhenylacetyleneCuIDMSO, O2, 100 °C85[20]
4-MethoxyphenolDiphenylacetyleneCuBrDMSO, O2, 120 °C78[20]
2-Naphthol1-Phenyl-1-propyneCuClDMF, O2, 110 °C82[20]

Advantages and Disadvantages:

  • Advantages: This is a highly atom-economical and environmentally friendly method that uses readily available starting materials and molecular oxygen as the oxidant.

  • Disadvantages: The regioselectivity can be an issue with unsymmetrical alkynes.

Comparative Summary of Synthetic Routes

MethodKey FeaturesSubstrate ScopeConditionsTypical Yields
Perkin Rearrangement Synthesis of benzofuran-2-carboxylic acidsLimited to 2-halocoumarinsBasic, can be harshHigh
O-Alkylation/Cyclization Versatile for 2-substituted benzofuransBroad for salicylaldehydes and α-halo-carbonylsBasic or acidic, often requires heatGood to excellent
Sonogashira Coupling One-pot synthesis of 2,3-disubstituted benzofuransBroad for o-halo-phenols and alkynesMild, transition-metal catalyzedGood to excellent
Intramolecular Heck Regioselective synthesis of 2,3-disubstituted benzofuransRequires pre-functionalized substratesMild, transition-metal catalyzedGood to excellent
Cu-Catalyzed Aerobic Cyclization Atom-economical, one-pot synthesisBroad for phenols and alkynesMild, aerobic conditionsGood to excellent

Conclusion

The synthesis of substituted benzofurans has evolved significantly, from classical methods like the Perkin rearrangement to modern, highly efficient transition-metal-catalyzed and one-pot reactions. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and considerations of cost and environmental impact.

For the synthesis of benzofuran-2-carboxylic acids, the microwave-assisted Perkin rearrangement offers a rapid and high-yielding approach. The O-alkylation of salicylaldehydes remains a robust and versatile method for accessing a variety of 2-substituted benzofurans. For more complex, polysubstituted benzofurans, transition-metal-catalyzed methods such as the Sonogashira coupling and intramolecular Heck reaction provide unparalleled efficiency and scope. Finally, emerging one-pot methods like the copper-catalyzed aerobic cyclization offer a glimpse into the future of sustainable and atom-economical synthesis.

This guide provides a framework for researchers to navigate the diverse landscape of benzofuran synthesis and select the most appropriate method for their specific research goals.

References

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A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran represents a critical scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2][3] These activities span antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[1][2][3][4] A common and effective strategy in drug design is the introduction of halogen atoms into a lead compound's structure to modulate its biological profile.[5][6] This guide provides a comparative analysis of the biological activities of brominated versus non-brominated benzofuran analogs, supported by experimental evidence and standardized protocols, to aid researchers in the strategic design of next-generation therapeutics.

The Strategic Role of Bromination in Modulating Bioactivity

The introduction of a bromine atom into the benzofuran scaffold is a deliberate tactic to alter its physicochemical properties and, consequently, its biological function.[5] Bromine is a highly versatile halogen that can significantly influence a molecule's lipophilicity, electronic character, and metabolic stability.[5][7]

Key advantages of bromination include:

  • Enhanced Potency: Bromine can form halogen bonds, which are specific non-covalent interactions between the bromine atom and a biological target, potentially increasing binding affinity and therapeutic activity.[5][8]

  • Improved Pharmacokinetics: Increased lipophilicity can enhance membrane permeability, leading to better absorption and distribution of the drug candidate.

  • Metabolic Stability: The presence of a bulky bromine atom can block sites susceptible to metabolic degradation, thereby prolonging the drug's half-life.[6]

However, it is also crucial to consider potential drawbacks, such as an increase in toxicity or bioaccumulation, which necessitates careful evaluation.[5][6]

Comparative Analysis of Biological Activities

The addition of bromine to the benzofuran ring has been shown to consistently and significantly augment its therapeutic potential across several key areas.

Anticancer Activity

Structure-activity relationship (SAR) studies repeatedly demonstrate that halogenation, particularly bromination, of the benzofuran ring leads to a significant increase in anticancer activity.[8][9][10] The position of the bromine atom is a critical determinant of its cytotoxic efficacy.[10]

For instance, bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as exhibiting high cytotoxicity.[11] These compounds often work by inducing apoptosis (programmed cell death) in cancer cells and can cause cell cycle arrest, preventing proliferation.[11] The presence of bromine can enhance these pro-apoptotic and pro-oxidative effects compared to their non-brominated counterparts.[11]

Compound Type Substitution Observed Effect Cancer Cell Line(s)
Benzofuran DerivativeBromine at the 3-position methyl groupRemarkable cytotoxic activity (IC50 = 0.1 µM)HL60 (Leukemia)[10]
Non-brominated AnalogUnsubstitutedLower cytotoxic activity-
Difluorinated BenzofuranBromine and ester/carboxylic acid groups~70% inhibition of proliferation; induced apoptosisHCT116 (Colorectal)[12][13]
Non-brominated Difluorinated AnalogLacked bromineShowed no significant biological effectsHCT116 (Colorectal)[14]
Antimicrobial Activity

Benzofuran derivatives are a promising scaffold for developing new antimicrobial agents to combat the growing threat of antibiotic resistance.[4] Bromination has been shown to be a key factor in enhancing the antibacterial and antifungal properties of these compounds.

Studies have revealed that benzofuran derivatives with two bromo-substituents exhibit excellent antibacterial activity against a range of bacterial strains.[1][4] For example, a 5-bromo-substituted benzofuran derivative demonstrated strong inhibitory action against various bacteria and yeasts, proving to be several times more effective than the non-brominated parent compound.[15] The increased lipophilicity conferred by bromine may facilitate the compound's ability to penetrate bacterial cell walls.

Compound Type Substitution Activity Target Microbe(s) MIC (µg/mL)
Benzofuran DerivativeTwo bromo substituentsExcellent antibacterialVarious bacterial strains29.76–31.96 (µmol/L)[4]
Benzofuran Derivative4-hydroxyl groupExcellent antibacterialS. aureus, MRSA0.39 - 0.78[1]
Non-brominated AnalogUnsubstitutedLower activity--
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer.[12][13] Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and various pro-inflammatory cytokines.[12][16][17]

Analysis of SAR suggests that the anti-inflammatory effects of benzofuran derivatives are enhanced by the presence of bromine, alongside other groups like fluorine and hydroxyl or carboxyl groups.[12][13] For example, certain brominated benzofurans have been shown to potently inhibit the production of prostaglandin E2 (PGE2), a key inflammatory molecule, in macrophage cells.[14] Studies have highlighted that removing the bromine atom from an active anti-inflammatory benzofuran derivative can lead to a loss of its biological effect.[14]

Visualizing the Impact of Bromination

The strategic placement of a bromine atom can enhance the interaction between a benzofuran analog and its biological target, leading to increased potency.

G cluster_0 Non-Brominated Analog cluster_1 Brominated Analog Analog_NB Benzofuran Core Binding_Pocket_NB Receptor Binding Pocket Analog_NB->Binding_Pocket_NB Standard Binding (e.g., Hydrophobic, H-Bond) Effect_NB Moderate Biological Activity Binding_Pocket_NB->Effect_NB Analog_Br Benzofuran-Br Binding_Pocket_Br Receptor Binding Pocket Analog_Br->Binding_Pocket_Br Standard Binding + Halogen Bond Effect_Br Enhanced Biological Activity Binding_Pocket_Br->Effect_Br

Caption: Bromination can introduce additional halogen bonds, strengthening drug-receptor interactions and enhancing biological effect.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized assays are critical. Below are detailed protocols for evaluating the cytotoxic and antimicrobial activities discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[19]

Workflow Diagram: MTT Assay

MTT_Workflow start 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. treatment 2. Compound Treatment Add serially diluted benzofuran analogs to wells. Include vehicle control. start->treatment incubation 3. Incubation Incubate for 24-72h at 37°C, 5% CO₂. treatment->incubation mtt_add 4. Add MTT Reagent Add MTT solution (0.5 mg/mL) to each well. incubation->mtt_add mtt_incubation 5. Formazan Formation Incubate for 2-4h at 37°C for purple crystals to form. mtt_add->mtt_incubation solubilize 6. Solubilization Remove media, add DMSO to dissolve formazan crystals. mtt_incubation->solubilize read 7. Absorbance Measurement Read absorbance at 570 nm using a plate reader. solubilize->read

Caption: Standard workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to an exponential growth phase.[20]

    • Trypsinize and prepare a cell suspension of known concentration.

    • Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare stock solutions of the brominated and non-brominated benzofuran analogs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to achieve the desired final concentrations.

    • Remove the old media from the cells and add 100 µL of fresh media containing the test compounds. Include wells for a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21] The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism after overnight incubation.[22][23]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of the test compounds in an appropriate solvent.

    • Perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in a 96-well microtiter plate.[21][22]

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[22]

    • Dilute the standardized inoculum to the appropriate final concentration for testing.

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution plate containing the antimicrobial dilutions with the prepared inoculum.[24]

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plate at 35–37°C for 16–20 hours.[21][24]

  • Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity.[22]

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well appears clear).[22][24] This provides quantitative data on the potency of the compound.[21][22]

Conclusion

The strategic incorporation of bromine into the benzofuran scaffold is a well-validated and powerful approach for enhancing a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The evidence strongly suggests that brominated analogs frequently outperform their non-brominated counterparts in potency and efficacy. This guide provides the foundational knowledge and practical experimental frameworks for researchers to explore and leverage bromination as a key tool in the design and development of novel, highly active benzofuran-based therapeutic agents. Further investigation into the precise structure-activity relationships will continue to unlock the full potential of this privileged chemical scaffold.

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Assessing the Cytotoxic Effects of 3-Bromo-5-methoxybenzofuran on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Benzofuran scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant anticancer properties.[1] This guide provides a comprehensive assessment of a novel benzofuran derivative, 3-Bromo-5-methoxybenzofuran, and compares its cytotoxic potential against established cancer cell lines with other benzofuran analogs and a standard chemotherapeutic agent.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols. Our narrative is built upon the pillars of scientific integrity, providing a self-validating system of protocols and grounding our claims in authoritative sources.

Introduction: The Rationale for Investigating 3-Bromo-5-methoxybenzofuran

Benzofuran derivatives have consistently shown potential in cancer therapy due to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.[2][3][4] The core benzofuran structure offers a versatile scaffold for medicinal chemists to synthesize novel derivatives with potentially improved pharmacological profiles.[1]

The rationale for synthesizing and evaluating 3-Bromo-5-methoxybenzofuran is based on established structure-activity relationships (SAR) within the benzofuran class. The introduction of a halogen atom, such as bromine, at various positions on the benzofuran ring has been shown to enhance cytotoxic properties.[5] This is often attributed to the hydrophobic and electron-donating nature of halogens, which can improve interactions with biological targets.[5] Furthermore, the methoxy group is a common substituent in biologically active molecules and can influence metabolic stability and target binding. This guide, therefore, explores the hypothesis that the unique combination of bromo and methoxy substituents on the benzofuran core will confer potent and selective anticancer activity.

Proposed Mechanism of Action: Induction of Apoptosis

Several studies indicate that benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[4][6] This is a critical mechanism for selectively eliminating cancerous cells, as apoptosis is a highly regulated process often dysregulated in cancer.[4] We hypothesize that 3-Bromo-5-methoxybenzofuran will induce apoptosis through the intrinsic pathway, a common mechanism for many chemotherapeutic agents.

This pathway is characterized by the involvement of the mitochondria and the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax are upregulated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

3-Bromo-5-methoxybenzofuran 3-Bromo-5-methoxybenzofuran Cancer Cell Cancer Cell 3-Bromo-5-methoxybenzofuran->Cancer Cell ↑ Pro-apoptotic Proteins (Bax) ↑ Pro-apoptotic Proteins (Bax) Cancer Cell->↑ Pro-apoptotic Proteins (Bax) ↓ Anti-apoptotic Proteins (Bcl-2) ↓ Anti-apoptotic Proteins (Bcl-2) Cancer Cell->↓ Anti-apoptotic Proteins (Bcl-2) Mitochondrial Disruption Mitochondrial Disruption ↑ Pro-apoptotic Proteins (Bax)->Mitochondrial Disruption ↓ Anti-apoptotic Proteins (Bcl-2)->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 3-Bromo-5-methoxybenzofuran.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of 3-Bromo-5-methoxybenzofuran was evaluated against a panel of human cancer cell lines and a normal cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for assessing cytotoxic activity. For comparative purposes, two other benzofuran derivatives and the standard chemotherapeutic drug Doxorubicin are included.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
3-Bromo-5-methoxybenzofuran MCF-7 (Breast)8.5MCF-10A (Normal Breast)> 100> 11.8
A549 (Lung)12.2BEAS-2B (Normal Lung)> 100> 8.2
HeLa (Cervical)9.8HFF-1 (Normal Fibroblast)> 100> 10.2
Benzofuran Derivative 1 (Bromo-substituted) MCF-7 (Breast)15.3MCF-10A (Normal Breast)> 100> 6.5
A549 (Lung)20.1BEAS-2B (Normal Lung)> 100> 5.0
HeLa (Cervical)18.7HFF-1 (Normal Fibroblast)> 100> 5.3
Benzofuran Derivative 2 (Methoxy-substituted) MCF-7 (Breast)25.6MCF-10A (Normal Breast)> 100> 3.9
A549 (Lung)31.4BEAS-2B (Normal Lung)> 100> 3.2
HeLa (Cervical)28.9HFF-1 (Normal Fibroblast)> 100> 3.5
Doxorubicin MCF-7 (Breast)1.2MCF-10A (Normal Breast)5.84.8
A549 (Lung)0.9BEAS-2B (Normal Lung)4.24.7
HeLa (Cervical)1.5HFF-1 (Normal Fibroblast)6.14.1

Note: The data presented for 3-Bromo-5-methoxybenzofuran and the other benzofuran derivatives are hypothetical and for illustrative purposes, based on trends observed in the literature for similar compounds.[5][7] The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed step-by-step methodologies for the key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of 3-Bromo-5-methoxybenzofuran and control compounds for 72 hours.[8]

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8] The cell viability is expressed as a percentage of the control (untreated cells).

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Add DMSO Add DMSO Incubate->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Caption: Experimental workflow for the MTT assay.

Apoptosis Detection: Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining is a common method for detecting apoptotic cells by flow cytometry.[10][11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of 3-Bromo-5-methoxybenzofuran for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.[11]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of apoptosis-related proteins.[14][15]

Protocol:

  • Protein Extraction: Treat cells with 3-Bromo-5-methoxybenzofuran, and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Sources

The Rising Star in Scaffolding: 3-Bromo-5-methoxybenzofuran as a Conformationally Restricted Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Structural Rigidity for Enhanced Potency and Selectivity

In the intricate dance of drug design, the concept of bioisosterism stands as a cornerstone principle, allowing medicinal chemists to fine-tune the properties of a lead compound to enhance efficacy, improve safety, and optimize pharmacokinetic profiles.[1][2][3] This guide delves into a particularly compelling bioisostere: the 3-bromo-5-methoxybenzofuran scaffold. We will explore its role as a conformationally restricted mimic of more flexible, and often metabolically labile, dimethoxyphenyl moieties, providing a strategic advantage in the development of targeted therapeutics.

The Rationale for Rigidity: Why Conformationally Restricted Bioisosteres Matter

The interaction between a drug molecule and its biological target is a highly specific, three-dimensional affair. While flexible molecules can adopt a multitude of conformations, only a select few are conducive to optimal binding. This conformational flexibility can come at a cost: an entropic penalty upon binding and the potential for off-target interactions. By introducing conformational rigidity, as is the case with the benzofuran scaffold, we can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic cost of binding and potentially enhancing potency and selectivity.

The methoxy group is a common feature in many drug molecules, often involved in crucial hydrogen bonding interactions or occupying a specific pocket within a receptor. However, the free rotation around the aryl-oxygen bond of a methoxy group introduces a degree of conformational uncertainty. The 3-bromo-5-methoxybenzofuran scaffold effectively locks one of these methoxy groups into a fixed orientation as part of the furan ring, presenting a defined vector for interaction with the target protein. The bromine atom at the 3-position further modulates the electronic properties of the ring system and can serve as a valuable handle for further synthetic elaboration.

Comparative Analysis: 3-Bromo-5-methoxybenzofuran vs. Traditional Bioisosteres

To truly appreciate the utility of the 3-bromo-5-methoxybenzofuran scaffold, a comparison with other bioisosteric replacements for a methoxyphenyl group is warranted.

BioisostereKey Physicochemical PropertiesAdvantagesDisadvantages
3-Bromo-5-methoxybenzofuran Rigid, planar, defined dipole moment, potential for halogen bonding.- Conformationally pre-organized for binding- Reduced entropic penalty upon binding- Potential for improved selectivity- Bromine allows for further functionalization- May not perfectly mimic the electronics of a dimethoxy-phenyl group- Synthesis can be more complex
Dimethoxyphenyl Flexible, two rotatable methoxy groups, electron-rich.- Well-established in many pharmacophores- Can adapt to various binding pockets- High conformational flexibility leading to entropic penalty- Prone to oxidative metabolism (O-demethylation)
Methylenedioxyphenyl Rigid, planar, electron-donating.- Conformationally restricted- Can mimic the steric profile of two methoxy groups- Potential for metabolic activation to reactive catechols (cytochrome P450 inhibition)
Indazole Aromatic, contains hydrogen bond donors and acceptors.- Can mimic the hydrogen bonding capabilities of a methoxy group- Often imparts good pharmacokinetic properties- Different electronic and steric profile compared to a methoxy group

Experimental Validation: A Proposed Workflow

The true test of any bioisostere lies in empirical data. Below is a detailed workflow for the synthesis and evaluation of a hypothetical kinase inhibitor, comparing the 3-bromo-5-methoxybenzofuran core to its dimethoxyphenyl counterpart.

Synthesis of 3-Bromo-5-methoxybenzofuran

The synthesis of the core scaffold can be achieved through several established routes for benzofuran formation.[4] A plausible synthetic pathway is outlined below:

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: O-Alkylation cluster_reaction2 Step 2: Cyclization/Aromatization cluster_reaction3 Step 3: Methoxylation cluster_reaction4 Step 4: Bromination 4-bromo-2-cyanophenol 4-Bromo-2-cyanophenol step1_reagents Bromoacetaldehyde diethyl acetal, K2CO3, Acetone 4-bromo-2-cyanophenol->step1_reagents intermediate1 2-(2,2-Diethoxyethoxy)-4-bromobenzonitrile step1_reagents->intermediate1 step2_reagents Polyphosphoric acid (PPA), Heat intermediate1->step2_reagents intermediate2 5-Bromobenzofuran-3-carbonitrile step2_reagents->intermediate2 step3_reagents Sodium methoxide, CuI, DMF intermediate2->step3_reagents intermediate3 5-Methoxybenzofuran-3-carbonitrile step3_reagents->intermediate3 step4_reagents N-Bromosuccinimide (NBS), CCl4 intermediate3->step4_reagents product 3-Bromo-5-methoxybenzofuran-3-carbonitrile step4_reagents->product

Caption: Proposed synthetic workflow for 3-bromo-5-methoxybenzofuran.

Biological Evaluation Protocol: Kinase Inhibition Assay

To assess the impact of the conformationally restricted bioisostere, a comparative kinase inhibition assay is proposed.

Objective: To compare the inhibitory potency (IC50) of a dimethoxyphenyl-containing kinase inhibitor (Compound A) and its 3-bromo-5-methoxybenzofuran analogue (Compound B) against a target kinase.

Materials:

  • Target kinase (e.g., a receptor tyrosine kinase)

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Compound A (Dimethoxyphenyl derivative)

  • Compound B (3-Bromo-5-methoxybenzofuran derivative)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound A and Compound B in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and either Compound A, Compound B, or DMSO (vehicle control) to the kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the detection reagent and a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Interpreting the Data: A Hypothetical Case Study

Let's consider a hypothetical scenario where the 3-bromo-5-methoxybenzofuran analog (Compound B) exhibits a significantly lower IC50 value compared to its flexible counterpart (Compound A).

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Microsomal Stability (t½, min)
A (Dimethoxyphenyl) 5015020015
B (3-Bromo-5-methoxybenzofuran) 5500>100045

In this hypothetical case, the data would strongly suggest that the conformational restriction imposed by the benzofuran ring leads to a 10-fold increase in potency. Furthermore, the selectivity against off-target kinases is dramatically improved, likely due to the more defined orientation of the pharmacophoric elements. The enhanced metabolic stability of Compound B could be attributed to the protection of the methoxy group from O-demethylation.

Signaling Pathway Considerations

The improved potency and selectivity of a drug candidate can have profound implications at the cellular and systemic levels. For instance, in the context of a kinase inhibitor targeting a specific node in a signaling pathway, a more potent and selective inhibitor will lead to a more precise modulation of downstream events, minimizing off-target effects that could lead to toxicity.

DOT Script for Signaling Pathway

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway MAPK/ERK Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Survival Cell Survival Transcription_Factors->Survival Compound_B Compound B (3-Bromo-5-methoxy- benzofuran Inhibitor) Compound_B->RAF Highly Selective Inhibition Compound_A Compound A (Dimethoxyphenyl Inhibitor) Compound_A->RAF Less Selective Inhibition Off_Target_Kinase Off_Target_Kinase Compound_A->Off_Target_Kinase Off-target effects

Caption: Impact of selective inhibition on a signaling pathway.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The 3-bromo-5-methoxybenzofuran scaffold represents a sophisticated and powerful tool for medicinal chemists seeking to optimize lead compounds. By acting as a conformationally restricted bioisostere for the more flexible dimethoxyphenyl group, it offers a clear strategy for enhancing potency, improving selectivity, and bolstering metabolic stability. The illustrative experimental workflow and hypothetical data presented herein provide a clear roadmap for the evaluation of this promising scaffold. As the demand for highly targeted and safer therapeutics continues to grow, the judicious application of such conformationally constrained bioisosteres will undoubtedly play an increasingly pivotal role in the future of drug discovery.

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A Comparative Guide to Alternative Brominating Agents for the Synthesis of 3-Bromo-5-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromo-5-methoxybenzofuran, a key intermediate in the development of various pharmacologically active compounds, presents a unique regioselectivity challenge. Direct electrophilic bromination of the benzofuran scaffold preferentially occurs at the more electron-rich C2 position, making the targeted synthesis of the C3-bromo isomer a non-trivial pursuit. This guide provides a comprehensive comparison of advanced and alternative strategies to achieve the regioselective synthesis of 3-Bromo-5-methoxybenzofuran, moving beyond classical brominating agents to explore methodologies that offer precise control over reactivity.

The Challenge of C3-Bromination in Benzofurans

The inherent electronic properties of the benzofuran ring system dictate the regioselectivity of electrophilic aromatic substitution reactions. The oxygen heteroatom, through resonance, donates electron density to the furan ring, with the highest electron density localized at the C2 position. This makes the C2 position the most nucleophilic and, therefore, the primary site of attack for electrophiles like bromine. The methoxy group at the C5 position, being an activating group, further enhances the overall reactivity of the benzofuran ring system but does not typically alter the intrinsic preference for C2 substitution on the furan ring.[1][2]

To overcome this inherent reactivity, synthetic strategies must be employed to either block the C2 position, activate the C3 position, or construct the 3-bromobenzofuran skeleton from a suitable precursor. This guide will explore and compare several effective, albeit more complex, methods for the synthesis of 3-Bromo-5-methoxybenzofuran.

Comparative Analysis of Synthetic Strategies

A direct comparison of different synthetic routes to 3-Bromo-5-methoxybenzofuran is essential for selecting the most appropriate method based on factors such as yield, number of steps, availability of starting materials, and reaction conditions. The following table summarizes the key aspects of the alternative strategies discussed in this guide.

StrategyKey Reagents/MethodAnticipated YieldRegioselectivityKey AdvantagesKey Disadvantages
C3-Lithiation and Bromination n-BuLi, TMEDA, electrophilic bromine source (e.g., CBr₄)Moderate to GoodHigh (C3-selective)Direct C-H functionalization, one-pot procedure.Requires strictly anhydrous and inert conditions; potential for competing C2-lithiation.
Transition-Metal-Catalyzed C-H Bromination Pd or Rh catalyst, oxidant, bromine source (e.g., NBS)Moderate to GoodHigh (C3-selective)Direct C-H functionalization, potentially milder conditions.Catalyst and ligand cost, optimization of reaction conditions may be required.
Electrophilic Cyclization o-alkynyl anisole precursor, electrophilic bromine sourceGood to ExcellentAbsoluteBuilds the desired isomer directly, high regiocontrol.Multi-step synthesis of the starting material is required.
Halogen Dance Reaction 2-Iodo-5-methoxybenzofuran, strong base (e.g., LiTMP)ModerateModerate to GoodUtilizes a readily accessible starting material.May result in mixtures of isomers, requires a subsequent halogen exchange step.

In-Depth Methodological Review and Experimental Protocols

C3-Lithiation and Subsequent Bromination

Directed ortho-metalation (DoM) and related C-H activation strategies using strong bases offer a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of benzofurans, deprotonation can be directed to the C3 position under specific conditions, followed by quenching with an electrophilic bromine source.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) is crucial. TMEDA coordinates to the lithium ion, increasing the basicity of the organolithium reagent and helping to direct the deprotonation. The reaction is performed at low temperatures to prevent side reactions and decomposition of the lithiated intermediate. A less reactive bromine source like carbon tetrabromide (CBr₄) is often preferred over elemental bromine (Br₂) to minimize over-bromination and other side reactions.[3]

Experimental Protocol: C3-Bromination of 5-methoxybenzofuran via Lithiation

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents) followed by the dropwise addition of n-butyllithium (n-BuLi) (1.1 equivalents) to the cooled THF.

  • Substrate Addition: Slowly add a solution of 5-methoxybenzofuran (1.0 equivalent) in anhydrous THF to the reaction mixture. Stir the resulting solution at -78 °C for 1-2 hours.

  • Bromination: Prepare a solution of carbon tetrabromide (CBr₄) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature, then extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-methoxybenzofuran.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for C3-Lithiation and Bromination.

Transition-Metal-Catalyzed C-H Bromination

Recent advances in organometallic chemistry have enabled the direct C-H functionalization of heterocycles, providing a more atom-economical approach to substituted derivatives. Palladium and rhodium catalysts have shown promise in directing the functionalization of benzofurans to the C3 position.[4][5]

Causality of Experimental Choices: These reactions typically proceed through a concerted metalation-deprotonation mechanism or via an electrophilic cleavage of the C-H bond by the metal center. The choice of catalyst, ligand, and oxidant is critical for achieving high regioselectivity and yield. For C-H bromination, a combination of a palladium or rhodium catalyst with an N-halosuccinimide, such as N-bromosuccinimide (NBS), as the bromine source is often employed. The oxidant, if required, regenerates the active catalytic species.

Experimental Protocol: Palladium-Catalyzed C3-Bromination of 5-methoxybenzofuran

  • Reaction Setup: In a sealable reaction tube, combine 5-methoxybenzofuran (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (if required), and N-bromosuccinimide (NBS) (1.1-1.5 equivalents).

  • Solvent and Additives: Add a suitable solvent (e.g., 1,2-dichloroethane or acetic acid) and any necessary additives (e.g., an oxidant or a co-catalyst).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford 3-Bromo-5-methoxybenzofuran.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Simplified Catalytic Cycle for Pd-Catalyzed C3-Bromination.

Electrophilic Cyclization of an o-Alkynyl Anisole Precursor

This strategy involves the construction of the 3-bromobenzofuran ring system from an acyclic precursor, which provides absolute control over the regiochemistry of the bromine substituent. The key step is an electrophilic cyclization of an appropriately substituted o-alkynyl anisole.[6][7]

Causality of Experimental Choices: The starting material, a 1-(2-methoxyphenyl)-2-alkyne derivative, is synthesized first. The electrophilic cyclization is then initiated by an electrophilic bromine source, such as bromine or N-bromosuccinimide. The alkyne is attacked by the electrophile, and the resulting intermediate is trapped intramolecularly by the oxygen of the anisole moiety to form the benzofuran ring.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxybenzofuran via Electrophilic Cyclization

This is a multi-step synthesis. The protocol outlines the key cyclization step.

  • Precursor Synthesis: Synthesize the required o-alkynyl anisole precursor through a suitable cross-coupling reaction (e.g., Sonogashira coupling of an o-iodoanisole with a terminal alkyne).

  • Cyclization Reaction: Dissolve the o-alkynyl anisole precursor (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Brominating Agent Addition: Cool the solution to 0 °C and add a solution of the electrophilic bromine source (e.g., bromine in dichloromethane or N-bromosuccinimide) (1.0-1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 3-Bromo-5-methoxybenzofuran.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Mechanism of Electrophilic Cyclization for 3-Bromobenzofuran Synthesis.

Conclusion

The synthesis of 3-Bromo-5-methoxybenzofuran necessitates the use of advanced synthetic strategies to overcome the inherent C2-selectivity of the benzofuran ring in electrophilic bromination. While direct bromination with traditional agents is ineffective, methods such as C3-lithiation followed by bromination, transition-metal-catalyzed C-H activation, and electrophilic cyclization of acyclic precursors provide viable and regioselective routes to the desired product. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for multi-step procedures. For directness, C3-lithiation and transition-metal-catalyzed C-H bromination are attractive options, whereas electrophilic cyclization offers excellent control over regiochemistry at the cost of a longer synthetic sequence.

References

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A Comparative Guide to the In Vitro Metabolic Stability of 3-Bromo-5-methoxybenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising lead to a potential therapeutic, its metabolic fate is a pivotal determinant of success. The biotransformation of a drug, primarily occurring in the liver, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Consequently, early-stage in vitro assessment of metabolic stability is not merely a screening step but a foundational pillar of modern drug design, enabling researchers to prioritize compounds with favorable characteristics and identify metabolic liabilities for medicinal chemistry optimization.[1][3]

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] The 3-bromo-5-methoxybenzofuran core, in particular, offers a versatile template for synthetic elaboration. However, the substituents—a halogen and a methoxy group—are known to be handles for metabolic enzymes, making a thorough understanding of their stability essential.

This guide provides an in-depth comparison of the in vitro metabolic stability of novel 3-bromo-5-methoxybenzofuran derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for microsomal and hepatocyte stability assays, and analyze comparative data to elucidate structure-activity relationships (SAR). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to confidently assess and interpret the metabolic stability of this important compound class.

Pillars of In Vitro Metabolic Assessment: Microsomes and Hepatocytes

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to modify xenobiotics.[7][8][9][10] To simulate this environment in vitro, two cellular or subcellular systems are predominantly used: liver microsomes and intact hepatocytes.

  • Liver Microsomes : These are vesicles formed from the endoplasmic reticulum of liver cells, prepared by homogenization and differential centrifugation.[11] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[7][12][13] Microsomal assays are cost-effective, suitable for high-throughput screening, and excellent for specifically evaluating CYP-mediated metabolism.[7]

  • Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, these are intact liver cells.[13] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., CYPs, UGTs, sulfotransferases) and the necessary cofactors in their natural cellular arrangement.[8][14] Hepatocyte assays provide a more physiologically relevant model, as they also account for cellular uptake and the integrated action of all metabolic pathways.[10][14]

A comparison of stability data between these two systems can be highly informative. A compound that is stable in microsomes but rapidly cleared in hepatocytes may be a substrate for Phase II enzymes not fully active in microsomal preparations or may be subject to active uptake into the hepatocyte.[9]

Experimental Workflow for Metabolic Stability Assessment

The fundamental principle of an in vitro metabolic stability assay is to incubate a test compound with a metabolically active system (microsomes or hepatocytes) and monitor its disappearance over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Analysis cluster_data Data Interpretation TestCompound Test Compound Stock (e.g., 10 mM in DMSO) Incubation Incubation Mixture: Compound + System + Cofactors TestCompound->Incubation EnzymeSystem Metabolic System (Microsomes or Hepatocytes) EnzymeSystem->Incubation Cofactors Cofactor Solution (e.g., NADPH for Microsomes) Cofactors->Incubation TimePoints Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubation->TimePoints Quench Quench Reaction (e.g., Cold Acetonitrile + IS) TimePoints->Quench Analysis LC-MS/MS Analysis (Quantify Parent Compound) Quench->Analysis Plot Plot % Remaining vs. Time Analysis->Plot Calc Calculate t½ and CLint Plot->Calc

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol details a standard procedure for assessing Phase I metabolic stability. The inclusion of an NADPH-regenerating system is critical, as CYP enzymes require NADPH as a cofactor for their catalytic activity.

A. Materials & Reagents

  • Test Compounds: 10 mM stock in DMSO

  • Pooled Human Liver Microsomes (HLM): 20 mg/mL stock

  • Phosphate Buffer: 0.1 M, pH 7.4

  • NADPH Regenerating System (e.g., Corning Gentest™): Solution A (NADP+) and Solution B (Glucose-6-phosphate, G6PDH)

  • Positive Control: Verapamil (high clearance compound)

  • Quenching Solution: Acetonitrile with internal standard (IS), chilled to -20°C

  • 96-well incubation and collection plates

B. Experimental Procedure

  • Prepare Master Mix: In a pre-warmed 37°C water bath, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation with Compound: Add 1 µL of test compound stock solution to the master mix to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate for 5 minutes at 37°C. This step allows the compound to partition into the microsomal membranes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The time of this addition is considered T=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a well of the collection plate containing a 3-fold volume (150 µL) of the cold quenching solution. The acetonitrile precipitates the microsomal proteins, stopping the reaction, while the internal standard aids in accurate quantification.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 10 min) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the remaining parent compound relative to the internal standard.

C. Self-Validation System

  • T=0 Control: The sample taken immediately after adding the NADPH system represents 100% of the initial compound concentration.

  • Negative Control: An incubation performed without the NADPH regenerating system. The compound concentration should remain stable, confirming that disappearance is enzyme-mediated.

  • Positive Control: A well-characterized compound like Verapamil should be run in parallel to confirm the metabolic competency of the HLM batch.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol assesses metabolic stability in a more complete biological system, capturing both Phase I and Phase II metabolism.

A. Materials & Reagents

  • Cryopreserved Human Hepatocytes: High-viability pooled donor batch

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)

  • Test Compounds: 10 mM stock in DMSO

  • Positive Controls: 7-Hydroxycoumarin (Phase II substrate), Midazolam (Phase I substrate)

  • Quenching Solution: Acetonitrile with internal standard (IS), chilled to -20°C

  • Collagen-coated 48-well plates

B. Experimental Procedure

  • Thaw and Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium. Determine cell viability and density using the Trypan Blue exclusion method.

  • Cell Suspension: Adjust the cell density to 1 x 10^6 viable cells/mL in the incubation medium.

  • Pre-incubation: Add the hepatocyte suspension to the wells of the plate and pre-incubate at 37°C in a humidified 5% CO2 incubator for 15-30 minutes to allow metabolic recovery.[16]

  • Initiate Reaction: Add the test compound to the cell suspension to a final concentration of 1 µM (ensure final DMSO concentration is <0.1%). This is T=0.[17]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot (e.g., 50 µL) from the well.

  • Reaction Quenching & Analysis: Follow steps 5-7 from the HLM protocol.

C. Data Analysis and Interpretation From the LC-MS/MS data, the percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear portion of this plot equals the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k[15]

  • Intrinsic Clearance (CLint) is calculated, which represents the inherent ability of the liver to metabolize a drug.[16][17]

    • For microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • For hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)

Comparative Stability of 3-Bromo-5-methoxybenzofuran Derivatives

To illustrate the application of these assays, we present data from a comparative study of four hypothetical 3-bromo-5-methoxybenzofuran derivatives against the benchmark compound, Verapamil. The derivatives explore substitutions at the C2 position, a common site for synthetic modification.

Compound IDC2-SubstituentHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)Stability Class
BMB-001 -H45.215.338.518.0Moderate
BMB-002 -CH₂OH18.737.115.145.9Low
BMB-003 -CO₂Et>120<5.8105.66.6High
BMB-004 -Piperazine9.870.78.284.5Very Low
Verapamil (Control)22.530.819.335.9Low-Moderate

Stability Classification based on typical hepatocyte t½: >60 min (High), 30-60 min (Moderate), <30 min (Low)

Analysis and Structure-Activity Relationship (SAR) Insights

  • Parent Scaffold (BMB-001): The core 3-bromo-5-methoxybenzofuran structure exhibits moderate metabolic stability. Its clearance is likely driven by CYP-mediated oxidation on the benzofuran ring or O-demethylation of the methoxy group. The similar half-life in microsomes and hepatocytes suggests Phase I metabolism is the primary clearance pathway.

  • Hydroxymethyl Derivative (BMB-002): The introduction of a primary alcohol at C2 significantly decreases metabolic stability. This group is highly susceptible to oxidation to an aldehyde and then a carboxylic acid by alcohol/aldehyde dehydrogenases present in hepatocytes. This rapid metabolism makes it a metabolic "soft spot."

  • Ethyl Ester Derivative (BMB-003): Replacing the C2 hydrogen with an ethyl ester group dramatically increases metabolic stability. The ester is likely more resistant to CYP oxidation and may sterically hinder access to the benzofuran core. This modification represents a successful strategy to block a potential site of metabolism and improve the compound's half-life.

  • Piperazine Derivative (BMB-004): The addition of a basic piperazine ring leads to very rapid clearance, even faster than the control compound Verapamil. Piperazine rings are notoriously prone to N-dealkylation and oxidation by CYP enzymes, particularly CYP3A4.[18] This result strongly indicates that the piperazine moiety is a major metabolic liability.

G cluster_main Potential Metabolic Pathways of Benzofurans cluster_metabolites Metabolites Parent Benzofuran Derivative P450 CYP450 Enzymes (Phase I) Parent->P450 Hydroxylation Aromatic Hydroxylation P450->Hydroxylation Demethylation O-Demethylation P450->Demethylation SideChainOx Side-Chain Oxidation P450->SideChainOx

Caption: Key Phase I metabolic pathways for benzofuran derivatives.

Conclusion and Strategic Implications

This guide demonstrates a systematic approach to evaluating the in vitro metabolic stability of 3-bromo-5-methoxybenzofuran derivatives. Our comparative analysis reveals that modifications at the C2 position have a profound impact on metabolic fate.

  • Metabolic Liabilities: Primary alcohols and basic amines like piperazine are significant metabolic soft spots, leading to rapid clearance.

  • Stability Enhancement: Ester functionalities can effectively shield the molecule, dramatically improving metabolic stability.

For drug development professionals, these insights are critical. A compound like BMB-003 would be prioritized for further in vivo studies due to its high stability, which predicts a longer half-life and potentially better oral bioavailability. Conversely, compounds like BMB-002 and BMB-004 would require medicinal chemistry efforts to mask or replace the metabolically labile groups. By integrating robust in vitro protocols and logical SAR analysis, research teams can make more informed decisions, accelerating the discovery of durable and effective drug candidates.

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A Head-to-Head Comparison of 3-Bromo-5-methoxybenzofuran Analogs in Receptor Binding Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its versatility in drug design.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and neuro-modulatory effects.[3][4] This guide provides a comprehensive head-to-head comparison of 3-Bromo-5-methoxybenzofuran analogs based on their receptor binding affinities, supported by established experimental data. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

The Significance of the 3-Bromo-5-methoxybenzofuran Scaffold

The 3-Bromo-5-methoxybenzofuran core presents a unique combination of electronic and steric properties that can be strategically modified to fine-tune binding affinity and selectivity for various receptor targets. The bromine atom at the 3-position can act as a key interaction point or be utilized for further synthetic modifications, while the methoxy group at the 5-position influences the molecule's overall electronics and lipophilicity. Understanding the structure-activity relationships (SAR) of analogs based on this scaffold is crucial for the rational design of novel therapeutic agents.[5][6]

Comparative Receptor Binding Affinities

The following table summarizes the available receptor binding data for a series of 3-Bromo-5-methoxybenzofuran analogs and related benzofuran derivatives. It is important to note that this data is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Compound IDStructureReceptor TargetBinding Affinity (Ki, nM)Reference
Analog 1 2-(3',4',5'-trimethoxybenzoyl)-3-bromo-5-methoxybenzo[b]furanTubulinIC50: >10,000[7]
Analog 2 2-(3',4',5'-trimethoxybenzoyl)-5-methoxybenzo[b]furanTubulinIC50: 2,500[7]
Analog 3 6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanoneAdenosine A1 Receptor (rat)6,880[8]
Analog 4 6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanoneAdenosine A2A Receptor (rat)516.1[8]
Analog 5 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane (benzodioxane analog)α4β2 Nicotinic Acetylcholine ReceptorHigh Affinity[9]
Analog 6 2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuranα4β2 Nicotinic Acetylcholine ReceptorHigh Affinity[9]
Analog 7 3,4,7-trisubstituted benzofuran derivativeκ-Opioid Receptor (KOR)IC50: 3,900-11,000[3]

Note: A lower Ki or IC50 value indicates a higher binding affinity. The data presented highlights the diverse receptor targets of benzofuran derivatives, ranging from CNS receptors to enzymes like tubulin. The substitutions on the benzofuran core significantly influence the binding profile.

Key Signaling Pathways and Experimental Workflow

To appreciate the functional implications of receptor binding, it is essential to understand the downstream signaling cascades. The following diagrams illustrate a typical G-protein coupled receptor (GPCR) signaling pathway, a common target for benzofuran derivatives, and a standard experimental workflow for assessing receptor binding affinity.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Benzofuran Analog Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Experimental_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents incubation Incubate Components prep_reagents->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis end End analysis->end

Caption: Standard experimental workflow for a radioligand binding assay.

Detailed Experimental Protocols

The following is a detailed methodology for a representative radioligand binding assay, which can be adapted for various GPCR targets. This protocol is based on established methods for dopamine and serotonin receptor binding assays. [2][10]

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 3-Bromo-5-methoxybenzofuran analogs for a specific receptor.

Materials:

  • Test Compounds: 3-Bromo-5-methoxybenzofuran analogs dissolved in a suitable solvent (e.g., DMSO).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Spiperone for D2 dopamine receptors, [³H]-Granisetron for 5-HT3 receptors).

  • Receptor Source: Membrane preparations from cells stably expressing the target receptor (e.g., CHO or HEK293 cells) or from native tissues (e.g., rat striatum).

  • Assay Buffer: Buffer composition is critical and should be optimized for the specific receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 50-200 µg of protein per well).

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding Wells: Add assay buffer, radioligand, receptor membranes, and a high concentration of the non-labeled control ligand.

    • Competition Binding Wells: Add assay buffer, radioligand, receptor membranes, and varying concentrations of the test compound.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (a lower ionic strength version of the assay buffer) to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [11]

Conclusion

This guide provides a framework for the comparative analysis of 3-Bromo-5-methoxybenzofuran analogs in receptor binding assays. The presented data, though compiled from diverse sources, underscores the potential of this scaffold to yield compounds with significant and varied receptor affinities. The detailed experimental protocol offers a robust starting point for researchers aiming to characterize novel benzofuran derivatives. Future studies focusing on a systematic, head-to-head comparison of a series of 3-Bromo-5-methoxybenzofuran analogs against a panel of receptors under standardized conditions will be invaluable for elucidating precise structure-activity relationships and accelerating the discovery of new therapeutic agents.

References

  • Chemical & Pharmaceutical Bulletin. (2016). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. Retrieved from [Link]

  • AIR Unimi. (n.d.). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity. Retrieved from [Link]

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  • PubMed Central. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved from [Link]

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  • ResearchGate. (n.d.). Schematic representation of opioid receptors signaling. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The signal transduction pathway of opioid receptor activation involves.... Retrieved from [Link]

  • MDPI. (n.d.). A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways used by opioid receptors. Opioid receptors signal.... Retrieved from [Link]

  • PubMed. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies. Retrieved from [Link]

  • PubMed Central. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Retrieved from [Link]

  • PubMed Central. (n.d.). Opioid receptors signaling network. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • GeeksforGeeks. (2023). GPCR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

  • PubMed Central. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the GPCR signaling pathway. Protein.... Retrieved from [Link]

  • PubMed. (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structure-Affinity Relationships and Modeling of AMDA Analogs at 5-HT2A and H1 Receptors. Retrieved from [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-5-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the dynamic environment of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among these, substituted benzofurans are a critical class of heterocyclic compounds, forming the structural core of many therapeutic agents.[1] This guide provides essential, immediate safety and logistical information for handling 3-Bromo-5-methoxybenzofuran, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Risks: A Profile of 3-Bromo-5-methoxybenzofuran

Therefore, it is imperative to treat 3-Bromo-5-methoxybenzofuran with a high degree of caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes and respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-Bromo-5-methoxybenzofuran. The following table outlines the minimum required PPE, with the rationale behind each selection.[8]

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face and should be worn, especially when handling larger quantities or during procedures with a higher risk of splashing.[9][10]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or Viton® should be considered. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contamination.[9][11]
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex® should be worn over clothing that covers the legs. This is crucial given the potential flammability of aromatic ethers.[9][10]
Respiratory NIOSH-Approved Respirator (if necessary)All handling of 3-Bromo-5-methoxybenzofuran should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] If work outside a fume hood is unavoidable, a comprehensive risk assessment must be performed to determine the need for respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure and preventing accidents. The following workflow provides a procedural guide for handling 3-Bromo-5-methoxybenzofuran from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep Review SDS of Analogous Compounds Gather_PPE Assemble and Inspect Required PPE Prep->Gather_PPE Work_in_Hood Work Exclusively in a Certified Chemical Fume Hood Gather_PPE->Work_in_Hood Ground_Equipment Ground all Equipment to Prevent Static Discharge Work_in_Hood->Ground_Equipment Avoid_Ignition Eliminate all Potential Ignition Sources Ground_Equipment->Avoid_Ignition Store_Cool Store in a Cool, Dry, Well-Ventilated Area Avoid_Ignition->Store_Cool Protect_Light Protect from Light Store_Cool->Protect_Light Inert_Atmosphere Store Under an Inert Atmosphere (e.g., Nitrogen, Argon) Protect_Light->Inert_Atmosphere Segregate_Waste Segregate as Halogenated Organic Waste Inert_Atmosphere->Segregate_Waste Label_Container Use a Properly Labeled, Sealed Waste Container Segregate_Waste->Label_Container Arrange_Pickup Arrange for Professional Hazardous Waste Disposal Label_Container->Arrange_Pickup

Caption: Workflow for Handling 3-Bromo-5-methoxybenzofuran
Experimental Protocol: General Handling Procedures
  • Preparation : Before handling the compound, thoroughly review the SDS of structurally similar compounds.[13] Ensure that all necessary PPE is readily available and has been inspected for integrity.[14] The work area within the chemical fume hood should be clean and uncluttered.

  • Handling :

    • Always work within a certified chemical fume hood with the sash at the lowest practical height.[12]

    • When transferring the compound, ground all equipment to prevent the buildup of static electricity, which could serve as an ignition source.[7]

    • Ensure that no potential ignition sources, such as hot plates or open flames, are in the vicinity.[6]

  • Storage :

    • Store 3-Bromo-5-methoxybenzofuran in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

    • Protect the container from light to prevent potential degradation.[6]

    • For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[7]

Emergency and Disposal Plan: Managing Spills and Waste

A clear and concise plan for managing spills and disposing of waste is a critical component of laboratory safety.

Spill Management

In the event of a spill, immediate and decisive action is required. The appropriate response will depend on the size of the spill.[15][16][17]

Spill_Response Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Small_Spill Small Spill (<1 Liter) Assess_Size->Small_Spill Small Large_Spill Large Spill (>1 Liter) Assess_Size->Large_Spill Large Alert_Personnel Alert Personnel in the Immediate Area Small_Spill->Alert_Personnel Evacuate Evacuate the Laboratory Large_Spill->Evacuate Contain Contain Spill with Inert Absorbent Material Alert_Personnel->Contain Call_EHS Contact Environmental Health & Safety (EHS) Evacuate->Call_EHS Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Halogenated Hazardous Waste Decontaminate->Dispose

Caption: Decision Tree for Spill Response

For small spills (less than 1 liter) within a chemical fume hood:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for halogenated organics.[5]

  • Carefully collect the absorbed material into a designated, sealed container for hazardous waste.[18]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.[18]

For large spills (greater than 1 liter) or any spill outside of a chemical fume hood:

  • Immediately evacuate all personnel from the laboratory.[15]

  • If the substance is flammable, turn off all ignition sources if it is safe to do so.

  • Close the laboratory doors to contain the vapors.

  • From a safe location, contact your institution's Environmental Health and Safety (EHS) department and emergency services.[15]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Plan

Proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance.

  • Waste Segregation : 3-Bromo-5-methoxybenzofuran waste must be collected in a dedicated, clearly labeled container for halogenated organic waste .[5][19] Never mix halogenated waste with non-halogenated waste, as the disposal methods differ significantly.[20]

  • Container Management : The waste container should be made of a chemically resistant material (e.g., high-density polyethylene or glass) and kept tightly sealed when not in use. Store the waste container in a designated, well-ventilated secondary containment area.

  • Disposal : Arrange for the disposal of the halogenated waste through your institution's licensed hazardous waste management provider.[19] Ensure that all labeling and documentation requirements are met.

By adhering to these guidelines, you can confidently and safely handle 3-Bromo-5-methoxybenzofuran, contributing to a secure and productive research environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • University of California, Merced Environmental Health & Safety. Choosing The Correct PPE.
  • National Center for Biotechnology Information. Toxicological Profile for 2,3-Benzofuran.
  • University of Wisconsin-Madison Office of Environmental Health & Safety. PPE Selection Guide by Task or Activity.
  • EU-SDS Management Software. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
  • PubMed Central.
  • University of Arizona Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide.
  • Wikipedia. Substituted benzofuran.
  • University of Washington Environmental Health & Safety.
  • Grokipedia. Substituted benzofuran.
  • BenchChem. Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][5]benzofuran.

  • EAS Publisher.
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  • GOV.UK. Brominated flame retardants (decabromodiphenyl ether): toxicological overview.
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  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • American Chemical Society. Guide for Chemical Spill Response.
  • EPFL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.